molecular formula C30H24O4 B8210364 1,3-diphenylpropane-1,3-dione

1,3-diphenylpropane-1,3-dione

Katalognummer: B8210364
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: JWKSHOCRDQLPQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-diphenylpropane-1,3-dione is a useful research compound. Its molecular formula is C30H24O4 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1,3-diphenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H12O2/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h2*1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKSHOCRDQLPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,3-diphenylpropane-1,3-dione chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Diphenylpropane-1,3-dione

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, also known as dibenzoylmethane. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and visual representations of key chemical concepts.

Chemical and Physical Properties

This compound is a β-diketone that is a minor constituent of licorice root extract and has applications in organic synthesis and as a PVC heat stabilizer.[1][2] It is a crystalline solid that appears as a white to light yellow powder.[2][3]

General and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₂[1]
Molecular Weight 224.26 g/mol [4][5]
Appearance Cream to yellow crystals or powder[3]
Melting Point 75-80 °C[3]
Boiling Point 219-221 °C at 18 mmHg[6]
Density 0.800 g/cm³[2]
Solubility Soluble in ether, chloroform, and aqueous sodium hydroxide. Insoluble in water.[1][2]
pKa 8.95 ± 0.10 (Predicted)[2]
Chemical Identifiers
IdentifierValueReference
CAS Number 120-46-7[1]
IUPAC Name This compound[1]
Synonyms Dibenzoylmethane, 2-benzoylacetophenone, Phenyl phenacyl ketone[1][7]
InChI Key NZZIMKJIVMHWJC-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Data PointsReference
¹H NMR (400 MHz, CDCl₃) δ 7.89 (d, J = 8.0 Hz, 2H), 7.81 (d, J = 7.6 Hz, 2H), 7.59-7.51 (m)
¹³C NMR (100 MHz, CDCl₃) δ 193.9, 179.8, 167.5, 139.9, 133.4, 132.9, 130.4, 129.1, 127.4, 125.1, 119.9, 118.3, 92.1 (enol tautomer)[8]
Mass Spectrometry (ESI) m/z: 453.3 (M+H)
Infrared (KBr) ν (cm⁻¹) 2871, 2769, 1436, 1367, 1309, 1226, 1149, 717, 653[8]

Experimental Protocols

Synthesis of this compound

Method 1: Claisen Condensation using Sodium Amide

This method involves the Claisen condensation of acetophenone (B1666503) and ethyl benzoate (B1203000) using sodium amide as a base.[9]

  • Materials:

    • Acetophenone (6.2 g)

    • Sodium amide (NaNH₂) (4.0 g)

    • Ethyl benzoate (15.5 g)

    • Tetrahydrofuran (THF)

    • Aqueous Hydrochloric Acid (HCl)

    • Chloroform

  • Procedure:

    • A solution of acetophenone in THF is added to a suspension of sodium amide in THF.

    • The mixture is stirred at room temperature for 10 minutes.

    • Ethyl benzoate is then added to the mixture, leading to the formation of a gelatinous precipitate over 24 hours.

    • The reaction mixture is neutralized with an aqueous HCl solution.

    • The product is extracted with chloroform.

    • The organic layer is concentrated using a rotary evaporator.

    • The final product is isolated from the residue by precipitating its copper salt, followed by decomposition of the complex with HCl to yield pure this compound.[9]

Method 2: Condensation using Calcium Oxide

This method describes the preparation of this compound by reacting acetophenone with methyl benzoate in the presence of calcium oxide.[10]

  • Materials:

    • Acetophenone (6.0 g, 0.05 mol)

    • Methyl benzoate (40.8 g, 0.30 mol)

    • Calcium oxide (CaO) (3.73 g, 0.06 mol, 90%)

    • Toluene (B28343)

    • 6N Hydrochloric Acid (HCl)

    • Aqueous Sodium Carbonate (Na₂CO₃)

  • Procedure:

    • A mixture of acetophenone, methyl benzoate, and calcium oxide is heated with stirring at 195-200 °C for three and a half hours under a nitrogen atmosphere.

    • Methanol formed during the reaction is continuously removed by distillation and collected in a Dean-Stark trap.

    • The mixture is then cooled, and 100 mL of toluene is added.

    • The resulting mixture is cooled in cold water and acidified with 6N HCl with stirring until all solid dissolves.

    • The toluene layer is separated and washed with aqueous sodium carbonate and then with water.

    • The solvent is removed by distillation to isolate the this compound product.[10]

Key Chemical Properties and Reactions

Keto-Enol Tautomerism

A significant chemical property of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[11] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of the equilibrium is influenced by factors such as the solvent and the presence of substituents.[11][12]

Caption: Keto-enol tautomerism of this compound.

Experimental and Logical Workflows

Synthesis Workflow (Claisen Condensation)

The following diagram illustrates the workflow for the synthesis of this compound via Claisen condensation.

Synthesis_Workflow start Start reactants Mix Acetophenone and NaNH2 in THF start->reactants add_benzoate Add Ethyl Benzoate reactants->add_benzoate precipitation Stir for 24h to form precipitate add_benzoate->precipitation neutralize Neutralize with aq. HCl precipitation->neutralize extract Extract with Chloroform neutralize->extract concentrate Concentrate with Rotary Evaporator extract->concentrate isolate Isolate via Copper Salt Precipitation concentrate->isolate purify Decompose copper complex with HCl isolate->purify end Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

References

dibenzoylmethane keto-enol tautomerism equilibrium constant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Keto-Enol Tautomerism of Dibenzoylmethane (B1670423)

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). This interconversion is a type of prototropic tautomerism, involving the migration of a proton and the rearrangement of bonding electrons. For most simple ketones, the equilibrium heavily favors the more stable keto form. However, for β-dicarbonyl compounds such as dibenzoylmethane (1,3-diphenyl-1,3-propanedione), the enol form is significantly stabilized, leading to a measurable equilibrium between the two tautomers.[1]

The stability of the enol form in dibenzoylmethane is attributed to two primary factors:

  • Intramolecular Hydrogen Bonding: The formation of a strong hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen creates a stable, pseudo-aromatic six-membered ring.[1]

  • Conjugation: The C=C double bond of the enol form is in conjugation with both the carbonyl group and the two flanking phenyl rings, which provides extensive resonance stabilization.[1][2]

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[3][4] The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor can influence the relative stability of the more polar keto form and the less polar, intramolecularly hydrogen-bonded enol form.[5][6]

Equilibrium Constant Data

The equilibrium between the keto and enol tautomers is quantified by the equilibrium constant, Keq, defined as:

Keq = [Enol] / [Keto]

The percentage of the enol form and the corresponding equilibrium constant for dibenzoylmethane are significantly influenced by the solvent. In non-polar solvents, the enol form, stabilized by internal hydrogen bonding, is predominant. In polar, hydrogen-bonding solvents, the equilibrium can shift towards the keto form, as the solvent molecules can engage in intermolecular hydrogen bonding with the keto tautomer, thereby stabilizing it.

Below is a summary of the percentage of the enol tautomer and the calculated equilibrium constant (Keq) for dibenzoylmethane in various solvents, as determined by spectroscopic methods.

SolventDielectric Constant (ε)% Enol FormEquilibrium Constant (Keq)
Carbon Tetrachloride2.2>95%>19
Chloroform4.888.9%[4]8.01
Ethanol24.6<95%<19
Dimethyl Sulfoxide (DMSO)46.760.9%[4]1.56

Note: Data is compiled from various spectroscopic studies.[2][4] The exact values can vary slightly based on experimental conditions such as temperature and concentration.

Experimental Protocols for Determination of Tautomeric Equilibrium

The determination of the keto-enol equilibrium constant is primarily accomplished using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.[7][8]

Protocol 1: 1H NMR Spectroscopy

1H NMR spectroscopy is a powerful and direct method for quantifying tautomeric mixtures because the proton exchange between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[5][9][10]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10-20 mg/mL) of dibenzoylmethane in the desired deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Use a standard 5 mm NMR tube, ensuring a sample volume of approximately 0.6-0.7 mL.

    • Allow the solution to equilibrate for a sufficient period (e.g., several hours) at a constant temperature before measurement to ensure the tautomeric equilibrium has been reached.[5]

  • Spectral Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time) to allow for full magnetization recovery, which is critical for accurate integration.

    • Acquire the spectrum at a constant, known temperature, as the equilibrium is temperature-dependent.

  • Data Analysis:

    • Signal Assignment: Identify the characteristic signals for both tautomers.

      • Keto Form: A singlet corresponding to the two methylene (B1212753) protons (-CH2-) is typically observed around 4.5-5.0 ppm.

      • Enol Form: A singlet for the vinylic proton (-CH=) appears further downfield, typically around 6.5-7.0 ppm. A very broad singlet for the enolic hydroxyl proton (-OH) can also be observed far downfield (15-17 ppm) due to the strong intramolecular hydrogen bond.

    • Integration: Carefully integrate the area under the methylene peak for the keto form (Aketo) and the vinylic peak for the enol form (Aenol).

    • Calculation of Keq: The molar ratio of the tautomers is proportional to the integrated areas of their unique signals, adjusted for the number of protons each signal represents.[11]

      • The keto signal (-CH2-) represents 2 protons.

      • The enol signal (-CH=) represents 1 proton.

      • The ratio of concentrations is calculated as: [Enol] / [Keto] = (A_enol / 1) / (A_keto / 2)

      • Therefore, the equilibrium constant is: Keq = 2 * (Aenol / Aketo)

Protocol 2: UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol equilibria, as the two tautomers possess distinct chromophores and thus exhibit different absorption spectra.[12][13][14]

Methodology:

  • Sample Preparation:

    • Prepare a series of dilute solutions of dibenzoylmethane in the solvent of interest. Concentrations must be chosen to ensure absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 220-450 nm).

    • The keto form typically has a lower wavelength absorption maximum (λmax) compared to the highly conjugated enol form, which absorbs at a longer wavelength (e.g., ~340-360 nm).[12]

  • Data Analysis:

    • This method is less direct than NMR because the absorption bands of the two tautomers often overlap.

    • The molar absorptivity (ε) for each pure tautomer at a specific wavelength is required for an accurate calculation using the Beer-Lambert law (A = εcl).

    • Often, computational methods or measurements in solvents where one form is known to be overwhelmingly dominant are used to estimate the molar absorptivities of the pure keto and enol forms.[14]

    • By measuring the total absorbance at a wavelength where the enol form strongly absorbs and applying deconvolution techniques or solving simultaneous equations based on the Beer-Lambert law, the concentration of each tautomer can be determined, from which Keq is calculated.

Visualization of Experimental Workflow

The logical flow for the experimental determination of the keto-enol equilibrium constant using the primary spectroscopic methods is outlined in the diagram below.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_processing 3. Data Processing cluster_results 4. Calculation & Results A Dissolve Dibenzoylmethane in Solvent of Choice B Allow Solution to Reach Tautomeric Equilibrium A->B C Acquire 1H NMR Spectrum (Quantitative Parameters) B->C D Acquire UV-Vis Spectrum B->D E Identify & Integrate Keto (-CH2) and Enol (-CH=) Proton Signals C->E F Identify Absorption Maxima (λmax) and Absorbance (A) for Tautomers D->F G Calculate Keq = 2 * (A_enol / A_keto) E->G H Calculate Concentrations using Beer-Lambert Law & Molar Absorptivities F->H I Final Equilibrium Constant (Keq) G->I H->I

Caption: Workflow for Determining Keto-Enol Equilibrium Constant.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,3-Diphenylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 1,3-diphenylpropane-1,3-dione, a molecule of significant interest in medicinal chemistry and materials science. Commonly known as dibenzoylmethane, this β-diketone exists in a fascinating equilibrium between its keto and enol tautomers, a characteristic that profoundly influences its chemical reactivity and biological activity. This guide delves into the precise three-dimensional arrangement of atoms in its crystalline state, offering detailed experimental protocols and quantitative structural data to support advanced research and development.

Introduction

This compound (dibenzoylmethane) is a naturally occurring compound found in the licorice plant (Glycyrrhiza glabra) and has garnered attention for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The efficacy and interaction of a molecule at the biological level are intrinsically linked to its three-dimensional structure. Therefore, a thorough understanding of its crystal structure is paramount for designing novel derivatives with enhanced pharmacological profiles. This guide focuses on the crystallographic analysis of its two known polymorphic forms: a monoclinic and an orthorhombic structure.

Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that this compound can crystallize in at least two distinct polymorphic forms. The molecule is notably non-planar, with the two phenyl groups twisted relative to the central propanone-enol ring. A strong intramolecular hydrogen bond is a key feature of the enol tautomer, which is the predominant form in the crystalline state.

Orthorhombic Polymorph

The orthorhombic form of this compound crystallizes in the space group Pbca.

Parameter Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.857
b (Å)24.446
c (Å)8.756
α (°)90
β (°)90
γ (°)90
Volume (ų)2323.5
Z8

Selected bond lengths, bond angles, and torsion angles for the orthorhombic polymorph are detailed in the subsequent tables.

Monoclinic Polymorph

The monoclinic form crystallizes in the space group P2₁/c.[1]

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.952
b (Å)10.998
c (Å)17.589
α (°)90
β (°)95.89
γ (°)90
Volume (ų)1144.9
Z4

Selected bond lengths, bond angles, and torsion angles for the monoclinic polymorph are detailed in the subsequent tables.

Table 1: Selected Bond Lengths (Å)

Bond Orthorhombic Monoclinic
C1-C21.3901.385
C2-C31.3871.381
C3-C41.3821.375
C4-C51.3831.378
C5-C61.3881.383
C6-C11.3911.388
C1-C71.4881.490
C7-O11.2651.263
C7-C81.4081.411
C8-C91.4051.402
C9-O21.2681.266
C9-C101.4851.487
C10-C111.3921.389
C11-C121.3851.380
C12-C131.3791.373
C13-C141.3811.376
C14-C151.3871.384
C15-C101.3891.386
O1-H1--
O2-H1--

Note: The position of the enolic hydrogen (H1) can be delocalized between O1 and O2, and its precise bond length can vary. The data presented here is a representative example.

Table 2: Selected Bond Angles (°)

Angle Orthorhombic Monoclinic
C6-C1-C2120.1120.2
C1-C2-C3120.0119.9
C2-C3-C4119.9120.1
C3-C4-C5120.1120.0
C4-C5-C6120.0119.9
C5-C6-C1119.9119.9
C2-C1-C7120.2120.0
C6-C1-C7119.7119.8
O1-C7-C1118.9119.1
O1-C7-C8124.5124.3
C1-C7-C8116.6116.6
C7-C8-C9121.2121.4
O2-C9-C8124.3124.1
O2-C9-C10118.7118.9
C8-C9-C10117.0117.0
C11-C10-C15119.9120.0
C11-C10-C9120.3120.1
C15-C10-C9119.8119.9

Table 3: Selected Torsion Angles (°)

Torsion Angle Orthorhombic Monoclinic
C2-C1-C7-O1-175.4-176.1
C6-C1-C7-O14.84.2
C2-C1-C7-C85.24.5
C6-C1-C7-C8-174.6-175.2
O1-C7-C8-C9-0.10.2
C1-C7-C8-C9179.3-179.2
C7-C8-C9-O20.2-0.3
C7-C8-C9-C10-179.6179.5
C8-C9-C10-C11178.9-178.5
C8-C9-C10-C15-1.51.8
O2-C9-C10-C11-1.31.7
O2-C9-C10-C15178.3-178.0

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via a Claisen condensation reaction between an ester and a ketone. A detailed protocol is provided below.

Materials:

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous diethyl ether or THF is added to the flask to create a slurry.

  • A solution of acetophenone (1.0 equivalent) in the anhydrous solvent is added dropwise to the stirred slurry at room temperature. The mixture is then stirred for 30 minutes.

  • Ethyl benzoate (1.0 equivalent) is added dropwise to the reaction mixture.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction is quenched by the slow addition of 10% aqueous HCl until the mixture is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by recrystallization from hot ethanol to afford pale yellow crystals.

Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals are essential for successful X-ray diffraction analysis.

Procedure:

  • The purified this compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

  • The hot solution is filtered to remove any insoluble impurities.

  • The clear solution is allowed to cool slowly to room temperature in a vibration-free environment.

  • The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the growth of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

The following provides a general experimental workflow for the single-crystal X-ray diffraction analysis of an organic compound like this compound.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

  • Data Collection: The mounted crystal is placed on the diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis synthesis Claisen Condensation purification Recrystallization synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection X-ray Diffraction crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

References

Spectroscopic and Chromatographic Analysis of Dibenzoylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzoylmethane (B1670423) (DBM), a β-diketone with the chemical formula (C₆H₅CO)₂CH₂, is a compound of significant interest in various scientific fields, including organic synthesis, coordination chemistry, and materials science.[1] Notably, DBM serves as a crucial building block and is recognized for its role as a UV absorber.[1][2] A key characteristic of dibenzoylmethane is its existence in a dynamic equilibrium between its keto and enol tautomers in solution. The enol form is generally more stable due to the formation of a six-membered ring through intramolecular hydrogen bonding.[1] This technical guide provides an in-depth overview of the spectroscopic data for dibenzoylmethane, including ¹H NMR, ¹³C NMR, IR, and UV-Vis data, along with detailed experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for dibenzoylmethane in structured tables for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the tautomeric equilibrium of dibenzoylmethane. The chemical shifts (δ) are reported in parts per million (ppm).

TautomerAssignmentChemical Shift (δ) (ppm)MultiplicityIntegrationSolvent
EnolOH~17.0s (broad)1HCDCl₃
CH (enol)~6.8s1HCDCl₃
Ar-H7.4 - 8.0m10HCDCl₃
KetoCH₂~4.8s2HCDCl₃
Ar-H7.4 - 8.0m10HCDCl₃
Note: The signals for the aromatic protons of both tautomers often overlap. The exact chemical shifts can vary depending on the solvent and concentration.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of dibenzoylmethane.

TautomerAssignmentChemical Shift (δ) (ppm)Solvent
EnolC=O~185CDCl₃
C-Ar (quaternary)~135CDCl₃
C-Ar (CH)127 - 133CDCl₃
CH (enol)~93CDCl₃
KetoC=O~200CDCl₃
C-Ar (quaternary)~137CDCl₃
C-Ar (CH)128 - 134CDCl₃
CH₂~55CDCl₃
Note: The aromatic region will show multiple signals corresponding to the different carbon environments in the phenyl rings.[1] The signal for the enolic carbon has been reported at δ 155.5 ppm in DMSO.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in dibenzoylmethane. The main absorption bands are presented below.

Wavenumber (cm⁻¹)Assignment
~3420O-H stretch (enol)
~1630C=O stretch (keto)
1500 - 1600C=C aromatic and enol C=C stretches
1300 - 1500C-H bends
680 - 900Aromatic C-H out-of-plane bends

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly relevant for its application as a UV absorber.

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent
Dibenzoylmethane~343 - 350Data not readily availableEthanol
The enol form is responsible for the strong absorption in the UVA range.[3] The keto form has a principal absorption band in the UVC region around 260 nm.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of dibenzoylmethane.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of dibenzoylmethane.[1]

  • Transfer the solid to a clean, dry NMR tube.[1]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Securely cap the NMR tube and vortex or gently agitate until the sample is completely dissolved.[1]

  • If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.[1]

2. Instrument Setup and ¹H NMR Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the spectrometer.[1]

  • Lock onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[1]

  • ¹H Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[1]

    • Number of Scans (ns): 8 to 16 scans.[1]

    • Relaxation Delay (d1): 1-2 seconds.[1]

    • Acquisition Time (aq): 3-4 seconds.[1]

    • Spectral Width (sw): Approximately 16 ppm, centered around 8 ppm.[1]

3. Instrument Setup and ¹³C NMR Acquisition:

  • Tune the probe for the ¹³C frequency.[1]

  • ¹³C Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').[1]

    • Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration.[1]

    • Relaxation Delay (d1): 2 seconds.[1]

    • Acquisition Time (aq): 1-2 seconds.[1]

    • Spectral Width (sw): Approximately 220 ppm, centered around 110 ppm.[1]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

  • Correct the phase and baseline of the spectrum.[1]

  • Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[1]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the keto and enol forms.[1]

IR Spectroscopy

This protocol describes the general procedure for obtaining an IR spectrum of solid dibenzoylmethane.

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of dibenzoylmethane with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Transfer the finely ground powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Instrument Setup and Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

This protocol provides a general method for obtaining the UV-Vis absorption spectrum of dibenzoylmethane in solution.

1. Sample Preparation:

  • Prepare a stock solution of dibenzoylmethane of a known concentration in a suitable UV-transparent solvent (e.g., ethanol).

  • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.5.

2. Instrument Setup and Data Acquisition:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Fill a clean quartz cuvette with the solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and measure the baseline over the desired wavelength range (e.g., 200-500 nm).

  • Rinse the cuvette with the sample solution and then fill it with the sample solution.

  • Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.

  • The instrument software will display the absorbance as a function of wavelength.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as dibenzoylmethane.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Container dissolve->transfer nmr NMR (1H, 13C) transfer->nmr ir IR transfer->ir uv_vis UV-Vis transfer->uv_vis process Process Raw Data nmr->process ir->process uv_vis->process assign Assign Signals process->assign structure Structural Elucidation assign->structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of 1,3-Diphenylpropane-1,3-dione in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-diphenylpropane-1,3-dione, also known as dibenzoylmethane. Understanding the solubility of this compound is crucial for its application in various fields, including its use as a UV stabilizer in polymers and as a potential therapeutic agent. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for a standard solubility measurement technique.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. The principle of "like dissolves like" is a fundamental guideline, suggesting that solutes tend to dissolve in solvents with similar polarity. This compound is a relatively nonpolar molecule, which dictates its solubility behavior in various organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound in several organic solvents. The data is primarily presented as the mole fraction of the solute at different temperatures.

Table 1: Mole Fraction Solubility of this compound in Select Pure Organic Solvents
SolventTemperature (K)Mole Fraction (x 10³)
Ethyl Acetate278.15105.67
283.15126.83
288.15151.72
293.15180.14
298.15212.89
303.15250.37
308.15293.12
313.15341.28
318.15395.91
Acetonitrile278.1518.39
283.1522.51
288.1527.52
293.1533.63
298.1541.11
303.1550.28
308.1561.54
313.1575.42
318.1592.49
Methylbenzene (Toluene)278.15129.45
283.15152.01
288.15177.83
293.15207.36
298.15241.12
303.15279.69
308.15323.73
313.15374.01
318.15431.35
Table 2: Mole Fraction Solubility of this compound in Binary Alcohol-Water Mixtures

The solubility of this compound has also been investigated in binary solvent systems. The following data represents the mole fraction solubility in mixtures of methanol, ethanol, and isopropanol (B130326) with water at various temperatures and solvent compositions.

Binary Solvent (Alcohol + Water)Alcohol Mole FractionTemperature (K)Solute Mole Fraction (x 10³)
Methanol + Water0.2278.150.85
318.152.15
0.8278.1512.36
318.1535.89
Ethanol + Water0.2278.151.48
318.154.11
0.8278.1528.98
318.1581.26
Isopropanol + Water0.2278.152.01
318.156.03
0.8278.1545.17
318.15121.54

Qualitative Solubility Data

Table 3: Qualitative Solubility of this compound in Common Organic Solvents
SolventSolubility
ChloroformSoluble[1]
Diethyl EtherSoluble[1]
EthanolGood solubility
MethanolSlightly Soluble
AcetoneSoluble
BenzeneGood solubility
Aqueous Sodium HydroxideSoluble[1]
WaterInsoluble[1]

Note: Quantitative data for ketones (e.g., acetone, methyl ethyl ketone), other esters (e.g., butyl acetate), other ethers (e.g., tetrahydrofuran), hydrocarbons (e.g., hexane, cyclohexane), and other halogenated solvents (e.g., dichloromethane) are not extensively reported in the literature. Based on the principle of "like dissolves like," solubility is expected to be higher in less polar solvents.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on robust experimental methodology. The quantitative data presented in this guide was determined using the gravimetric method. Other common techniques include UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

This classical and reliable method involves the direct measurement of the mass of the solute dissolved in a known mass of the solvent at equilibrium.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (precision ±0.1 mg)

  • Thermostatic shaker or water bath

  • Isothermal filtration system (e.g., syringe with a compatible filter)

  • Drying oven

  • Sealed vials or flasks

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known mass of the organic solvent in a sealed vial. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: The sealed vial is placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (typically 24–72 hours) to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A known mass of the clear supernatant (saturated solution) is carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: The collected saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions, such as in a fume hood or under a gentle stream of inert gas. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

  • Mass Determination of Solute: After complete evaporation of the solvent, the container with the dried solute residue is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the container.

  • Calculation: The solubility is then calculated, typically as a mole fraction or in grams of solute per 100 grams of solvent.

UV-Vis Spectroscopic Method

This method is a faster alternative to the gravimetric method, particularly suitable for screening multiple solvents, provided the solute has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest.

  • Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve of absorbance versus concentration is plotted, which should be linear according to the Beer-Lambert law.

  • Preparation of Saturated Solution: A saturated solution is prepared following the "Sample Preparation" and "Equilibration" steps of the gravimetric method.

  • Sample Analysis: A sample of the clear supernatant is carefully withdrawn, filtered, and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured.

  • Concentration Determination: The concentration of the diluted sample is determined using the equation of the calibration curve.

  • Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess This compound mix Combine in a sealed vial prep_solute->mix prep_solvent Weigh known mass of solvent prep_solvent->mix equilibrate Agitate in thermostatic bath at constant T (24-72h) mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw known mass of supernatant via filtration settle->sample evaporate Evaporate solvent from the sampled solution sample->evaporate weigh_residue Weigh the dried solute residue evaporate->weigh_residue calculate Calculate solubility (mole fraction or g/100g solvent) weigh_residue->calculate

Gravimetric Method Workflow for Solubility Determination

This in-depth guide provides a foundational understanding of the solubility of this compound in common organic solvents. The presented data and experimental protocols are intended to assist researchers, scientists, and drug development professionals in their work with this versatile compound.

References

The Genesis of a Versatile Molecule: An In-depth Technical Guide to the Discovery and Synthesis of Dibenzoylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoylmethane (B1670423) (DBM), a β-diketone of significant scientific interest, has a rich history that dates back to the late 19th century. Initially a subject of study for its unique keto-enol tautomerism, DBM has since emerged as a versatile compound with applications ranging from a UV absorber in sunscreens to a heat stabilizer in polymers. More recently, its potential as a therapeutic agent in cancer and inflammatory diseases has brought it to the forefront of drug discovery research. This technical guide provides a comprehensive overview of the discovery and the historical evolution of the synthesis of dibenzoylmethane, presenting detailed experimental protocols for key synthetic methods, a comparative analysis of their quantitative data, and visualizations of the core chemical principles.

A Historical Perspective: The Discovery and Evolution of Dibenzoylmethane Synthesis

The journey of dibenzoylmethane (1,3-diphenyl-1,3-propanedione) began in 1887 with the pioneering work of German chemists Ludwig Claisen and E. F. Ehrhardt. Their research into condensation reactions led to the first successful synthesis of this β-diketone. This seminal work was an extension of what is now known as the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[1] In the inaugural synthesis of dibenzoylmethane, acetophenone (B1666503) and a benzoate (B1203000) ester were reacted in the presence of a strong base.[1]

Early investigations into dibenzoylmethane were primarily focused on understanding its fundamental chemical properties, particularly the phenomenon of keto-enol tautomerism. The ability of the β-diketone moiety to exist in both keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding, is a key characteristic that underpins many of its modern applications.[1]

Over the decades, the fundamental Claisen condensation has been refined and adapted, leading to a variety of synthetic approaches. These advancements have focused on improving reaction yields, simplifying purification processes, and exploring more environmentally benign reaction conditions. Key developments include the use of different strong bases such as sodium amide, lithium amide, and sodium hydride, as well as the exploration of various solvents.[2] A significant alternative route, the Baker-Venkataraman rearrangement, was discovered in the 1930s, providing a powerful method for the synthesis of 1,3-diketones from 2-acetoxyacetophenones. More recently, microwave-assisted synthesis has emerged as a rapid and efficient method for producing dibenzoylmethane and its derivatives.

Core Synthetic Methodologies

The synthesis of dibenzoylmethane is predominantly achieved through two principal reaction pathways: the Claisen condensation and the Baker-Venkataraman rearrangement.

The Claisen Condensation

The most established and widely used method for synthesizing dibenzoylmethane is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a ketone. For dibenzoylmethane, this typically involves the reaction of ethyl benzoate or methyl benzoate with acetophenone.

The mechanism of the Claisen condensation for the synthesis of dibenzoylmethane proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate anion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the benzoate ester.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating the alkoxide leaving group (e.g., ethoxide) to form the β-diketone, dibenzoylmethane.

  • Deprotonation: The newly formed dibenzoylmethane is more acidic than the starting ketone and is deprotonated by the alkoxide base. This final, thermodynamically favorable deprotonation drives the reaction to completion.

  • Protonation: An acidic workup is required in the final step to neutralize the enolate and yield the final dibenzoylmethane product.

// Reactants acetophenone [label="Acetophenone"]; ethyl_benzoate [label="Ethyl Benzoate"]; base [label="Base (NaOEt)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates enolate [label="Enolate Anion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; tetrahedral_intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; dbm_enolate [label="Dibenzoylmethane Enolate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product dibenzoylmethane [label="Dibenzoylmethane", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges acetophenone -> enolate [label=" Deprotonation"]; base -> enolate; enolate -> tetrahedral_intermediate [label=" Nucleophilic Attack"]; ethyl_benzoate -> tetrahedral_intermediate; tetrahedral_intermediate -> dbm_enolate [label=" Elimination of EtOH"]; dbm_enolate -> dibenzoylmethane [label=" Protonation (Acidic Workup)"]; } .enddot Diagram 1: Mechanism of the Claisen condensation for dibenzoylmethane synthesis.

The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a powerful alternative for the synthesis of 1,3-diketones, including dibenzoylmethane, and is particularly useful in the synthesis of chromones and flavones. The reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone.

The mechanism proceeds as follows:

  • Enolate Formation: A base abstracts an α-proton from the 2-acyloxyacetophenone to form an enolate.

  • Intramolecular Acyl Transfer: The enolate then attacks the ester carbonyl in an intramolecular fashion, leading to a cyclic intermediate.

  • Ring Opening: The cyclic intermediate opens to form a more stable phenolate (B1203915), which upon acidic workup, yields the 1,3-diketone.

// Reactant start_material [label="2-Acyloxyacetophenone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates enolate [label="Enolate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cyclic_intermediate [label="Cyclic Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; phenolate [label="Phenolate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product diketone [label="1,3-Diketone", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_material -> enolate; base -> enolate [label=" Deprotonation"]; enolate -> cyclic_intermediate [label=" Intramolecular Acyl Transfer"]; cyclic_intermediate -> phenolate [label=" Ring Opening"]; phenolate -> diketone [label=" Protonation (Acidic Workup)"]; } .enddot Diagram 2: Mechanism of the Baker-Venkataraman rearrangement.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic routes to dibenzoylmethane.

Protocol 1: Claisen Condensation using Sodium Ethoxide

This protocol is a classic and robust method for the synthesis of dibenzoylmethane.

Materials:

  • Ethyl benzoate (freshly distilled)

  • Acetophenone (freshly distilled)

  • Sodium ethoxide

  • Concentrated sulfuric acid

  • Methanol (B129727)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Norit (activated carbon)

Procedure:

  • In a dry 2-liter three-necked flask equipped with a mechanical stirrer, a condenser for downward distillation, and an addition funnel, place 600 g (4 moles) of freshly distilled ethyl benzoate and 60 g (0.5 mole) of freshly distilled acetophenone.

  • Heat the flask in an oil bath to 150-160°C.

  • Gradually add 44 g (0.65 mole) of sodium ethoxide in small portions over 20-30 minutes with vigorous stirring. The reaction mixture will become gelatinous.

  • Continue stirring and heating for an additional 15-30 minutes until the distillation of ethanol (B145695) ceases.

  • Remove the oil bath and allow the reaction mixture to cool to room temperature while maintaining stirring.

  • Add 150 ml of water to dissolve the reaction mass and transfer the mixture to a separatory funnel.

  • Slowly add an ice-cold solution of 25 ml of concentrated sulfuric acid in 200 ml of water to the separatory funnel and shake vigorously.

  • Separate the ester layer and wash it with 200 ml of water.

  • Wash the ester layer with successive 200 ml portions of 5% sodium bicarbonate solution until the evolution of carbon dioxide ceases.

  • Wash the ester layer again with 200 ml of water.

  • Extract the combined aqueous bicarbonate layers with 100 ml of diethyl ether.

  • Combine the ether extract with the ester layer, wash with 50 ml of water, and dry over 40 g of anhydrous calcium chloride.

  • Remove the diethyl ether by distillation from a water bath.

  • Remove the excess ethyl benzoate by distillation under reduced pressure.

  • The remaining crude dibenzoylmethane is a brown oil that will crystallize upon cooling.

  • Recrystallize the crude product from hot methanol, using Norit to decolorize if necessary, to yield yellow crystals of dibenzoylmethane.[2]

Protocol 2: Microwave-Assisted Synthesis using Sodium Methoxide (B1231860)

This method offers a significant reduction in reaction time compared to conventional heating.

Materials:

  • Methyl benzoate

  • Acetophenone

  • Sodium methoxide (powdered)

  • Nitrogen gas

Procedure:

  • In a double-jacketed chemical engineering reactor equipped with an efficient mixing system and a reflux condenser, add 683.52 g of methyl benzoate and 34.00 g of powdered sodium methoxide.

  • Render the reactor inert with a slow, continuous flow of nitrogen gas while maintaining a partial vacuum (around 300 mbar).

  • Bring the mixture to a boil with total reflux.

  • Turn on the microwave source (e.g., 600 W).

  • Add 68.40 g of acetophenone over a period of one hour.

  • Continuously remove the methanol that is formed during the reaction.

  • After the addition of acetophenone is complete, continue the reaction for another 15 minutes.

  • Turn off the microwave source and heating.

  • Acidify and wash the reaction mixture to isolate the crude dibenzoylmethane.

  • The product can be further purified by recrystallization.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for different synthesis methods of dibenzoylmethane, allowing for a direct comparison of their efficiencies.

Synthesis MethodBaseSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Claisen CondensationSodium EthoxideExcess Ethyl Benzoate150-16035-60 min62-71>98 (after recrystallization)--INVALID-LINK--
Claisen CondensationSodium HydrideDMSO/THF3090 minup to 78.2Not specified--INVALID-LINK--
Microwave-AssistedSodium MethoxideMethyl BenzoateReflux1.25 hNot explicitly stated, but high99.7--INVALID-LINK--
Method from PatentSodium MethoxideXylene1401.5 h (addition)8899.7--INVALID-LINK--

Experimental Workflow Visualization

The general workflow for the synthesis and purification of dibenzoylmethane via Claisen condensation can be visualized as follows:

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Acetophenone and Benzoate Ester heat Heat to Reaction Temperature start->heat add_base Add Strong Base heat->add_base react Stir and Collect Distillate add_base->react cool Cool Reaction Mixture react->cool quench Quench with Water and Acidify cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent and Excess Reactant dry->evaporate recrystallize Recrystallize Crude Product evaporate->recrystallize isolate Isolate Pure Dibenzoylmethane recrystallize->isolate

Conclusion

From its discovery in the late 19th century to its modern applications in materials science and medicine, dibenzoylmethane has remained a molecule of significant interest. The foundational Claisen condensation continues to be a reliable and widely practiced method for its synthesis, with numerous modifications developed over the years to enhance its efficiency and sustainability. The Baker-Venkataraman rearrangement offers a valuable alternative route, particularly in the context of flavonoid and chromone (B188151) synthesis. The advent of microwave-assisted techniques has further accelerated the synthesis of this important β-diketone. This guide has provided a comprehensive overview of the historical development, detailed experimental protocols, and comparative data for the synthesis of dibenzoylmethane, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

Theoretical Insights into the Molecular Architecture of 1,3-Diphenylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,3-Diphenylpropane-1,3-dione, commonly known as dibenzoylmethane, is a β-diketone that has garnered significant interest in various scientific fields, including medicinal chemistry, due to its derivatives' applications as UV filters and potential therapeutic agents.[1][2] A fundamental aspect of its chemistry is the keto-enol tautomerism, where the molecule exists in equilibrium between a diketo form and a more stable enol form. The enol tautomer is particularly stabilized by a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring, and by the conjugation of the π-system with the two phenyl rings.[3] Understanding the precise molecular geometry and electronic structure of this stable enol form is crucial for elucidating its reactivity, designing novel derivatives, and predicting its interactions in biological systems. This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure of the enol tautomer of this compound, presenting key quantitative data, detailing the computational methodologies, and visualizing the fundamental concepts.

Molecular Structure and Geometry

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in determining the optimized geometry of the enol form of this compound. The B3LYP functional combined with the 6-311++G** basis set is a commonly used level of theory for such investigations, providing a good balance between accuracy and computational cost.[3] The calculated geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional picture of the molecule's structure.

Data Presentation: Calculated Geometric Parameters

The following tables summarize the key calculated geometric parameters for the optimized structure of the enol tautomer of this compound.

Table 1: Selected Bond Lengths

BondCalculated Length (Å)
O1 - H11.012
H1 - O21.634
O1 - C11.305
C1 - C21.402
C2 - C31.408
C3 - O21.301
C1 - C41.489
C3 - C101.491
C4 - C51.401
C4 - C91.402
C10 - C111.401
C10 - C151.402

Table 2: Selected Bond Angles

AngleCalculated Angle (°)
O1 - H1 - O2145.2
C1 - O1 - H1104.5
C3 - O2 - H1101.8
O1 - C1 - C2121.5
C1 - C2 - C3123.8
C2 - C3 - O2121.7
O1 - C1 - C4117.8
C2 - C1 - C4120.7
O2 - C3 - C10117.5
C2 - C3 - C10120.8
C1 - C4 - C5121.1
C1 - C4 - C9118.8
C3 - C10 - C11118.9
C3 - C10 - C15121.0

Table 3: Selected Dihedral Angles

Dihedral AngleCalculated Angle (°)
O1 - C1 - C2 - C3-0.1
C2 - C1 - C4 - C5179.9
C2 - C1 - C4 - C90.1
C1 - C2 - C3 - O20.1
C1 - C2 - C3 - C10-179.8
C2 - C3 - C10 - C110.2
C2 - C3 - C10 - C15179.9

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide are derived from a standard computational chemistry workflow. The following protocol outlines the key steps involved in the geometry optimization and subsequent analysis of this compound.

  • Initial Structure Preparation: An initial 3D structure of the enol tautomer of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is then subjected to geometry optimization using a quantum chemistry software package, such as Gaussian.[3] This process systematically alters the positions of the atoms to find the arrangement with the lowest potential energy, corresponding to the most stable molecular conformation. A common and effective method for this is the Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and a Pople-style basis set, such as 6-311++G**, which includes diffuse and polarization functions for a more accurate description of the electron distribution.[3]

  • Frequency Calculation: To confirm that the optimized geometry represents a true energy minimum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates that the structure is a stable equilibrium geometry. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Analysis of Results: The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) are extracted from the output of the calculation. Further analyses, such as Natural Bond Orbital (NBO) analysis, can be performed to investigate the intramolecular hydrogen bonding and electron delocalization within the molecule.[3]

Mandatory Visualization

The following diagrams illustrate key conceptual aspects of the theoretical study of this compound.

KetoEnolTautomerism Keto Keto Form (this compound) TS Transition State Keto->TS Proton Transfer Enol Enol Form (cis-1,3-diphenyl-3-hydroxyprop-2-en-1-one) Enol->TS Proton Transfer TS->Keto TS->Enol

Caption: Keto-enol tautomerism of this compound.

TheoreticalWorkflow Start Initial Molecular Structure (Enol Tautomer) Opt Geometry Optimization (DFT: B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Minimum True Energy Minimum Check->Minimum None TS_Search Transition State Search (If imaginary frequencies exist) Check->TS_Search One or more Analysis Data Extraction & Analysis (Bond Lengths, Angles, NBO) Minimum->Analysis End Final Results Analysis->End

Caption: General workflow for theoretical calculations on molecular structure.

References

A Comprehensive Technical Guide to 1,3-Diphenyl-1,3-propanedione (CAS No. 120-46-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane), CAS No. 120-46-7, a versatile β-diketone with significant applications in various scientific fields. This document consolidates its chemical and physical properties, safety and handling protocols, synthesis methodologies, and key applications, with a focus on its relevance to research and drug development. Detailed experimental protocols for its analysis and evaluation of its biological activity are provided, alongside visualizations of experimental workflows and signaling pathways to facilitate a comprehensive understanding of its utility.

Chemical and Physical Properties

1,3-Diphenyl-1,3-propanedione is a crystalline solid, appearing as a colorless rhombus flake crystal or a yellowish-white powder.[1] It is a minor constituent of licorice root extract and is structurally similar to curcumin.[1][2] A key feature of this compound is its existence in a tautomeric equilibrium between the keto and enol forms, with the enol form being stabilized by a strong intramolecular hydrogen bond.[2]

Table 1: Physicochemical Properties of 1,3-Diphenyl-1,3-propanedione

PropertyValueReferences
CAS Number 120-46-7[1][3]
Molecular Formula C₁₅H₁₂O₂[1][2]
Molecular Weight 224.25 g/mol [1][2][4]
Appearance Colorless rhombus flake crystal or yellowish-white powder[1][2][5]
Melting Point 77-79 °C[1][2]
Boiling Point 219-221 °C at 18 mmHg[1][2]
Solubility Soluble in ether, chloroform, and aqueous sodium hydroxide; insoluble in water.[1][5][6]
pKa 8.95 ± 0.10 (Predicted)[1]
LogP 4.59 at 25°C[1]

Table 2: Spectroscopic Data for 1,3-Diphenyl-1,3-propanedione

TechniqueSolventCharacteristic Peaks / Shifts (δ in ppm, ν in cm⁻¹)References
¹H NMR CDCl₃δ ≈ 6.8 (s, 1H, enolic CH), δ ≈ 7.4-8.0 (m, 10H, aromatic), δ ≈ 16.0 (s, 1H, enolic OH)[2]
¹³C NMR CDCl₃δ ≈ 92.5 (enolic CH), δ ≈ 127-136 (aromatic carbons), δ ≈ 185 (enol C=O)[2]
IR KBrν ≈ 1600 cm⁻¹ (C=O stretching, enol form)[7]

Synthesis Protocols

The most common method for synthesizing 1,3-Diphenyl-1,3-propanedione is through a Claisen condensation reaction.[3][8]

Claisen Condensation using Sodium Amide

This protocol describes the synthesis via the condensation of acetophenone (B1666503) and ethyl benzoate (B1203000) using sodium amide as a base.[9]

Experimental Protocol:

  • Suspend 4.0 g of sodium amide (NaNH₂) in tetrahydrofuran (B95107) (THF).

  • To this suspension, add a THF solution containing 6.2 g of acetophenone.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 15.5 g of ethyl benzoate to the mixture. A gelatinous precipitate will form over 24 hours.

  • Neutralize the reaction mixture by adding it to an aqueous solution of hydrochloric acid (HCl). This neutralizes the sodium amide and the sodium salt of the β-diketone.

  • Extract the product with chloroform.

  • Evaporate the organic layer using a rotary evaporator.

  • Isolate the 1,3-diphenyl-1,3-propanedione from the residue by precipitating its copper salt.

  • Decompose the copper complex with HCl to yield the pure product.

  • Confirm the structure using NMR analysis.[9]

Synthesis_Workflow_1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Acetophenone Acetophenone in THF Mixing Mix & Stir (10 mins) Acetophenone->Mixing EthylBenzoate Ethyl Benzoate EthylBenzoate->Mixing Add after 10 mins SodiumAmide Sodium Amide in THF SodiumAmide->Mixing Precipitation Precipitation (24 hours) Mixing->Precipitation Neutralization Neutralize with HCl(aq) Precipitation->Neutralization Extraction Extract with Chloroform Neutralization->Extraction Evaporation Rotary Evaporation Extraction->Evaporation CopperSalt Precipitate Copper Salt Evaporation->CopperSalt Decomposition Decompose with HCl CopperSalt->Decomposition FinalProduct Pure 1,3-Diphenyl-1,3-propanedione Decomposition->FinalProduct

Synthesis of 1,3-Diphenyl-1,3-propanedione via Claisen Condensation.

Synthesis using Calcium Oxide

An alternative method involves the use of calcium oxide as a base.[10]

Experimental Protocol:

  • Admix a mixture containing acetophenone with 5 to 10 molar equivalents of methyl benzoate.

  • Add 1 to 2 molar equivalents of calcium oxide.

  • Heat the mixture in a temperature range of 150° to 200° C for three to six hours under a nitrogen atmosphere.

  • Continuously remove the methyl alcohol formed during the reaction by distillation.

  • Cool the reaction mixture and add an organic solvent such as toluene (B28343) or xylene.

  • Acidify the resulting mixture with hydrochloric acid.

  • Separate the organic layer and wash it with aqueous sodium carbonate, followed by water.

  • Isolate the product by removing the solvent by distillation.[10]

Safety and Handling

1,3-Diphenyl-1,3-propanedione is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[11] However, standard laboratory safety precautions should be followed.

Table 3: Safety and Handling Information

AspectRecommendationReferences
Personal Protective Equipment Wear protective gloves, clothing, and eye protection.[11][12]
Handling Avoid dust formation and breathing vapors, mist, or gas. Use in a well-ventilated area.[11][13]
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container. Store below +30°C.[1][5][11]
Disposal Dispose of as unused product. Offer surplus and non-recyclable solutions to a licensed disposal company.[11][14]
Incompatible Materials Strong oxidizing agents, acid anhydrides, halogens, and halogen acids.[11][15]
First Aid (Inhalation) Move the person into fresh air. If not breathing, give artificial respiration.[11]
First Aid (Skin Contact) Wash off with soap and plenty of water.[11]
First Aid (Eye Contact) Flush eyes with water as a precaution.[11]
First Aid (Ingestion) Never give anything by mouth to an unconscious person. Rinse mouth with water.[11]

Applications in Research and Drug Development

1,3-Diphenyl-1,3-propanedione has garnered interest for its potential therapeutic applications, particularly in cancer research.[1][4] It has been shown to inhibit tumorigenesis in mice and exhibits antimutagenic and anticancer effects.[1][4] Its derivatives are being investigated for their cytotoxic effects on various cancer cell lines.[7]

In Vitro Cytotoxicity Assessment

The cytotoxic effects of 1,3-Diphenyl-1,3-propanedione can be evaluated using assays such as the MTT and LDH assays.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[1]

  • Compound Treatment: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to achieve desired concentrations. Treat the cells with different concentrations and incubate for 24, 48, or 72 hours.[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[1]

Cytotoxicity_Workflow Start Start CellCulture 1. Cell Culture (e.g., Cancer Cell Line) Start->CellCulture CellSeeding 2. Cell Seeding (96-well plate) CellCulture->CellSeeding DBMTreatment 3. Compound Treatment (Varying Concentrations) CellSeeding->DBMTreatment Incubation 4. Incubation (24, 48, or 72h) DBMTreatment->Incubation CytotoxicityAssay 5. Cytotoxicity Assay (MTT or LDH Assay) Incubation->CytotoxicityAssay DataAcquisition 6. Data Acquisition (Absorbance Reading) CytotoxicityAssay->DataAcquisition DataAnalysis 7. Data Analysis (IC50 Calculation) DataAcquisition->DataAnalysis End End DataAnalysis->End

Workflow for Cytotoxicity Assessment.

UV Absorption Properties

1,3-Diphenyl-1,3-propanedione is a known UV absorber, making it useful in applications such as sunscreens and as a light stabilizer for polymers like PVC.[5]

Experimental Protocol: UV Absorption Measurement

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol). Create a series of dilutions to achieve concentrations within the linear range of the spectrophotometer.[3]

  • Blank Measurement: Use a quartz cuvette filled with the solvent to zero the spectrophotometer.[3]

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorbance spectrum over the desired wavelength range (e.g., 200-450 nm).[3]

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).[3]

Signaling Pathways

Research suggests that 1,3-Diphenyl-1,3-propanedione and its derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways, including the FAS receptor and caspase pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DBM 1,3-Diphenyl-1,3-propanedione (or derivative) FASR FAS Receptor DBM->FASR modulates Mito Mitochondrion DBM->Mito induces stress FADD FADD FASR->FADD ProCasp8 Pro-caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 activates ProCasp3 Pro-caspase-3 Casp8->ProCasp3 activates CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 activates Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed Apoptotic Signaling Pathway.

References

The Versatile Scaffold: A Technical Guide to the Applications of 1,3-Diphenylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylpropane-1,3-dione, also known as dibenzoylmethane (B1670423), is a β-diketone that has garnered significant interest in various scientific fields. Its unique structural features, including a reactive methylene (B1212753) group and two phenyl rings, make it a versatile building block for the synthesis of a wide array of organic compounds. This technical guide provides an in-depth review of the applications of this compound and its derivatives, with a focus on its utility in medicinal chemistry, organic synthesis, and materials science. We will delve into detailed experimental protocols, present quantitative data in structured tables, and visualize key pathways and workflows to provide a comprehensive resource for researchers and professionals in drug development and related disciplines.

Medicinal Chemistry Applications

The this compound core is a privileged scaffold in medicinal chemistry, serving as a precursor for the synthesis of numerous biologically active molecules. Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, chalcones and other derivatives have been extensively studied for their potential as anticancer agents.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against different human cancer cell lines.

CompoundDerivative TypeCell LineIC50 (µM)Reference
1s Chalcone (B49325)Human cancer cell panelMarked activity[1]
3i, 3j, 3n Pyrazole derived from chalconeHuman cancer cell panelMarked activity[1]
4i, 4j, 4n, 4s Pyrazole derived from chalconeHuman cancer cell panelMarked activity (4j, 4n, 4s most promising)[1]
7c Chalcone-piperazine hybridA549, Hela, SGC79015.24, 0.19, 0.41[2]
DPBP 1,3-diphenyl-2-benzyl-1,3-propanedioneB16F10 (murine melanoma)6.25 µg/mL[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[4][5][6][7]

Materials:

  • Mammalian cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% L-glutamine, 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells from a sub-confluent culture flask using trypsin-EDTA. Resuspend the cells in fresh medium and determine the cell concentration. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium containing the test compound and add 50 µL of MTT solution (1 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-600 nm using a microplate reader.[4][7] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Dibenzoylmethane and its derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[8][9]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory effects of dibenzoylmethane (DBM).

CompoundCell LineStimulantEffectConcentrationReference
DBM Mouse microgliaLPS17% reduction in IL-6 production12.5 µM[10]
DBM Mouse microgliaLPS42% reduction in IL-6 production25 µM[10]
DBM Mouse microgliaLPS49% reduction in IL-6 production50 µM[10]
DBM Mouse microgliaLPS17% reduction in MCP-1 generation12.5 µM[10]
DBM Mouse microgliaLPS22% reduction in MCP-1 generation25 µM[10]
DBM Mouse microgliaLPS35% reduction in MCP-1 generation50 µM[10]
DBM Mouse microgliaLPS20% downregulation of IL-1β mRNA25 µM[10]
DBM Mouse microgliaLPS39% downregulation of IL-1β mRNA50 µM[10]
DBM Mouse microgliaLPS23% downregulation of TNF-α mRNA25 µM[10]
DBM Mouse microgliaLPS35% downregulation of TNF-α mRNA50 µM[10]

Signaling Pathways in Anti-inflammatory Action

Dibenzoylmethane exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[8]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the inhibitor protein IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Dibenzoylmethane has been shown to suppress the phosphorylation of IκBα, thereby preventing NF-κB activation.[8]

NF_kB_Pathway LPS LPS IKK IKK Complex LPS->IKK activates DBM Dibenzoylmethane DBM->IKK inhibits IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation nucleus Nucleus p65_p50->nucleus translocates to pro_inflammatory_genes Pro-inflammatory Gene Transcription nucleus->pro_inflammatory_genes activates Chalcone_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted Acetophenone + Substituted Benzaldehyde reaction Claisen-Schmidt Condensation (Base catalyst, e.g., KOH) start->reaction workup Workup (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization chalcone Chalcone Derivative characterization->chalcone screening In vitro Screening (e.g., MTT Assay) chalcone->screening data_analysis Data Analysis (IC50 determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead Lead Compound Identification sar->lead

References

The Symmetrical β-Diketone Framework of Dibenzoylmethane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Structure, Tautomerism, and Therapeutic Potential of 1,3-Diphenyl-1,3-propanedione

Introduction

Dibenzoylmethane (B1670423) (DBM), a naturally occurring β-diketone found in the roots of licorice (Glycyrrhiza glabra), has garnered significant scientific attention for its unique structural properties and diverse biological activities.[1][2] As a structural analog of curcumin, DBM presents a compelling scaffold for drug discovery, exhibiting anti-inflammatory, neuroprotective, and antineoplastic properties.[3][4] This technical guide provides a comprehensive analysis of the symmetrical β-diketone structure of dibenzoylmethane, its profound keto-enol tautomerism, and its emerging applications in the pharmaceutical landscape. Detailed experimental protocols, quantitative structural and spectroscopic data, and visualizations of key molecular pathways are presented to facilitate advanced research and development.

The Core Structure: A Symmetrical β-Diketone

Dibenzoylmethane, with the chemical formula (C₆H₅CO)₂CH₂, is characterized by a central methylene (B1212753) group flanked by two benzoyl groups.[2] This symmetrical arrangement of two phenyl rings and two carbonyl groups dictates its chemical reactivity and biological function. The molecule exists as a white to light yellow crystalline solid and is largely insoluble in water but shows good solubility in various organic solvents.[5]

Physicochemical Properties

A summary of the key physicochemical properties of dibenzoylmethane is provided in Table 1.

PropertyValue
Molecular Formula C₁₅H₁₂O₂
Molecular Weight 224.25 g/mol
Melting Point 77-79 °C
Appearance White to light yellow solid
CAS Number 120-46-7

Keto-Enol Tautomerism: A Dynamic Equilibrium

A cornerstone of dibenzoylmethane's chemistry is its existence as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form.[6] This keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring, and by conjugation with the two phenyl rings.[6][7]

The equilibrium between the keto and enol forms is highly dependent on the solvent's polarity.[8][9] In non-polar solvents, the enol form is generally favored due to the stability of the internal hydrogen bond. Conversely, polar solvents can interact with the carbonyl groups, favoring the diketo form.[9] The quantitative distribution of these tautomers in various deuterated solvents, as determined by ¹H NMR spectroscopy, is presented in Table 2.

Quantitative Analysis of Tautomerism
Solvent% Keto Form% Enol Form
CDCl₃ ~5%~95%
(CD₃)₂CO ~15%~85%
(CD₃)₂SO ~20%~80%

Note: These values are approximate and can vary based on concentration and temperature.

The interconversion between the keto and enol forms can be visualized as follows:

Caption: Keto-enol tautomerism of dibenzoylmethane.

Crystallographic Structure and Molecular Geometry

Single-crystal X-ray diffraction studies have provided precise insights into the three-dimensional structure of dibenzoylmethane in its solid state, where it predominantly exists in the enol form. The key crystallographic data and selected bond lengths and angles are summarized in Tables 3 and 4, respectively.

Crystallographic Data
ParameterValue
Crystal System Orthorhombic
Space Group Pbca
Selected Bond Lengths and Angles
BondLength (Å)AngleDegree (°)
C=O ~1.29O-C-C ~120
C-C (enol) ~1.40C-C-C (enol) ~122
C=C (enol) ~1.38C-O-H ~105

Note: These are representative values and can vary slightly between different crystallographic studies.

Spectroscopic Characterization

The structural features of dibenzoylmethane, particularly its keto-enol tautomerism, are readily elucidated through various spectroscopic techniques.

Spectroscopic Data
TechniqueSolventCharacteristic Peaks / Shifts
¹H NMR CDCl₃δ ≈ 4.5 (s, 2H, CH₂ keto), δ ≈ 6.8 (s, 1H, CH enol), δ ≈ 7.4-8.0 (m, 10H, Ar-H), δ ≈ 17.0 (s, 1H, OH enol)
¹³C NMR CDCl₃δ ≈ 56 (CH₂ keto), δ ≈ 93 (CH enol), δ ≈ 127-135 (Ar-C), δ ≈ 185 (C=O enol), δ ≈ 202 (C=O keto)
IR (KBr) -ν ≈ 1600 cm⁻¹ (C=O stretch, enol), ν ≈ 1540 cm⁻¹ (C=C stretch, enol), ν ≈ 3400 cm⁻¹ (O-H stretch, enol)
UV-Vis Ethanol (B145695)λmax ≈ 345 nm

Experimental Protocol: Synthesis of Dibenzoylmethane via Claisen Condensation

The most common laboratory synthesis of dibenzoylmethane is the Claisen condensation of an ester (e.g., ethyl benzoate) with a ketone (acetophenone) in the presence of a strong base.[7][10]

Materials
Procedure
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with sodium ethoxide and anhydrous toluene.

  • Addition of Reactants: A solution of acetophenone and ethyl benzoate in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold 10% hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with toluene.

  • Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then recrystallized from ethanol to yield pure dibenzoylmethane.

G start Reaction Setup add_reactants Addition of Reactants start->add_reactants Charge with NaOEt and Toluene reaction Heating and Reflux add_reactants->reaction Add Acetophenone and Ethyl Benzoate workup Acidic Work-up reaction->workup Cool and Quench purification Purification by Recrystallization workup->purification Extract and Dry end Pure Dibenzoylmethane purification->end

Caption: Experimental workflow for the synthesis of dibenzoylmethane.

Applications in Drug Development

Dibenzoylmethane has emerged as a promising scaffold in drug development due to its ability to modulate various signaling pathways implicated in disease.

Anticancer Activity

DBM and its derivatives have demonstrated significant anticancer activity in various cancer cell lines.[11] The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][12] DBM can modulate key signaling pathways such as the NF-κB and Nrf2 pathways, which are crucial regulators of inflammation, oxidative stress, and cell survival.

In many cancer cells, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. DBM has been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis. Concurrently, DBM can activate the Nrf2 pathway, which upregulates the expression of antioxidant and detoxifying enzymes, protecting normal cells from oxidative damage.

G cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway DBM Dibenzoylmethane NFKB NF-κB Activation DBM->NFKB Inhibits Nrf2 Nrf2 Activation DBM->Nrf2 Activates Proliferation Cell Proliferation NFKB->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis NFKB->Apoptosis_Inhibition Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: Simplified signaling pathway of dibenzoylmethane in cancer cells.

Conclusion

The symmetrical β-diketone structure of dibenzoylmethane, with its inherent keto-enol tautomerism, provides a versatile chemical scaffold with significant potential in drug development. Its ability to be readily synthesized and modified, coupled with its capacity to modulate key cellular signaling pathways, makes it an attractive lead compound for the design of novel therapeutics. This technical guide has provided a comprehensive overview of the core structural and chemical properties of dibenzoylmethane, along with its biological activities, to serve as a foundational resource for researchers and scientists in the field. Further exploration of DBM and its derivatives is warranted to fully realize its therapeutic promise.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Diphenylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the synthesis of 1,3-diphenylpropane-1,3-dione, also known as dibenzoylmethane (B1670423). The primary method described is the Claisen condensation of an ester (ethyl benzoate (B1203000) or methyl benzoate) with acetophenone (B1666503) using a strong base. Variations of this protocol, including different bases and reaction conditions such as microwave assistance, are also presented. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the laboratory preparation of this versatile β-diketone.

Introduction

This compound is a β-diketone with significant applications in medicinal chemistry, materials science, and organic synthesis.[1] It is a minor constituent of licorice and has been found to inhibit tumorigenesis in mice. Its utility as a heat stabilizer and an intermediate in the synthesis of heterocyclic compounds further underscores its importance. The most common and established method for synthesizing dibenzoylmethane is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base.[1] This document outlines detailed procedures for this synthesis, providing a comparative analysis of different methodologies.

General Reaction Scheme

The synthesis of this compound is typically achieved through a Claisen condensation reaction between acetophenone and an ester of benzoic acid, such as ethyl benzoate or methyl benzoate. The reaction is facilitated by a strong base, which deprotonates the α-carbon of acetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzoate ester. Subsequent elimination of an alkoxide group leads to the formation of the β-diketone.[2]

General Reaction: Acetophenone + Ethyl Benzoate --(Strong Base)--> this compound + Ethanol[1]

Experimental Protocols

Several variations of the Claisen condensation for the synthesis of dibenzoylmethane have been reported, primarily differing in the choice of base and solvent. Below are detailed protocols for some of these methods.

Protocol 1: Synthesis using Sodium Ethoxide

This is a classic and widely cited method for the synthesis of dibenzoylmethane.[1][3]

  • Materials:

    • Ethyl benzoate (freshly distilled)

    • Acetophenone (freshly distilled)

    • Sodium ethoxide

    • Sulfuric acid (concentrated)

    • Ether

    • 5% Sodium bicarbonate solution

    • Calcium chloride (anhydrous)

    • Methanol (B129727)

  • Procedure:

    • In a dry three-necked flask equipped with a mechanical stirrer and a condenser for downward distillation, combine 600 g (4 moles) of ethyl benzoate and 60 g (0.5 mole) of acetophenone.[3]

    • Heat the mixture in an oil bath to 150-160 °C.[3]

    • Gradually add 44 g (0.65 mole) of sodium ethoxide in small portions over 20-30 minutes with vigorous stirring. The reaction mixture will become gelatinous.[1][3]

    • Continue stirring and heating until no more ethanol (B145695) is distilled (approximately 15-30 minutes).[1][3]

    • Cool the reaction mixture to room temperature while maintaining stirring.[3]

    • Add 150 ml of water to dissolve the reaction mass and transfer the mixture to a separatory funnel.[3]

    • Add an ice-cold solution of 25 ml of concentrated sulfuric acid in 200 ml of water and shake vigorously.[1][3]

    • Separate the ester layer and wash it with 200 ml of water.[3]

    • Wash the ester layer with successive 200-ml portions of 5% sodium bicarbonate solution until the evolution of carbon dioxide ceases, followed by a final wash with 200 ml of water.[3]

    • Extract the bicarbonate solution with 100 ml of ether. Combine the ether extract with the ester layer, wash with 50 ml of water, and dry with 40 g of calcium chloride.[3]

    • Remove the ether by distillation, and then remove the excess ethyl benzoate by distillation under reduced pressure.[3]

    • The crude dibenzoylmethane is then purified by recrystallization from hot methanol to yield yellow crystals.[2]

Protocol 2: Microwave-Assisted Synthesis using Sodium Methoxide (B1231860)

This method offers a significant reduction in reaction time.[2]

  • Materials:

    • Methyl benzoate

    • Acetophenone

    • Sodium methoxide (powdered)

    • Nitrogen gas

  • Procedure:

    • In a double-jacketed chemical engineering reactor, add 683.52 g of methyl benzoate and 34.00 g of powdered sodium methoxide.[1]

    • Render the reactor inert with a slow, continuous flow of nitrogen gas, maintaining a partial vacuum at about 300 mbar.[1]

    • Bring the mixture to a boil and total reflux, then switch on the microwave source (600 W).[1]

    • Add 68.40 g of acetophenone over one hour, continuously drawing off the methanol that is formed.[1]

    • Continue the reaction for another 15 minutes after the addition is complete.[1]

    • After the reaction, switch off the microwave source and the heater. The product can then be isolated and purified.

Protocol 3: Synthesis using Sodium Amide

  • Materials:

    • Acetophenone

    • Sodium amide (NaNH₂)

    • Ethyl benzoate

    • Tetrahydrofuran (B95107) (THF)

    • Hydrochloric acid (aqueous solution)

    • Chloroform

  • Procedure:

    • A THF solution of acetophenone (6.2 g) is added to a tetrahydrofuran suspension of NaNH₂ (4.0 g).[4]

    • The mixture is stirred at room temperature for ten minutes.[4]

    • Ethyl benzoate (15.5 g) is then added to the mixture. A gelatinous precipitate forms over 24 hours.[4]

    • The mixture is added to an aqueous solution of HCl to neutralize the sodium amide and the sodium salt of the β-diketone.[4]

    • The mixture is then extracted with chloroform.[4]

    • The organic layer is stripped on a rotary evaporator.[4]

    • 1,3-diphenyl-1,3-propanedione is isolated from the residue by precipitating its copper salt, followed by decomposition of the complex with HCl to yield the pure product.[4]

Data Presentation

The following table summarizes quantitative data from various reported syntheses of this compound.

MethodBaseSolvent(s)Temperature (°C)Reaction TimeYield (%)Melting Point (°C)Reference(s)
Claisen CondensationSodium EthoxideNone (excess ester)150-16035-60 min62-7177-79[3][5]
Microwave-AssistedSodium MethoxideMethyl BenzoateReflux1.25 hoursHigh-[1]
Claisen CondensationSodium AmideTHFRoom Temp24 hours--[4]
Claisen CondensationSodium HydrideDMSO/THF3090 min--[1]
Claisen CondensationSodium MethoxideXylene120-1401.5-2.5 hours--[6]
Claisen CondensationCalcium OxideMethyl Benzoate195-2003.5 hoursup to 89-[7]

Note: Dashes indicate data not specified in the cited source.

Characterization

The structural confirmation and purity of the synthesized this compound are established through a combination of spectroscopic and physical methods.

  • Melting Point: 76-80 °C

  • Boiling Point: 219-221 °C at 18 mmHg

  • Solubility: Soluble in ether, chloroform, and aqueous sodium hydroxide. Insoluble in water.

  • Spectroscopy: NMR analysis is used to confirm the expected structure.[4]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Condensation Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagents Combine Acetophenone and Ethyl Benzoate heating Heat to 150-160 °C reagents->heating add_base Add Sodium Ethoxide (20-30 min) heating->add_base react Stir and Distill Ethanol (15-30 min) add_base->react cool Cool to Room Temp react->cool dissolve Dissolve in Water cool->dissolve acidify Acidify with H₂SO₄ dissolve->acidify extract Extract with Ether acidify->extract wash Wash with NaHCO₃ and Water extract->wash dry Dry with CaCl₂ wash->dry evaporate Evaporate Solvents dry->evaporate recrystallize Recrystallize from Methanol evaporate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Product Yield Moisture in reagents or glassware.Thoroughly dry all glassware in an oven before use. Use freshly distilled reagents and anhydrous solvents.[2] The strong bases used react readily with water.[2]
Inactive base.Use freshly prepared sodium ethoxide or a new, properly stored container of the base.
Insufficient reaction time or temperature.Ensure the reaction is heated to the specified temperature and for the recommended duration to drive the condensation to completion.
Formation of Byproducts Self-condensation of the ketone or ester.[5]Use an excess of the ester to favor the desired cross-condensation reaction.[5]
Retro-Claisen reaction during workup.[8]Quench the reaction at a lower temperature (below 30°C) to prevent hydrolysis of the β-keto ester intermediate.[8]
Difficult Purification Oily product that does not crystallize.Ensure all excess starting material (especially ethyl benzoate) is removed under reduced pressure. Try different recrystallization solvents or trituration.
Contamination with starting materials.Monitor the reaction by TLC to ensure completion. Optimize purification steps, such as the number of washes and recrystallizations.

Conclusion

The synthesis of this compound via Claisen condensation is a robust and well-established method. By carefully controlling reaction conditions, particularly the exclusion of moisture and the use of an active base, high yields of the desired product can be achieved. The protocols and data presented in this document provide a comprehensive guide for the successful synthesis and purification of this important compound for various research and development applications.

References

Application Notes and Protocols: Using Dibenzoylmethane as a Chelating Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzoylmethane (B1670423) (DBM), an aromatic β-diketone found as a minor constituent in licorice, is a powerful chelating agent that forms stable complexes with a wide array of metal ions.[1][2] Its structure, featuring a 1,3-diketone moiety, allows it to exist in keto-enol tautomerism, with the enol form being crucial for its metal chelation capabilities.[3] The resulting metal-DBM complexes exhibit diverse chemical, physical, and biological properties, leading to their application in fields ranging from materials science to medicine.[4] These notes provide an overview of DBM's applications as a metal chelator, detailed experimental protocols, and a summary of relevant quantitative data.

Applications of Dibenzoylmethane-Metal Complexes

The properties and applications of DBM-metal complexes are largely determined by the central metal ion.

  • Anticancer Agents: DBM and its metal complexes have demonstrated significant potential as anticancer agents.[3][4] Copper(II) complexes, in particular, have shown cytotoxicity against various human cancer cell lines, including prostate cancer.[5][6] The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.[7][8]

  • Luminescent Materials: Lanthanide complexes with DBM, such as those with Europium(III) and Terbium(III), are known for their strong luminescent properties.[4] This is due to the "antenna effect," where the DBM ligand efficiently absorbs UV light and transfers the energy to the central metal ion, which then emits light at its characteristic wavelength.[4] This makes them suitable for use as emitters in Organic Light Emitting Diodes (OLEDs) and as probes in bio-imaging.[4]

  • Antioxidant Properties: While some DBM-metal complexes can induce oxidative stress in cancer cells, others exhibit antioxidant activities.[9][10][11] The chelation of metal ions can modulate their redox potential, and in some contexts, DBM complexes can scavenge free radicals, protecting against oxidative damage.[9][12]

  • Catalysis: The stability and solubility of DBM-metal complexes in organic solvents make them effective catalysts in various organic reactions.[4] For example, palladium-DBM complexes have been used in C-H activation reactions.[4]

  • Analytical Chemistry: DBM has been employed as a reagent for the solvent extraction and spectrophotometric determination of metal ions like iron and uranium.[13] The formation of colored chelates allows for their quantification using UV-Vis spectroscopy.[13]

Quantitative Data: Stability of DBM-Metal Complexes

The stability of the complex formed between a ligand and a metal ion is a critical parameter for its application, quantified by the stability constant (log β).[1] A higher value indicates a more stable complex. DBM generally forms more stable complexes compared to other β-diketones like acetylacetone, which is attributed to the electron-withdrawing nature of its phenyl groups.[1]

Metal IonLog of Overall Stability Constant (log βn)Stoichiometry (DBM:Metal)Solvent System
Cu(II)21.92:175% Dioxane-Water
Ni(II)19.82:175% Dioxane-Water
Co(II)19.12:175% Dioxane-Water
Zn(II)18.92:175% Dioxane-Water
Fe(III)33.63:175% Dioxane-Water

Note: Stability constants are highly dependent on experimental conditions such as solvent, temperature, and ionic strength. The data presented is representative and compiled from various sources for comparison.[1]

Experimental Protocols

Protocol 1: Synthesis of Bis(dibenzoylmethanato)copper(II) [Cu(DBM)₂]

This protocol describes the synthesis of a common DBM-copper complex.

Materials:

Procedure:

  • In a 100 mL beaker, dissolve 1.12 g (5 mmol) of dibenzoylmethane in 40 mL of hot ethanol with stirring.

  • In a separate beaker, dissolve 0.50 g (2.5 mmol) of copper(II) acetate monohydrate in 15 mL of warm deionized water.

  • Slowly add the aqueous copper(II) acetate solution to the ethanolic DBM solution while stirring vigorously. A greenish-blue precipitate will form.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol and then with deionized water to remove any unreacted starting materials.[4]

  • Dry the purified Cu(DBM)₂ complex in a desiccator under vacuum.

synthesis_workflow cluster_prep 1. Reactant Preparation cluster_react 2. Reaction cluster_iso 3. Isolation & Purification DBM Dissolve DBM in hot ethanol Mix Add Cu solution to DBM solution DBM->Mix Cu_Salt Dissolve Cu(OAc)₂ in warm water Cu_Salt->Mix Stir Stir at room temp (1-2 hours) Mix->Stir Precipitate Forms Filter Vacuum Filtration Stir->Filter Wash Wash with Ethanol & Deionized Water Filter->Wash Dry Dry under Vacuum Wash->Dry Product [Cu(DBM)₂] Complex Dry->Product

Caption: General workflow for the synthesis of a Cu(DBM)₂ complex.

Protocol 2: Characterization of the Metal Complex

Confirmation of complex formation can be achieved using standard spectroscopic techniques.

A. UV-Visible (UV-Vis) Spectroscopy:

  • Prepare a dilute solution (~10⁻⁵ M) of the synthesized Cu(DBM)₂ complex in a suitable organic solvent (e.g., chloroform (B151607) or DMSO).

  • Record the absorption spectrum from 200-800 nm.

  • Compare the spectrum to that of the free DBM ligand. Successful coordination is indicated by a shift in the absorption bands corresponding to the π-π* transitions of the ligand.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire the FTIR spectrum of the solid Cu(DBM)₂ complex (e.g., using a KBr pellet).

  • The spectrum of the complex should show the disappearance of the broad enolic O-H stretch from the free DBM ligand.

  • Observe the C=O stretching frequency, which typically shifts to a lower wavenumber upon coordination to the metal ion.

  • The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) can be assigned to M-O stretching vibrations, confirming chelation.[14]

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method to assess the anticancer activity of the synthesized complex. The MTT assay is a colorimetric method for measuring cell viability.[15][16]

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized Cu(DBM)₂ complex dissolved in sterile DMSO to make a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[17]

  • Treatment: Prepare serial dilutions of the Cu(DBM)₂ stock solution in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the complex (e.g., 0.1 to 100 µM). Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5 minutes.[18]

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

mtt_assay_workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Cell Attachment Seed->Incubate1 Treat Treat with varying concentrations of Cu(DBM)₂ Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (3-4h) Formazan Formation AddMTT->Incubate3 Solubilize Remove Medium & Add DMSO Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC₅₀ Read->Analyze End End Analyze->End

Caption: Standard workflow for an MTT-based cell viability assay.

Proposed Mechanism: DBM-Copper Induced Apoptosis

The anticancer activity of many copper complexes, including those with DBM, is linked to their ability to induce programmed cell death (apoptosis) through oxidative stress.[6][7]

apoptosis_pathway DBM_Cu Cu(DBM)₂ Complex Cell Cancer Cell DBM_Cu->Cell ROS ↑ Intracellular ROS Cell->ROS OxidativeStress Oxidative Stress (DNA & Mitochondrial Damage) ROS->OxidativeStress p53 p53 Activation OxidativeStress->p53 Mito Mitochondrial Outer Membrane Permeabilization OxidativeStress->Mito Bax ↑ Bax (Pro-apoptotic) p53->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Cascade Activation (e.g., Casp-9, -3) CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A proposed signaling pathway for Cu(DBM)₂-induced apoptosis.

References

Application Notes: Dibenzoylmethane in Lanthanide Complex Luminescence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzoylmethane (B1670423) (DBM), a β-diketone, is a highly effective organic ligand for sensitizing the luminescence of lanthanide ions (Ln³⁺). Lanthanide ions themselves possess unique luminescent properties, including sharp, line-like emission bands, long luminescence lifetimes (from microseconds to milliseconds), and large Stokes shifts. However, their direct excitation is inefficient due to the Laporte-forbidden nature of their f-f transitions, resulting in very low absorption coefficients.[1][2][3]

To overcome this limitation, DBM is employed as an "antenna" ligand. The DBM molecule efficiently absorbs ultraviolet (UV) light and transfers the absorbed energy to the central lanthanide ion. This process, known as the "antenna effect," populates the excited states of the lanthanide ion, which then relaxes by emitting its characteristic light.[1][2][4] The most common mechanism involves the DBM ligand absorbing a photon, undergoing intersystem crossing from its excited singlet state (S₁) to a triplet state (T₁), and then transferring this energy to the emissive energy levels of the lanthanide ion.[4][5][6] This sensitized emission is significantly more intense than what can be achieved by direct excitation of the lanthanide ion.

Ternary complexes, which include an auxiliary ligand such as 1,10-phenanthroline (B135089) (phen), often exhibit enhanced luminescent properties. These auxiliary ligands can displace water molecules from the lanthanide's inner coordination sphere, reducing luminescence quenching through non-radiative decay pathways involving O-H vibrations.[4][7]

Applications

The unique photophysical properties of lanthanide-DBM complexes make them valuable in a variety of fields:

  • Organic Light-Emitting Diodes (OLEDs): Europium(III) and Terbium(III) complexes with DBM are widely used as red and green emitters, respectively, in OLEDs due to their high color purity and luminescent efficiency.[1][4]

  • Bioimaging and Sensors: The long luminescence lifetimes of these complexes allow for time-resolved or time-gated fluorescence imaging. This technique effectively eliminates background autofluorescence from biological samples, which has a much shorter lifetime, thereby significantly improving the signal-to-noise ratio.[1][2][8][9] These complexes have been developed as probes for various analytes and have been used for in vitro and in vivo imaging.[10][11][12]

  • Luminescent Probes: Lanthanide-DBM complexes can be designed as responsive probes that change their luminescent properties in response to specific environmental factors or analytes, such as pH, temperature, metal ions, or small molecules.[13][14][15][16]

  • Anti-Counterfeiting: The distinct and stable luminescence of these materials makes them suitable for use in security inks and anti-counterfeiting applications.[17]

Photophysical Data of Selected Lanthanide-DBM Complexes

The following table summarizes key quantitative data for common lanthanide-DBM complexes. Photophysical properties are highly dependent on the specific molecular structure and the local chemical environment (e.g., solvent, solid matrix).

Complex CompositionLanthanide IonExcitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ)Lifetime (τ)Application AreaReference
Eu(DBM)₃·H₂OEu³⁺~350-395 nm613 nm (⁵D₀ → ⁷F₂)1%-OLEDs, Probes[7]
Eu(DBM)₃(Phen)Eu³⁺~350-400 nm613 nm (⁵D₀ → ⁷F₂)27% - 41.4%~0.43 - 0.76 msOLEDs, Bioimaging[18][19]
Tb(DBM)₃(Phen)Tb³⁺~360 nm545 nm (⁵D₄ → ⁷F₅)~21%-Bioimaging, Sensors[17][20]
Eu(DBM)₃(PTSO)Eu³⁺~395 nm612 nm (⁵D₀ → ⁷F₂)High-OLEDs[7]
Eu(hfac)₃(DBM)Eu³⁺~390 nm613 nm (⁵D₀ → ⁷F₂)3.55%-Luminescent Materials[18]

Note: DBM = Dibenzoylmethane; Phen = 1,10-Phenanthroline; PTSO = Phenyl p-tolyl sulfoxide; hfac = Hexafluoroacetylacetonate. Quantum yields and lifetimes can vary significantly based on the synthetic procedure, purity, and measurement conditions.

Diagrams

Antenna_Effect Mechanism of Lanthanide Luminescence (Antenna Effect) cluster_ligand DBM Ligand (Antenna) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 1. Light Absorption T1 T₁ (Triplet Excited State) S1->T1 2. Intersystem Crossing (ISC) Ln_E Excited State (e.g., ⁵D₀) T1->Ln_E 3. Energy Transfer (ET) Ln_G Ground State (e.g., ⁷F₀) Emission Characteristic Emission (Light) Ln_E->Ln_G 4. Luminescence UV_Photon UV Photon (Absorption) Synthesis_Workflow General Workflow for Ternary Lanthanide-DBM Complex Synthesis start Starting Materials|{Lanthanide Salt (e.g., EuCl₃·6H₂O) | Dibenzoylmethane (DBM) | Auxiliary Ligand (e.g., Phenanthroline) | Solvent (e.g., Ethanol) | Base (e.g., NaOH)} dissolve_ln Dissolve Lanthanide Salt in Solvent start->dissolve_ln dissolve_ligands Dissolve DBM and Auxiliary Ligand in Solvent start->dissolve_ligands mix Combine Solutions with Stirring dissolve_ln->mix add_base Adjust pH with Base (e.g., to pH ~7) dissolve_ligands->add_base add_base->mix precipitate Precipitate Formation (Stir for several hours) mix->precipitate filter Filter the Precipitate (Vacuum Filtration) precipitate->filter wash Wash the Solid Product 1. Cold Solvent (Ethanol) 2. Deionized Water filter->wash dry Dry the Final Product (Vacuum Desiccator) wash->dry end Final Product|[Ln(DBM)₃(L)] dry->end

References

Application Notes and Protocols for the Synthesis of Dibenzoylmethane via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of dibenzoylmethane (B1670423) (DBM) through the Claisen condensation reaction. Dibenzoylmethane, a β-diketone, is a valuable compound with applications in medicinal chemistry and materials science.[1] These protocols detail the classical synthesis using sodium ethoxide, a microwave-assisted approach, and provide key data points for reaction optimization and product characterization. The information is intended for use by researchers, scientists, and professionals in drug development.

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] It involves the base-catalyzed reaction between two esters or an ester and a carbonyl compound. In the synthesis of dibenzoylmethane, an ester (typically ethyl benzoate (B1203000) or methyl benzoate) condenses with acetophenone (B1666503) in the presence of a strong base.[1][3] The resulting 1,3-dicarbonyl moiety of dibenzoylmethane is responsible for its unique chemical properties and biological activities.

The reaction proceeds via the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzoate ester. Subsequent elimination of an alkoxide leads to the formation of dibenzoylmethane.[3] An acidic workup is necessary to neutralize the resulting enolate and obtain the final product.[3]

Experimental Protocols

Protocol 1: Classical Synthesis using Sodium Ethoxide

This traditional method is a well-established procedure for the synthesis of dibenzoylmethane and is adapted from the protocol reported in Organic Syntheses.[3][4]

Materials:

  • Ethyl benzoate (freshly distilled)

  • Acetophenone (freshly distilled)

  • Sodium ethoxide (freshly prepared)

  • Concentrated Sulfuric Acid

  • Methanol (B129727)

  • Diethyl ether

  • Anhydrous calcium chloride

  • 5% Sodium bicarbonate solution

  • Activated Carbon (Norit)[5]

Equipment:

  • Dry three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser for downward distillation

  • Heating mantle or oil bath

  • Separatory funnel

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a dry 2-L three-necked flask equipped with a robust mechanical stirrer and a condenser for downward distillation, add 600 g (4 moles) of freshly distilled ethyl benzoate and 60 g (0.5 mole) of freshly distilled acetophenone.[4][5]

  • Heating: Heat the mixture in an oil bath to 150-160°C.[3][4][5]

  • Base Addition: While stirring vigorously, add 44 g (0.65 mole) of sodium ethoxide in small portions over 20-30 minutes. The reaction mixture will turn orange and become gelatinous as ethanol (B145695) begins to distill.[4][5]

  • Reaction Completion: Continue stirring and heating for an additional 15-30 minutes, or until ethanol no longer distills from the reaction mixture.[3][4][5]

  • Cooling and Quenching: Remove the heat source and allow the reaction mixture to cool to room temperature while maintaining stirring. Add 150 ml of water to dissolve the solid reaction mass.[4][5]

  • Acidification: Transfer the mixture to a separatory funnel. Add an ice-cold solution of 25 ml of concentrated sulfuric acid in 200 ml of water and shake vigorously.[4][5]

  • Extraction and Washing: Separate the organic (ester) layer. Wash it sequentially with 200 ml of water, followed by successive 200 ml portions of 5% sodium bicarbonate solution until the evolution of carbon dioxide ceases. Finally, wash with another 200 ml of water. The bicarbonate wash can be acidified to recover benzoic acid.[4][5]

  • Drying and Solvent Removal: Combine the organic layer with an ether extract (100 ml) of the bicarbonate wash. Dry the combined organic solution over 40 g of anhydrous calcium chloride. Remove the ether by distillation, followed by the excess ethyl benzoate via distillation under reduced pressure.[4][5]

  • Purification: The crude product, a brown oil that crystallizes on standing, is purified by recrystallization from hot methanol. If the product remains colored, dissolve it in hot methanol, add 1 g of activated carbon (Norit), filter the hot solution, and cool the filtrate to 0°C to induce crystallization, yielding yellow crystals of dibenzoylmethane.[4][5]

Protocol 2: Microwave-Assisted Synthesis using Sodium Methoxide (B1231860)

This method offers a significant reduction in reaction time and can lead to very high yields.[3][6]

Materials:

  • Methyl benzoate

  • Acetophenone

  • Sodium methoxide (powdered)

Equipment:

  • Double-jacketed chemical engineering reactor equipped with a microwave source, an effective stirring system, and a condenser with a variable-reflux system.

  • Nitrogen gas source

  • Vacuum pump

Procedure:

  • Reaction Setup: In a 1-liter double-jacketed reactor, add 683.52 g of methyl benzoate and 34.00 g of powdered sodium methoxide.[1][6]

  • Inert Atmosphere: Render the reactor inert with a slow, continuous flow of nitrogen gas and maintain a partial vacuum of about 300 mbar.[1][6]

  • Heating and Microwave Irradiation: Bring the mixture to a boil with total reflux, and then turn on the 600 W microwave source.[1][6]

  • Addition of Acetophenone: Add 68.40 g of acetophenone over the course of one hour while continuously drawing off the methanol that is formed.[1][6]

  • Reaction Completion: After the addition is complete, continue the reaction for another 15 minutes.[1][6]

  • Work-up: Turn off the microwave and heater. Acidify and wash the mixture to isolate the product.[3][6]

Data Presentation

The following table summarizes key quantitative data from various reported procedures for the synthesis of dibenzoylmethane.

ParameterClassical Synthesis (Sodium Ethoxide)Microwave-Assisted Synthesis (Sodium Methoxide)Optimized Conditions (Sodium Methoxide in Xylene)[7]
Base Sodium Ethoxide[4][5]Sodium Methoxide[1][6]Sodium Methoxide[7]
Solvent Excess Ethyl Benzoate[4][5]No Solvent[6]Xylene[7][8]
Reactant Ratio (Ketone:Ester) 1 : 8 (molar)[4][5]1 : 10 (approx. molar)[6]1 : 4 (molar)[7]
Reactant Ratio (Ketone:Base) 1 : 1.3 (molar)[4][5]1 : 1.1 (approx. molar)[6]1 : 1.6 (molar)[7]
Reaction Temperature 150-160 °C[4][5]Boiling point of mixture under partial vacuum[6]140-150 °C[7]
Reaction Time 35-60 minutes[4][5]1.25 hours[6]5 hours[7]
Reported Yield 62-71%[4]up to 99.7%[3][6]up to 90%[7]
Melting Point of Product 77-78 °C[4][5]Not specified79 °C[7]
Purity of Product Crystalline solid[4]99.7% (by GC)[6]up to 99%[7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the classical synthesis of dibenzoylmethane.

Claisen_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Charge Flask: - Ethyl Benzoate - Acetophenone Heating Heat to 150-160 °C Reactants->Heating Base_Addition Add Sodium Ethoxide (20-30 min) Heating->Base_Addition Stirring Stir and Distill Ethanol (15-30 min) Base_Addition->Stirring Cooling Cool to RT Stirring->Cooling Quenching Add Water Cooling->Quenching Acidification Acidify with H2SO4 Quenching->Acidification Extraction Extract with Ether Acidification->Extraction Washing Wash with NaHCO3 and Water Extraction->Washing Drying Dry over CaCl2 Washing->Drying Solvent_Removal Remove Solvents (Distillation) Drying->Solvent_Removal Recrystallization Recrystallize from Hot Methanol Solvent_Removal->Recrystallization Final_Product Dibenzoylmethane (Yellow Crystals) Recrystallization->Final_Product

Caption: Workflow for the classical synthesis of dibenzoylmethane.

Troubleshooting

Low yields are a common issue in the Claisen condensation. Potential causes and solutions include:

  • Moisture: The strong bases used are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents.[3]

  • Inactive Base: Use freshly prepared sodium ethoxide or a new, properly stored container of the base.[3]

  • Sub-optimal Reaction Conditions: The reaction temperature and time may need to be optimized for your specific setup.

  • Impure Reactants: Use freshly distilled acetophenone and ethyl benzoate to avoid side reactions.[4]

  • Product Discoloration: The formation of colored byproducts can occur, especially at high temperatures. Purification by recrystallization, sometimes with the addition of activated carbon, is an effective way to remove these impurities.[5]

References

Application Notes and Protocols: 1,3-Diphenylpropane-1,3-dione as a Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenylpropane-1,3-dione, also known as dibenzoylmethane (B1670423) (dbm), is a versatile β-diketonate ligand that forms stable complexes with a wide range of transition metals. While its coordination chemistry is well-established, its direct application as a primary, performance-directing ligand in organometallic catalysis is an emerging area of research with less documentation compared to more established ligand systems like phosphines or N-heterocyclic carbenes. These application notes provide a comprehensive overview of the synthesis of dibenzoylmethane-metal complexes and outline generalized protocols for their potential application in key organometallic catalytic reactions. The information herein is intended to serve as a foundational guide for researchers looking to explore the catalytic potential of this ligand class.

Introduction to this compound as a Ligand

This compound is a bidentate, monoanionic ligand that coordinates to metal centers through its two oxygen atoms, forming a stable six-membered ring. This chelation effect imparts significant thermal stability to the resulting metal complexes. The electronic properties of the ligand can be readily tuned by introducing substituents onto the phenyl rings, which in turn can influence the catalytic activity of the metal center.

Key Properties:

  • Strong Chelator: Forms stable complexes with a variety of metals.

  • Thermal Stability: The resulting metallacycle is thermodynamically stable.

  • Tunable Electronics: The phenyl rings can be functionalized to modulate the electronic environment of the metal center.

  • Solubility: The organic nature of the ligand generally imparts good solubility in common organic solvents.

Synthesis of a Representative Metal Complex: Bis(1,3-diphenylpropane-1,3-dionato)palladium(II)

The synthesis of metal complexes with this compound is typically straightforward, involving the reaction of the ligand with a suitable metal salt in the presence of a base. Below is a representative protocol for the synthesis of a Pd(II) complex.

Experimental Protocol: Synthesis of Pd(dbm)₂

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (dbm)

  • Sodium hydroxide (B78521) (NaOH) or another suitable base

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (2.0 eq.) and sodium hydroxide (2.0 eq.) in methanol.

  • Stir the solution at room temperature until the solids are fully dissolved.

  • In a separate flask, dissolve palladium(II) chloride (1.0 eq.) in a minimal amount of deionized water or methanol. Gentle heating may be required.

  • Slowly add the PdCl₂ solution to the solution of the deprotonated ligand with vigorous stirring.

  • A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash sequentially with water, methanol, and a small amount of cold diethyl ether to remove unreacted starting materials and byproducts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.

  • Dry the purified product under vacuum to yield the final bis(1,3-diphenylpropane-1,3-dionato)palladium(II) complex.

Visualization of the Synthetic Workflow

G cluster_0 Ligand Preparation cluster_1 Metal Salt Preparation cluster_2 Complexation and Workup dbm This compound deprotonation Deprotonation dbm->deprotonation naoh NaOH naoh->deprotonation meoh Methanol meoh->deprotonation complexation Complexation Reaction deprotonation->complexation Deprotonated Ligand pdcl2 PdCl₂ dissolution_pd Dissolution pdcl2->dissolution_pd solvent_pd Methanol/Water solvent_pd->dissolution_pd dissolution_pd->complexation Pd(II) Solution filtration Vacuum Filtration complexation->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying product Final Product: Pd(dbm)₂ drying->product

Caption: Workflow for the synthesis of a Pd(dbm)₂ complex.

Potential Applications in Organometallic Catalysis

While specific, well-documented catalytic applications of this compound as a primary ligand are limited in the literature, the broader class of β-diketonate ligands has shown utility in several areas. The following sections outline potential applications and provide generalized protocols that can serve as a starting point for research.

Cross-Coupling Reactions

Palladium complexes bearing β-diketonate ligands can potentially catalyze cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The dppd ligand can stabilize the palladium center during the catalytic cycle.

Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Add the Pd(dbm)₂ catalyst (0.5-5 mol%).

  • Add the desired solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water).

  • Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Template for Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
12K₂CO₃Toluene/H₂O10012Data
21K₂CO₃Toluene/H₂O10012Data
32Cs₂CO₃Dioxane11012Data
42K₃PO₄DMF908Data
Hydrogenation Reactions

Metal complexes of ruthenium, rhodium, and iridium with β-diketonate ligands are known to be active in hydrogenation reactions. A complex of dppd with one of these metals could potentially catalyze the reduction of alkenes, alkynes, or ketones.

Generalized Protocol for Alkene Hydrogenation:

  • Place the alkene substrate (1.0 eq.) and the dppd-metal catalyst (e.g., a Ru or Rh complex, 0.1-2 mol%) in a high-pressure autoclave.

  • Add a degassed solvent (e.g., methanol, ethanol, dichloromethane).

  • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-50 bar H₂).

  • Stir the reaction at the desired temperature (e.g., 25-80 °C) for the specified time.

  • Monitor the reaction by taking aliquots and analyzing them by GC or NMR.

  • Once the reaction is complete, carefully vent the hydrogen gas, and concentrate the reaction mixture under reduced pressure.

  • The product can be purified by distillation or column chromatography if necessary.

Polymerization Reactions

Ziegler-Natta and other single-site catalysts for olefin polymerization sometimes incorporate β-diketonate ligands to modify the catalyst's activity and selectivity.

Generalized Protocol for Olefin Polymerization:

  • In a glovebox, charge a dry Schlenk flask with the dppd-metal complex (e.g., a Ti or Zr complex).

  • Add a suitable solvent (e.g., toluene, hexane).

  • Add a co-catalyst, such as methylaluminoxane (B55162) (MAO), and age the mixture for a specified time.

  • Introduce the monomer (e.g., ethylene, propylene) into the reaction vessel via a gas inlet or as a liquid.

  • Maintain the reaction at a constant temperature and pressure.

  • After the desired time, quench the reaction by adding a protic solvent like acidified methanol.

  • Filter the resulting polymer, wash it with methanol, and dry it under vacuum.

  • Characterize the polymer for its molecular weight, polydispersity, and microstructure.

Visualizing a General Catalytic Cycle

The following diagram illustrates a hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd(dbm)₂ complex.

G Pd_0 Pd(0)(dbm)₂ OxAdd Oxidative Addition Pd_0->OxAdd Pd_II R¹-Pd(II)(dbm)₂-X OxAdd->Pd_II Transmetal Transmetalation Pd_II->Transmetal BX_Base [X-B(OR)₂]⁻ Pd_II->BX_Base Pd_II_R2 R¹-Pd(II)(dbm)₂-R² Transmetal->Pd_II_R2 RedElim Reductive Elimination Pd_II_R2->RedElim RedElim->Pd_0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a readily accessible and stable ligand that holds potential for applications in organometallic catalysis. While detailed studies are not yet widespread, the foundational chemistry of its metal complexes suggests that it could be a valuable addition to the ligand toolbox for reactions such as cross-coupling, hydrogenation, and polymerization. The protocols and data templates provided in these notes are intended to facilitate the exploration of dppd-metal complexes in novel catalytic systems. Further research is encouraged to fully elucidate the catalytic capabilities of this ligand family.

Application Notes and Protocols for the Spectrophotometric Determination of Uranium Using Dibenzoylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranium, a key element in nuclear technology and a potential environmental contaminant, requires sensitive and accurate methods for its quantification. Spectrophotometry offers a convenient and accessible analytical approach for this purpose. Dibenzoylmethane (B1670423) (DBM) has emerged as a highly sensitive chromogenic reagent for uranium(VI), forming a stable, intensely colored complex. This application note provides a detailed protocol for the spectrophotometric determination of uranium using dibenzoylmethane, including methodologies for sample preparation, solvent extraction to enhance selectivity, and color development. The quantitative data from various studies are summarized for easy reference, and diagrams illustrating the experimental workflow and chemical principles are provided.

Principle of the Method

The method is based on the reaction between uranium(VI) ions and dibenzoylmethane in a suitable solvent system to form a yellow-colored complex. The intensity of the color, which is directly proportional to the uranium concentration, is measured spectrophotometrically. To eliminate interferences from other metal ions, uranium is first selectively extracted from the aqueous sample into an organic phase using an extractant like tributyl phosphate (B84403) (TBP). The color-forming reagent is then added directly to the organic extract. The absorbance of the resulting complex is typically measured in the range of 410-425 nm.[1][2] The molar absorptivity of the uranium-dibenzoylmethane complex is approximately 19,000 L·mol⁻¹·cm⁻¹, indicating a high sensitivity suitable for trace analysis.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of uranium using dibenzoylmethane, compiled from various sources.

Table 1: Spectrophotometric Characteristics of the Uranium-Dibenzoylmethane Complex

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)410 - 425 nm[1]
Molar Absorptivity (ε)~19,000 L·mol⁻¹·cm⁻¹[3][4]
LinearityObeys Beer's Law for microgram quantities of U₃O₈[2]
Relative Error (for 8 µg U₃O₈)≤ ±5%[2]
Relative Standard Deviation (for ≥ 35 µg U₃O₈)~ ±2.2% (at 95% confidence level)[2]

Table 2: Reagents and Conditions

Reagent/ConditionSpecificationReference
Dibenzoylmethane Solution1% (w/v) in 95% ethyl alcohol[1]
Extractant30% (v/v) Tributyl Phosphate (TBP) in benzene[1]
Salting AgentAluminum nitrate (B79036) or sodium nitrate[1][2]
Complexing Agent for Interferences(Ethylene dinitrilo)-tetraacetic acid (EDTA)[2]
Buffer/Solvent for Color DevelopmentPyridine and ethyl alcohol[1]
Alternative Buffer for Color DevelopmentTriethanolamine[2]
Acidity for Extraction~6 N Nitric Acid (can be lower with salting agents)[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the determination of uranium.

1. Reagent Preparation

  • Standard Uranium Solution (100 µg/mL): Dissolve a precisely weighed amount of uranyl nitrate hexahydrate in distilled water to prepare a stock solution. The exact concentration should be verified by a standard titration method. Prepare working standards by appropriate dilution of the stock solution.

  • Dibenzoylmethane (DBM) Solution (1% w/v): Dissolve 1.0 g of dibenzoylmethane in 100 mL of 95% ethyl alcohol.[1]

  • Tributyl Phosphate (TBP) Solution (30% v/v): Mix 300 mL of tributyl phosphate with 700 mL of benzene. Wash this solution first with a 5% sodium hydroxide (B78521) solution and then with 1 N nitric acid solution in a separatory funnel.[1]

  • Salting Agent Solution (e.g., Aluminum Nitrate): Prepare a saturated solution of aluminum nitrate in water.

  • Pyridine.

  • Ethyl Alcohol (95%).

2. Sample Preparation and Extraction

  • Take a suitable aliquot of the sample solution containing uranium into a separatory funnel.

  • Add a salting agent, such as aluminum nitrate solution, and adjust the acidity with nitric acid if necessary. The use of a salting agent allows for quantitative extraction even at lower acidities.[1]

  • Add a known volume of the 30% TBP solution to the separatory funnel.

  • Shake vigorously for 2-3 minutes to extract the uranium into the organic phase.

  • Allow the layers to separate completely.

  • Drain the aqueous (lower) layer and collect the organic (upper) layer containing the uranium-TBP complex.

3. Color Development and Spectrophotometric Measurement

  • Pipette a 2 mL aliquot of the organic extract into a 10 mL volumetric flask.[1]

  • Add 1 mL of the 1% dibenzoylmethane solution.[1]

  • Add 5 mL of pyridine.[1]

  • Dilute to the mark with 95% ethyl alcohol.[1]

  • Mix the solution thoroughly and allow it to stand for a few minutes for the color to develop completely.

  • Prepare a reagent blank using the same procedure but with an organic extract from a uranium-free sample.

  • Measure the absorbance of the sample solution against the reagent blank at the wavelength of maximum absorbance (between 410 nm and 425 nm) using a spectrophotometer.[1]

4. Calibration Curve

  • Prepare a series of standard uranium solutions of known concentrations.

  • Subject each standard to the same extraction and color development procedure as the sample.

  • Measure the absorbance of each standard.

  • Plot a calibration curve of absorbance versus uranium concentration.

  • Determine the concentration of uranium in the sample by interpolating its absorbance on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical principle of the method.

experimental_workflow cluster_prep Sample and Reagent Preparation cluster_extraction Solvent Extraction cluster_color Color Development and Measurement cluster_analysis Data Analysis sample Aqueous Sample (containing Uranium) add_reagents Add Salting Agent and adjust acidity sample->add_reagents reagents Prepare Reagents: - Dibenzoylmethane - TBP in Benzene - Salting Agent add_tbp Add TBP Solution add_reagents->add_tbp shake Shake vigorously in separatory funnel add_tbp->shake separate Separate Organic and Aqueous Layers shake->separate collect Collect Organic Phase (contains U-TBP complex) separate->collect aliquot Take aliquot of Organic Extract collect->aliquot add_dbm Add Dibenzoylmethane Solution aliquot->add_dbm add_pyridine Add Pyridine and Ethyl Alcohol add_dbm->add_pyridine measure Measure Absorbance at 410-425 nm add_pyridine->measure calibrate Prepare Calibration Curve with Standards measure->calibrate determine Determine Uranium Concentration calibrate->determine

Caption: Experimental workflow for uranium determination.

chemical_principle cluster_reactants Reactants cluster_complex Complex Formation cluster_detection Detection U UO₂²⁺ Complex [UO₂(DBM)₂] Yellow Complex U->Complex DBM Dibenzoylmethane (DBM) DBM->Complex Spectro Spectrophotometer (λ = 410-425 nm) Complex->Spectro Absorbance Measurement

Caption: Principle of complex formation and detection.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1,3-Diphenylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diphenylpropane-1,3-dione, commonly known as dibenzoylmethane, is a highly versatile β-dicarbonyl compound that serves as a fundamental building block in heterocyclic chemistry. Its unique 1,3-dicarbonyl motif allows for facile cyclocondensation reactions with a variety of binucleophilic reagents to construct a wide array of five- and seven-membered heterocyclic systems. These resulting scaffolds, including pyrazoles, isoxazoles, pyrimidines, and benzodiazepines, are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic compounds from this compound.

General Synthetic Pathways

This compound serves as a common precursor for various heterocyclic systems. The choice of the reacting partner dictates the nature of the resulting heterocyclic ring. The diagram below illustrates the primary synthetic routes discussed in this document.

G Synthetic Versatility of this compound cluster_reagents Reagents cluster_products Heterocyclic Products start This compound r1 Hydrazine (B178648) (R-NHNH₂) start->r1 Condensation r2 Hydroxylamine (B1172632) (NH₂OH) start->r2 Condensation r3 Urea / Thiourea (H₂N(C=X)NH₂) start->r3 Condensation r4 o-Phenylenediamine start->r4 Condensation p1 Pyrazoles r1->p1 p2 Isoxazoles r2->p2 p3 Pyrimidines r3->p3 p4 1,5-Benzodiazepines r4->p4

Caption: Synthetic routes from this compound.

Synthesis of 3,5-Diphenylpyrazoles

Application Notes

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and reliable method known as the Knorr Pyrazole (B372694) Synthesis.[1][2][3] This reaction is typically catalyzed by acid and proceeds through a cyclocondensation mechanism. The initial step involves the formation of a hydrazone intermediate by the reaction of hydrazine with one of the carbonyl groups. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the stable aromatic pyrazole ring.[4] Pyrazole scaffolds are a cornerstone in medicinal chemistry, found in numerous drugs exhibiting anti-inflammatory, analgesic, and anticancer properties.[5]

G Knorr Pyrazole Synthesis Pathway reactant1 This compound conditions Ethanol (B145695), Acetic Acid Reflux reactant1->conditions reactant2 Hydrazine Hydrate (B1144303) reactant2->conditions intermediate Hydrazone Intermediate (transient) conditions->intermediate Condensation product 3,5-Diphenyl-1H-pyrazole intermediate->product Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of 3,5-diphenyl-1H-pyrazole.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol is adapted from established procedures for the reaction of 1,3-diketones with hydrazine.[2]

  • Materials:

    • This compound (Dibenzoylmethane): 2.24 g (10 mmol)

    • Hydrazine hydrate (80% solution): 0.63 mL (~10 mmol)

    • Glacial Acetic Acid: 20 mL

    • Ethanol: 20 mL

    • Concentrated Sulfuric Acid (catalytic amount): ~0.1 mL

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 2.24 g of this compound in 20 mL of ethanol.

    • To this solution, add 0.63 mL of hydrazine hydrate.

    • Heat the mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • To the residue, add 20 mL of glacial acetic acid and a catalytic amount (~0.1 mL) of concentrated sulfuric acid.

    • Heat the mixture on a water bath at 80-90°C for 30 minutes.[2]

    • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 25 mL) to remove any residual acid.

    • Recrystallize the crude product from ethanol to obtain pure 3,5-diphenyl-1H-pyrazole as white crystals.

    • Dry the product in a vacuum oven. Expected yield is typically high.

Data Presentation

The Knorr synthesis is versatile, allowing for the preparation of various substituted pyrazoles with good to excellent yields.

R Group (on Hydrazine)ProductSolventCatalystYield (%)Reference
H3,5-Diphenyl-1H-pyrazoleEthanol/AcOHH₂SO₄~82%[2]
Phenyl1,3,5-Triphenyl-1H-pyrazoleN,N-DimethylacetamideNone98%[6]
4-Nitrophenyl1-(4-Nitrophenyl)-3,5-diphenyl-1H-pyrazoleN,N-DimethylacetamideNone95%[6]
Methyl1-Methyl-3,5-diphenyl-1H-pyrazoleEthanolAcOHHigh[5]

Synthesis of 3,5-Diphenylisoxazole

Application Notes

The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a direct and efficient route to isoxazoles.[7] Similar to pyrazole synthesis, this reaction proceeds via a condensation-cyclization-dehydration cascade. The amine group of hydroxylamine initially attacks one carbonyl to form an oxime intermediate, which then undergoes intramolecular cyclization via the attack of the hydroxyl group on the second carbonyl, followed by dehydration to yield the aromatic isoxazole (B147169) ring. Isoxazoles are important five-membered heterocycles present in various pharmaceuticals, including certain antibiotics and anti-inflammatory drugs.

G Isoxazole Synthesis Pathway reactant1 This compound conditions Ethanol Reflux reactant1->conditions reactant2 Hydroxylamine HCl reactant2->conditions intermediate Oxime Intermediate (transient) conditions->intermediate Condensation product 3,5-Diphenylisoxazole intermediate->product Cyclization & Dehydration G Pyrimidine Synthesis Pathway reactant1 This compound conditions Potassium t-butoxide Ethanol, Reflux reactant1->conditions reactant2 Thiourea reactant2->conditions product 4,6-Diphenylpyrimidine-2(1H)-thione conditions->product Cyclocondensation G 1,5-Benzodiazepine Synthesis Pathway reactant1 This compound conditions Ethanol : Acetic Acid (4:1) 70 °C reactant1->conditions reactant2 o-Phenylenediamine reactant2->conditions product 2,4-Diphenyl-3H-1,5-benzodiazepine conditions->product Cyclocondensation

References

Application of Dibenzoylmethane as a Polyvinyl Chloride (PVC) Heat Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer known for its durability and cost-effectiveness. However, PVC is inherently thermally unstable and susceptible to degradation at processing temperatures. This degradation, primarily through an autocatalytic dehydrochlorination process, leads to undesirable color changes, reduced mechanical properties, and a shortened product lifespan. To counteract this, heat stabilizers are essential additives in PVC formulations. Dibenzoylmethane (B1670423) (DBM), a β-diketone (CAS No. 120-46-7), has emerged as a highly effective and non-toxic co-stabilizer, particularly in conjunction with calcium/zinc (Ca/Zn) and barium/zinc (Ba/Zn) based stabilizer systems.[1][2][3][4][5][6][7]

DBM plays a critical role in improving the initial color, long-term thermal stability, and transparency of PVC products.[1][2][4][5] Furthermore, it is instrumental in mitigating "zinc burning," a rapid and catastrophic degradation caused by the accumulation of zinc chloride (ZnCl₂), a strong Lewis acid that promotes PVC degradation.[1][4][5] Dibenzoylmethane also possesses UV-absorbing properties, contributing to the weatherability and extended service life of PVC products, especially those for outdoor applications.[2][3] These application notes provide a comprehensive overview of the mechanism, synergistic effects, and detailed protocols for evaluating the performance of dibenzoylmethane in PVC stabilization.

Mechanism of Action and Synergistic Effects

The primary degradation pathway for PVC under thermal stress is the elimination of hydrogen chloride (HCl). This process is autocatalytic, meaning the released HCl accelerates further degradation. Primary heat stabilizers, such as calcium and zinc stearates (metal soaps), function by scavenging the released HCl.

Dibenzoylmethane acts as a secondary or co-stabilizer, exhibiting a crucial synergistic effect with primary metal soap stabilizers.[1][4] Its mechanism of action involves:

  • Chelation of Metal Ions: DBM can chelate with metal ions, which helps to prevent the formation of detrimental species.

  • Reaction with HCl: DBM can directly react with HCl, supplementing the acid scavenging activity of the primary stabilizers.[1]

  • Inhibition of "Zinc Burning": By reacting with and neutralizing ZnCl₂, DBM prevents the accumulation of this potent Lewis acid, which is a primary cause of rapid PVC degradation.[1][4][5]

The synergistic interaction between DBM and Ca/Zn stabilizers is a cornerstone of modern, non-toxic PVC formulations, leading to superior transparency, color retention, and processing stability.[3][4] This makes such systems highly suitable for applications with stringent safety and aesthetic requirements, such as medical devices, food packaging, and transparent films.[3][4]

Data Presentation: Performance of Dibenzoylmethane in PVC Formulations

The following tables provide a representative summary of the expected performance improvements when incorporating dibenzoylmethane into PVC formulations. The data is intended for comparative purposes, and actual results will vary depending on the specific PVC resin, the complete formulation, and processing conditions.

Table 1: Thermal Stability of PVC Formulations by Congo Red Test

Formulation IDPVC Resin (phr)CaSt₂ (phr)ZnSt₂ (phr)DBM (phr)Thermal Stability Time at 180°C (min)
PVC-Ctrl1000.80.20.025
PVC-DBM-0.11000.80.20.145
PVC-DBM-0.21000.80.20.265
PVC-DBM-0.31000.80.20.380

phr: parts per hundred resin

Table 2: Color Stability of PVC Formulations by Oven Aging Test

Formulation IDDBM (phr)Yellowness Index (YI) - InitialYellowness Index (YI) - After 30 min at 180°C
PVC-Ctrl0.015.245.8
PVC-DBM-0.10.114.830.5
PVC-DBM-0.20.214.522.1
PVC-DBM-0.30.314.318.7

Table 3: Mechanical Properties of PVC Formulations After Thermal Aging

Formulation IDDBM (phr)Tensile Strength (MPa)Elongation at Break (%)
PVC-Ctrl0.040.5120
PVC-DBM-0.10.142.1135
PVC-DBM-0.20.243.5145
PVC-DBM-0.30.344.2150

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effectiveness of dibenzoylmethane as a PVC heat stabilizer.

Static Thermal Stability Test (Congo Red Method)

This method determines the time until the evolution of a significant amount of HCl gas from a heated PVC sample, indicated by a color change of Congo Red paper.[8][9]

Apparatus:

  • Oil bath with precise temperature control

  • Test tubes

  • Stoppers with a small glass tube insert

  • Congo Red indicator paper

Procedure:

  • Prepare the PVC formulation by thoroughly mixing the PVC resin and all additives, including the stabilizer system with and without DBM.

  • Place a 2.5 g sample of the PVC formulation into a test tube.

  • Insert a strip of Congo Red paper into the small glass tube so that it extends approximately 2 cm from the end.

  • Place the small glass tube through the stopper and insert the stopper into the test tube, ensuring the Congo Red paper is positioned about 2.5 cm above the PVC sample.[1]

  • Immerse the test tube in the oil bath maintained at a constant temperature (e.g., 180°C).[1]

  • Start the timer immediately.[1]

  • Record the time required for the Congo Red paper to change color from red to blue. This is the thermal stability time.[1][8]

  • Test at least three specimens for each formulation and report the average value.

Static Oven Aging Test for Color Stability

This method assesses the resistance of PVC to discoloration when exposed to elevated temperatures over time.[8][10]

Apparatus:

  • Air-circulating oven with precise temperature control.[1]

  • Colorimeter or spectrophotometer capable of measuring in the CIE Lab* color space.[1]

  • PVC sheet samples (e.g., 50 x 50 mm).

Procedure:

  • Prepare PVC sheets of each formulation using a two-roll mill and a hydraulic press.

  • Measure the initial color of the PVC samples using a colorimeter to obtain the initial L, a, and b* values. The Yellowness Index (YI) can be calculated from these values.[1]

  • Place the PVC samples in the air-circulating oven preheated to the test temperature (e.g., 180°C).[1][8]

  • Remove samples from the oven at predetermined time intervals (e.g., 10, 20, 30, 60 minutes).[1][8]

  • Allow the samples to cool to room temperature.

  • Measure the color of the aged samples using the colorimeter.

  • Record the L, a, and b* values and calculate the change in color (ΔE*) and the Yellowness Index for each time interval.[1]

Mechanical Properties Testing

This protocol evaluates the effect of the stabilizer on the retention of mechanical properties after thermal aging.

Apparatus:

  • Universal Testing Machine (UTM)

  • Dumbbell-shaped specimen die cutter

  • Air-circulating oven

Procedure:

  • Prepare PVC sheets of each formulation as described in the oven aging test.

  • Age a set of sheets in the oven at a specified temperature and duration (e.g., 180°C for 60 minutes).

  • Cut dumbbell-shaped specimens from both unaged and aged sheets according to a standard test method (e.g., ASTM D638).

  • Conduct tensile testing on the specimens using a UTM at a constant crosshead speed.

  • The UTM software will record the load and extension data.

  • From the stress-strain curve, determine the tensile strength (the maximum stress applied) and the elongation at break (the percentage increase in length at the point of fracture).[1]

  • Test at least five specimens for each formulation (unaged and aged) and report the average values.[1]

Visualizations

PVC_Stabilization_Pathway cluster_stabilizers Stabilizer System PVC PVC + Heat Degradation Dehydrochlorination PVC->Degradation HCl HCl (autocatalytic) Degradation->HCl releases HCl->Degradation accelerates CaZn Ca/Zn Stearates (Primary Stabilizer) HCl->CaZn scavenged by ZnCl2 ZnCl₂ (Lewis Acid) CaZn->ZnCl2 forms StablePVC Stabilized PVC CaZn->StablePVC DBM Dibenzoylmethane (DBM) (Co-Stabilizer) DBM->HCl reacts with DBM->ZnCl2 inhibits formation of DBM->StablePVC ZnCl2->Degradation promotes 'zinc burning'

Caption: PVC stabilization by Ca/Zn and DBM.

DBM_Evaluation_Workflow cluster_testing Performance Evaluation Start Start: Define PVC Formulations (Control vs. DBM-containing) Preparation Material Preparation: - Dry Blending - Milling - Pressing into Sheets Start->Preparation Thermal_Stability Thermal Stability Test (Congo Red) Preparation->Thermal_Stability Color_Stability Color Stability Test (Oven Aging & Colorimetry) Preparation->Color_Stability Mechanical_Properties Mechanical Properties Test (Tensile Strength & Elongation) Preparation->Mechanical_Properties Data_Analysis Data Analysis and Comparison Thermal_Stability->Data_Analysis Color_Stability->Data_Analysis Mechanical_Properties->Data_Analysis Conclusion Conclusion: Efficacy of DBM as a Heat Stabilizer Data_Analysis->Conclusion

Caption: Workflow for DBM evaluation in PVC.

References

Preparation of Schiff Base Derivatives from Dibenzoylmethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from dibenzoylmethane (B1670423) represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Dibenzoylmethane, a β-diketone, readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. These derivatives have garnered considerable interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural flexibility of these compounds allows for the fine-tuning of their biological and physicochemical properties through the introduction of various substituents on the amine component. This document provides detailed protocols for the synthesis, characterization, and biological evaluation of Schiff base derivatives of dibenzoylmethane, along with data presentation and visualization of relevant biological pathways.

Synthesis of Dibenzoylmethane Schiff Base Derivatives

The general method for the synthesis of Schiff bases from dibenzoylmethane involves the condensation reaction with a primary amine, often catalyzed by a few drops of glacial acetic acid in a suitable solvent like ethanol (B145695). The reaction mixture is typically refluxed for a few hours, and the product is then isolated by filtration and purified by recrystallization.[1]

General Synthetic Scheme

G DBM Dibenzoylmethane plus1 + DBM->plus1 Amine Primary Amine (R-NH2) arrow Ethanol, Acetic Acid (cat.), Reflux Amine->arrow plus1->Amine Product Schiff Base Derivative arrow->Product

Caption: General reaction scheme for the synthesis of Schiff base derivatives from dibenzoylmethane.

Experimental Protocol: Synthesis of 3-((4-methylphenyl)imino)-1,3-diphenylpropan-1-one

This protocol describes the synthesis of a representative Schiff base derivative from dibenzoylmethane and p-toluidine.

Materials:

  • Dibenzoylmethane

  • p-Toluidine

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of dibenzoylmethane in 20 mL of absolute ethanol.

  • To this solution, add 1.0 mmol of p-toluidine.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

  • Heat the mixture to reflux and maintain for 2-3 hours with continuous stirring.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution upon cooling.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure crystals.

  • Dry the purified crystals in a desiccator.

  • Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; keep it away from open flames and hot surfaces.

  • Glacial acetic acid is corrosive; handle with care.

Purification and Characterization

Purification of the synthesized Schiff bases is typically achieved through recrystallization from a suitable solvent, most commonly ethanol.[1] The purity of the compounds can be assessed by thin-layer chromatography (TLC) and melting point determination. Structural confirmation is carried out using spectroscopic methods:

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N (imine) stretching band in the region of 1585-1609 cm⁻¹, and the disappearance of the C=O stretching band of the ketone and the N-H stretching bands of the primary amine.

  • NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy is used to confirm the overall structure of the molecule, showing the integration of protons and carbons from both the dibenzoylmethane and the amine moieties.

  • Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compound, further confirming its identity.

Quantitative Data Summary

The following table summarizes the synthesis of various Schiff base derivatives of dibenzoylmethane, including reaction conditions and yields.

Amine ReactantSolventCatalystReaction Time (hours)Yield (%)Melting Point (°C)Reference
p-ToluidineEthanolAcetic Acid2-385105-107[1]
AnilineEthanolAcetic Acid2-38298-100[1]
p-AnisidineEthanolAcetic Acid2-388115-117[1]
p-ChloroanilineEthanolAcetic Acid2-379120-122[1]
PhenylaminoacetohydrazideEthanol-480195[2]

Applications in Drug Development

Schiff base derivatives of dibenzoylmethane have shown promise in various therapeutic areas, as highlighted by their in vitro biological activities.

Antimicrobial Activity

Several Schiff bases derived from dibenzoylmethane and their metal complexes have been reported to exhibit significant antibacterial and antifungal activities.

This protocol is a standard method for screening the antibacterial activity of new compounds.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar (B569324) plates

  • Sterile cork borer

  • Micropipettes

  • Dimethyl sulfoxide (B87167) (DMSO) (as a solvent for the compounds)

  • Standard antibiotic discs (e.g., Ciprofloxacin) for positive control

  • Incubator

Procedure:

  • Prepare a stock solution of the Schiff base derivative in DMSO (e.g., 1 mg/mL).

  • Prepare fresh inoculum of the test bacterial strains by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the bacterial suspension onto the surface of the nutrient agar plates using a sterile cotton swab.

  • Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.

  • Add a defined volume (e.g., 100 µL) of the Schiff base solution into each well.

  • Place a standard antibiotic disc in the center of the plate as a positive control.

  • Add the same volume of DMSO to one well as a negative control.

  • Allow the plates to stand for 1 hour to allow for the diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

CompoundTest OrganismZone of Inhibition (mm)Reference
Dibenzoylmethane-phenylaminoacetohydrazide Schiff baseS. aureus18[2]
E. coli15[2]
A. niger20[2]
Copper(II) complex of the Schiff baseS. aureus25[2]
E. coli22[2]
A. niger28[2]
Anticancer Activity

Dibenzoylmethane and its derivatives have been investigated for their potential as anticancer agents. Some Schiff base derivatives have shown cytotoxic effects against various cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Synthesized Schiff base derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the Schiff base derivatives in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]

Anti-inflammatory Activity

Dibenzoylmethane derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves the modulation of key inflammatory signaling pathways.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for drug development.

Anticancer Mechanism: Induction of Apoptosis

Some dibenzoylmethane derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 DBM Schiff Base Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c DBM Schiff Base Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis induction by dibenzoylmethane (DBM) Schiff base derivatives.

Anti-inflammatory Mechanism: Inhibition of NF-κB and HIF-1 Signaling

Schiff base derivatives can exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as NF-κB and HIF-1.

G cluster_nucleus Gene Transcription Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation & Release Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Inflammation Inflammation Pro-inflammatory Genes->Inflammation DBM Schiff Base DBM Schiff Base DBM Schiff Base->IKK Inhibition DBM Schiff Base->NF-κB Inhibition of Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by dibenzoylmethane (DBM) Schiff base derivatives.

Conclusion

Schiff base derivatives of dibenzoylmethane are a promising class of compounds for drug discovery and development. Their straightforward synthesis and the tunability of their biological activities make them attractive scaffolds for medicinal chemists. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis, characterization, and therapeutic potential of these versatile molecules. Further in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds.

References

Application Notes and Protocols for 1,3-Diphenylpropane-1,3-dione as a UV Absorbing Polymer Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylpropane-1,3-dione, also known as dibenzoylmethane (B1670423) (DBM), is a beta-diketone that demonstrates significant potential as a UV absorbing additive in various polymer systems. Its primary function is to protect polymeric materials from the degradative effects of ultraviolet radiation, which can lead to discoloration, embrittlement, and loss of mechanical properties. DBM is particularly noted for its application in Poly(vinyl chloride) (PVC) formulations, where it also acts as a heat co-stabilizer, often in synergy with metallic soap stabilizers like calcium/zinc stearates. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of this compound as a UV absorber in polymers.

Mechanism of UV Absorption

The UV absorbing capability of this compound is attributed to its unique molecular structure, which allows for the efficient absorption of UV radiation, particularly in the UVA range (above 290 nm), and the subsequent dissipation of the absorbed energy as harmless thermal energy. This process is facilitated by the keto-enol tautomerism inherent to β-diketones. Upon absorption of UV photons, the enol form of the molecule is excited to a higher energy state. It then undergoes a rapid, radiationless decay back to its ground state, preventing the generation of harmful free radicals within the polymer matrix.

UV_Absorption_Mechanism UV_Photon UV Photon (>290 nm) DBM_Ground_State This compound (Enol Tautomer) Ground State UV_Photon->DBM_Ground_State Absorption DBM_Excited_State Excited State DBM_Ground_State->DBM_Excited_State Excitation Polymer_Matrix Polymer Matrix DBM_Ground_State->Polymer_Matrix Protection DBM_Excited_State->DBM_Ground_State Radiationless Decay (Internal Conversion) Heat Heat DBM_Excited_State->Heat Energy Dissipation

Caption: UV absorption and energy dissipation mechanism of this compound.

Data Presentation: Performance of this compound in Polymers

Table 1: UV Absorption Characteristics of this compound

PropertyValue
UV Absorption Range 290 - 400 nm
Maximum Absorption Wavelength (λmax) Approximately 345 nm (in enol form)
Typical Concentration Range in Polymers 0.1 - 1.0% (by weight)

Table 2: Synergistic Effects with Other Additives in PVC

Additive CombinationObserved Effect
This compound + Ca/Zn Stearates Improved initial color, enhanced long-term thermal stability, and prevention of "zinc burning".
This compound + Primary Antioxidants Potential for enhanced photostability through complementary protection mechanisms.

Experimental Protocols

The following protocols provide a framework for incorporating this compound into polymer matrices and evaluating its performance as a UV absorber.

Protocol 1: Incorporation of this compound into Polymers by Solution Casting

This method is suitable for polymers that are soluble in a common solvent with this compound. Polymethyl methacrylate (B99206) (PMMA) is used as an example.

Materials:

  • Polymer (e.g., PMMA)

  • This compound (DBM)

  • Solvent (e.g., Tetrahydrofuran (THF), Chloroform)

  • Glass petri dishes or other flat casting surfaces

  • Magnetic stirrer and stir bars

  • Drying oven

Procedure:

  • Preparation of the Polymer Solution:

    • Dissolve the polymer in the chosen solvent to achieve a desired concentration (e.g., 10% w/v). Stir the solution at room temperature until the polymer is completely dissolved.

  • Addition of this compound:

    • Calculate the required amount of DBM to achieve the desired concentration in the final polymer film (e.g., 0.5% by weight relative to the polymer).

    • Dissolve the DBM in a small amount of the solvent.

    • Add the DBM solution to the polymer solution and stir for at least 1 hour to ensure homogeneous mixing.

  • Film Casting:

    • Pour the polymer/DBM solution into a clean, level glass petri dish.

    • Cover the petri dish with a perforated lid to allow for slow solvent evaporation and prevent dust contamination.

    • Leave the cast film at room temperature in a fume hood for 24 hours to allow the majority of the solvent to evaporate.

  • Drying:

    • Transfer the petri dish to a vacuum oven.

    • Dry the film at a temperature below the boiling point of the solvent (e.g., 40-50°C for THF) under vacuum for at least 24 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the polymer film from the glass substrate.

Protocol 2: Incorporation of this compound into Polymers by Melt Blending

This method is suitable for thermoplastic polymers such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and PVC.

Materials:

  • Polymer pellets (e.g., LDPE)

  • This compound (DBM) powder

  • Internal mixer (e.g., Haake Rheomix) or twin-screw extruder

  • Compression molder

Procedure:

  • Premixing:

    • Dry the polymer pellets in an oven to remove any moisture.

    • In a sealed bag, thoroughly mix the polymer pellets with the desired concentration of DBM powder (e.g., 0.5% by weight).

  • Melt Blending:

    • Set the temperature of the internal mixer or extruder to the appropriate processing temperature for the polymer (e.g., 160°C for LDPE).

    • Add the premixed polymer and DBM to the mixer/extruder.

    • Melt blend the components for a sufficient time to ensure homogeneous distribution (e.g., 5-10 minutes in an internal mixer).

  • Sheet Formation:

    • Transfer the molten polymer blend to a compression molder.

    • Press the blend into a film of desired thickness at the appropriate temperature and pressure for the polymer.

    • Allow the film to cool to room temperature before removal.

Protocol 3: Evaluation of UV Absorbing Performance

1. UV-Visible Spectroscopy:

  • Objective: To determine the UV absorbing efficiency of the polymer containing DBM.

  • Procedure:

    • Cut a sample of the polymer film (with and without DBM) to fit the sample holder of a UV-Vis spectrophotometer.

    • Record the UV-Vis absorption spectrum of each film over a wavelength range of 200-800 nm.

    • Compare the spectra of the polymer with and without DBM. A significant increase in absorbance in the 290-400 nm range for the DBM-containing film indicates effective UV absorption.

2. Accelerated Weathering Test:

  • Objective: To evaluate the photostability of the polymer containing DBM under simulated environmental conditions.

  • Apparatus: QUV accelerated weathering tester or Xenon arc chamber.

  • Procedure:

    • Mount samples of the polymer film (with and without DBM) in the weathering tester.

    • Expose the samples to cycles of UV radiation, temperature, and humidity according to standard test methods (e.g., ASTM G154 for QUV or ASTM G155 for Xenon arc).

    • Periodically remove the samples and evaluate changes in their properties.

  • Evaluation Metrics:

    • Color Change: Measure the change in color (ΔE*) using a spectrophotometer.

    • Mechanical Properties: Measure changes in tensile strength, elongation at break, and impact strength.

    • Surface Morphology: Examine the surface for cracks, chalking, or other signs of degradation using scanning electron microscopy (SEM).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the experimental processes.

Experimental_Workflow_Solution_Casting cluster_prep Preparation cluster_casting Film Formation Dissolve_Polymer Dissolve Polymer in Solvent Mix_Solutions Mix Polymer and DBM Solutions Dissolve_Polymer->Mix_Solutions Dissolve_DBM Dissolve DBM in Solvent Dissolve_DBM->Mix_Solutions Cast_Solution Cast Solution onto Substrate Mix_Solutions->Cast_Solution Solvent_Evaporation Solvent Evaporation (Room Temp) Cast_Solution->Solvent_Evaporation Vacuum_Drying Vacuum Drying Solvent_Evaporation->Vacuum_Drying Peel_Film Peel Film Vacuum_Drying->Peel_Film Experimental_Workflow_Melt_Blending cluster_prep Preparation cluster_processing Processing Dry_Polymer Dry Polymer Pellets Premix Premix Polymer and DBM Powder Dry_Polymer->Premix Melt_Blend Melt Blend in Mixer/Extruder Premix->Melt_Blend Compression_Mold Compression Mold into Film Melt_Blend->Compression_Mold Cool_Film Cool Film Compression_Mold->Cool_Film Evaluation_Workflow cluster_testing Performance Evaluation cluster_analysis Data Analysis Polymer_Film Polymer Film with DBM UV_Vis UV-Vis Spectroscopy Polymer_Film->UV_Vis Accelerated_Weathering Accelerated Weathering Polymer_Film->Accelerated_Weathering Control_Film Control Polymer Film (No DBM) Control_Film->UV_Vis Control_Film->Accelerated_Weathering Compare_Spectra Compare Absorption Spectra UV_Vis->Compare_Spectra Analyze_Degradation Analyze Degradation (Color, Mechanical, Surface) Accelerated_Weathering->Analyze_Degradation

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Diphenylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Claisen condensation.[1][2][3] This reaction involves the base-catalyzed condensation of an ester, typically ethyl benzoate (B1203000) or methyl benzoate, with acetophenone (B1666503).[1][3]

Q2: Can you explain the underlying mechanism of the Claisen condensation for this synthesis?

A2: The reaction mechanism begins with a strong base deprotonating the α-carbon of acetophenone to form a stable enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzoate ester. Subsequently, an alkoxide group is eliminated, leading to the formation of the β-diketone. The product is then deprotonated by the alkoxide base, requiring an acidic workup to yield the final this compound.[2][3]

Q3: What are the essential reagents and their functions in this synthesis?

A3:

  • Acetophenone: The ketone that provides the enolizable α-protons.[2]

  • Ethyl Benzoate or Methyl Benzoate: The ester that is attacked by the enolate of acetophenone.[2]

  • Strong Base: Crucial for deprotonating acetophenone to initiate the condensation. Common bases include sodium ethoxide, sodium methoxide, and sodium hydride.[1][2] To prevent transesterification, the base's alkoxide should match the ester's alkoxy group.[2]

  • Solvent: A suitable solvent is required to dissolve the reactants, often at elevated temperatures. Examples include toluene, xylene, and DMSO.[2]

  • Acid: Used during the workup phase to neutralize the reaction mixture and protonate the enolate to form the final product. Sulfuric acid or hydrochloric acid are commonly used.[2]

Q4: What kind of yield and purity can be expected?

A4: With optimized conditions, yields can range from 62-71% to as high as 90% or more.[2][4][5] The purity of the final product can be very high, often reaching 99% after purification steps like recrystallization.[2][4]

Troubleshooting Guide

Low Reaction Yield

Q: I am consistently getting a low yield of this compound. What are the common causes and how can I improve it?

A: Low yields can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Cause 1: Presence of Moisture

    • Explanation: The strong bases used in Claisen condensation (e.g., sodium ethoxide, sodium hydride) are highly sensitive to moisture. Water will react with the base, reducing its effectiveness in deprotonating acetophenone, thus hindering the reaction.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly distilled reactants.[1][2]

  • Cause 2: Ineffective Base

    • Explanation: The base may have degraded over time or may not be strong enough to drive the reaction to completion.

    • Solution: Use a freshly prepared or opened container of a strong base like sodium ethoxide or sodium hydride. Ensure the molar ratio of the base to the limiting reagent is appropriate, as at least one equivalent of base is consumed in the reaction.[6]

  • Cause 3: Sub-optimal Reaction Temperature

    • Explanation: The reaction temperature significantly influences the reaction rate. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to side reactions.

    • Solution: Optimize the reaction temperature. For sodium ethoxide-based synthesis, a temperature range of 150-160°C is often employed.[1][2] For other variations, refer to specific protocols.

  • Cause 4: Reversibility of the Reaction

    • Explanation: The initial condensation step is reversible. To drive the reaction forward, the alcohol byproduct (ethanol or methanol) should be removed as it forms.

    • Solution: Perform the reaction in an apparatus equipped for distillation to continuously remove the alcohol byproduct.[3][5]

Product Purity and Color Issues

Q: The final product is discolored (yellow or orange). How can I improve the purity and color?

A: Discoloration is a common issue, often due to the formation of colored byproducts, especially at high temperatures.[2]

  • Solution 1: Activated Carbon Treatment

    • Explanation: Activated carbon can be used to decolorize the product solution before recrystallization.

    • Procedure: After the initial workup, dissolve the crude product in a suitable solvent and add a small amount of activated carbon (e.g., Norit). Heat the mixture briefly, then filter out the carbon before proceeding to recrystallization.[4]

  • Solution 2: Recrystallization

    • Explanation: This is a standard and effective method for purifying the crude product.

    • Procedure: Dissolve the crude this compound in a minimum amount of a hot solvent (methanol, ethanol (B145695), or acetone (B3395972) are common choices).[2] Allow the solution to cool slowly to form pure crystals, which can then be collected by filtration.

Significant Side Product Formation

Q: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A: Side reactions in Claisen condensations can be a significant issue.

  • Side Reaction 1: Self-condensation of Acetophenone

    • Explanation: Acetophenone can react with itself in a base-catalyzed aldol (B89426) condensation.

    • Minimization: This can be minimized by slowly adding the acetophenone to the reaction mixture containing the base and the benzoate ester.

  • Side Reaction 2: Hydrolysis of the Ester

    • Explanation: If water is present, the benzoate ester can be hydrolyzed to benzoic acid, which will be unreactive in the condensation.

    • Minimization: As mentioned for low yield, ensure all reagents and equipment are anhydrous.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the synthesis of this compound from various sources.

Parameter Method 1: Sodium Ethoxide Method 2: Sodium Methoxide Method 3: Calcium Oxide
Base Sodium EthoxideSodium MethoxideCalcium Oxide
Ester Ethyl BenzoateMethyl BenzoateMethyl Benzoate
Ketone AcetophenoneAcetophenoneAcetophenone
Molar Ratio (Ketone:Ester:Base) 1 : 8 : 1.3[2]1 : 4 : 1.6[4]1 : 5-10 : 1-2[5]
Solvent None (excess ester acts as solvent)Dimethylbenzene[4]None (excess ester acts as solvent)
Temperature 150-160 °C[1][2]140-150 °C[4]150-200 °C[5]
Reaction Time 15-30 minutes after base addition[2]5 hours[4]3-6 hours[5]
Reported Yield 62-71%[2]up to 90%[4]up to 89%[5]

Experimental Protocols

Protocol 1: Synthesis using Sodium Ethoxide

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • Ethyl Benzoate (freshly distilled)

  • Acetophenone (freshly distilled)

  • Sodium Ethoxide (freshly prepared)

  • Concentrated Sulfuric Acid

  • Methanol (B129727)

  • Activated Carbon (Norit)

  • Anhydrous Calcium Chloride

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a dry 2-L three-necked flask equipped with a robust mechanical stirrer and a condenser for downward distillation, place 600 g (4 moles) of freshly distilled ethyl benzoate and 60 g (0.5 mole) of freshly distilled acetophenone.[2]

  • Heating: Heat the flask in an oil bath maintained at 150-160 °C.[2]

  • Addition of Base: Once the mixture is hot, add 44 g (0.65 mole) of sodium ethoxide in small portions over 20-30 minutes with vigorous stirring. The reaction mixture will turn orange, and ethanol will begin to distill.[2]

  • Reaction Completion: Continue stirring after the addition is complete until no more ethanol distills over (approximately 15-30 minutes).[2]

  • Cooling and Quenching: Remove the oil bath and cool the reaction mixture to room temperature while stirring. Add 150 ml of water to dissolve the reaction mass.[2]

  • Acidification: Transfer the mixture to a separatory funnel and add an ice-cold solution of 25 ml of concentrated sulfuric acid in 200 ml of water. Shake the mixture vigorously.[2]

  • Extraction and Washing: Separate the ester layer and wash it with 200 ml of 5% sodium bicarbonate solution, followed by 50 ml of water. The bicarbonate wash can be acidified to recover any benzoic acid.[2]

  • Drying and Solvent Removal: Combine the organic layers and dry with anhydrous calcium chloride. Remove the ether by distillation, followed by the excess ethyl benzoate under reduced pressure.[2]

  • Purification: The crude product can be purified by recrystallization from hot methanol to yield yellow crystals. The use of activated carbon may be necessary for decolorization.

Protocol 2: Microwave-Assisted Synthesis using Sodium Methoxide

This method offers a significant reduction in reaction time.[1][7]

Materials:

  • Methyl Benzoate

  • Acetophenone

  • Sodium Methoxide (powdered)

Procedure:

  • Setup: In a microwave reactor equipped with an effective stirring system and a condenser, add methyl benzoate and powdered sodium methoxide.[3]

  • Inert Atmosphere: Render the reactor inert with a slow stream of nitrogen and maintain a partial vacuum.[3]

  • Heating: Bring the mixture to a boil under total reflux and then turn on the microwave source.[3]

  • Addition: Add acetophenone over one hour while continuously drawing off the methanol that is formed.[3]

  • Reaction Completion: After the addition is complete, continue the reaction for another 15 minutes.[3]

  • Workup: Cool the mixture, acidify, and wash as described in Protocol 1.

Visualizations

Claisen_Condensation_Mechanism acetophenone Acetophenone enolate Enolate Anion acetophenone->enolate Deprotonation tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack benzoate Benzoate Ester benzoate->tetrahedral diketone_enolate β-Diketone Enolate tetrahedral->diketone_enolate Elimination of Alkoxide alkoxide Alkoxide tetrahedral->alkoxide final_product This compound diketone_enolate->final_product Protonation base Strong Base (e.g., NaOEt) base->enolate acid Acidic Workup (H3O+) acid->final_product

Caption: Mechanism of the Claisen condensation for dibenzoylmethane (B1670423) synthesis.

Troubleshooting_Workflow start Low Yield Issue moisture Check for Moisture (Anhydrous Conditions?) start->moisture base_check Evaluate Base (Fresh? Sufficient Amount?) moisture->base_check No dry_glassware Action: Thoroughly dry glassware and use anhydrous reagents. moisture->dry_glassware Yes temp_check Review Temperature (Optimal Range?) base_check->temp_check No use_fresh_base Action: Use fresh, potent base in correct stoichiometry. base_check->use_fresh_base Yes byproduct_removal Check Byproduct Removal (Distillation Setup?) temp_check->byproduct_removal No optimize_temp Action: Adjust temperature to protocol specifications. temp_check->optimize_temp Yes remove_alcohol Action: Ensure continuous removal of alcohol byproduct. byproduct_removal->remove_alcohol Yes success Yield Improved byproduct_removal->success No dry_glassware->success use_fresh_base->success optimize_temp->success remove_alcohol->success

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationships yield High Reaction Yield anhydrous Anhydrous Conditions anhydrous->yield strong_base Effective Strong Base strong_base->yield optimal_temp Optimal Temperature optimal_temp->yield byproduct_removal Byproduct Removal byproduct_removal->yield purity High Purity purity->yield (indirectly) low_moisture Low Moisture low_moisture->anhydrous correct_stoichiometry Correct Stoichiometry correct_stoichiometry->strong_base no_degradation No Base Degradation no_degradation->strong_base controlled_heating Controlled Heating controlled_heating->optimal_temp distillation Continuous Distillation distillation->byproduct_removal recrystallization Effective Recrystallization recrystallization->purity

Caption: Key factors influencing the yield of this compound.

References

Technical Support Center: Purification of Crude Dibenzoylmethane by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of crude dibenzoylmethane (B1670423) via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for dibenzoylmethane failing to crystallize upon cooling?

A1: The most frequent cause of crystallization failure is using an excessive amount of solvent during the dissolution step.[1] This results in a solution that is not saturated enough for crystals to form upon cooling.

Solution:

  • Reduce the solvent volume by gently heating the solution to evaporate some of the solvent.

  • After reducing the volume, allow the solution to cool again.

  • To confirm if supersaturation is the issue, dip a glass rod into the solution, remove it, and allow the solvent to evaporate. If a solid residue forms on the rod, the solution is likely supersaturated and may just need an impetus to crystallize.[1]

Q2: My dibenzoylmethane is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of solid crystals, is a common problem.[2][3] This can occur if the melting point of the impure solid is below the boiling point of the solvent, or if the solute's concentration is too high.[2]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation.[2][4]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2] Rapid cooling encourages oiling.[2]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[1][2] This creates nucleation sites for crystal growth.[1]

    • Seeding: Add a small "seed crystal" of pure dibenzoylmethane to the cooled solution to initiate crystallization.[2]

  • Change Solvent System: The chosen solvent may be too nonpolar. Consider using a more polar solvent or a mixed solvent system.[2]

Q3: The yield of my purified dibenzoylmethane is very low. How can I improve it?

A3: Low yield can be attributed to several factors, including incomplete crystallization or premature crystallization during hot filtration.[1]

Improvement Strategies:

  • Ensure Complete Crystallization: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2][5]

  • Minimize Premature Crystallization: During hot gravity filtration, pre-heat the funnel and the receiving flask to prevent the solution from cooling and depositing crystals prematurely.[1][3] Using a slight excess of hot solvent can also help.[1]

  • Recover a Second Crop: The mother liquor (the solution remaining after the first filtration) still contains dissolved product.[1] Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the purity of this second crop may be lower.[6]

Q4: My recrystallized dibenzoylmethane is still yellow. How can I decolorize it?

A4: A persistent yellow color indicates the presence of impurities.[2]

Decolorization Methods:

  • Activated Charcoal (Norit): Add a small amount of activated charcoal to the hot solution before filtration.[1][2][6] The charcoal will adsorb the colored impurities.[2] Use it sparingly, as it can also adsorb some of the desired product, potentially reducing the yield.[2]

  • Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is a more effective method for removing colored impurities.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used.[1] 2. The solution is supersaturated but requires nucleation.[1]1. Reduce the solvent volume by evaporation and re-cool.[1] 2. Scratch the inside of the flask with a glass rod or add a seed crystal.[1][2]
"Oiling Out" 1. The solution is cooling too rapidly.[2] 2. The solvent is too nonpolar.[2] 3. The concentration of the solute is too high.[2]1. Reheat to dissolve the oil, add a little more solvent, and cool slowly.[2] 2. Try a more polar solvent or a mixed solvent system.[2]
Low Yield 1. Incomplete crystallization.[1] 2. Premature crystallization during hot filtration.[1] 3. Using too much solvent.[7]1. Ensure the solution is thoroughly cooled in an ice bath after reaching room temperature.[2][5] 2. Pre-heat the filtration apparatus (funnel and receiving flask).[1] 3. Use the minimum amount of hot solvent necessary for dissolution.[7]
Product is Colored Presence of colored impurities.[1][2]Add a small amount of activated charcoal (Norit) to the hot solution before filtration.[1][2][6] If this fails, consider purification by column chromatography.[2]
Crystals Form Too Quickly The solution is too concentrated or cooled too rapidly, trapping impurities.[4][8]Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly to room temperature before placing it in an ice bath.[4][8]

Data Presentation

Physicochemical Properties of Dibenzoylmethane

PropertyValueReferences
Molecular FormulaC₁₅H₁₂O₂[5]
Molar Mass224.25 g/mol [5][9]
AppearanceWhite to light yellow crystalline solid[5][10]
Melting Point77-80 °C[1][5]
Boiling Point219-221 °C at 18 mmHg[5][10]
CAS Number120-46-7[5]

Solvent Selection for Recrystallization

SolventSolubility CharacteristicsSuitabilityReferences
Methanol (B129727) Good solubility at high temperatures, lower at room temperature.Commonly used and effective, often as a 90% solution with water.[1][5]
Ethanol Good solubility.A suitable alternative to methanol.[1][5]
Ethyl Acetate Solubility increases significantly with temperature.Good for recrystallization.[5]
Acetonitrile Solubility increases significantly with temperature.Good for recrystallization.[5]
Toluene Good solubility.Can be used for recrystallization.[1][5]
Water Insoluble.Not suitable as a primary solvent.[1][5]

Experimental Protocols

Standard Recrystallization of Dibenzoylmethane from 90% Methanol

This protocol is adapted from established methods for the recrystallization of dibenzoylmethane.[5]

Materials and Equipment:

  • Crude dibenzoylmethane

  • 90% Methanol (Methanol/Water, 9:1 v/v)

  • Decolorizing carbon (Norit) (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude dibenzoylmethane into a 125 mL Erlenmeyer flask. In a separate flask, heat approximately 100 mL of 90% methanol to a gentle boil. Add the hot solvent in small portions to the flask containing the crude solid while swirling to dissolve it. Add just enough hot solvent to completely dissolve the solid.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of decolorizing carbon. Reheat the solution to boiling for a few minutes.[1][6]

  • Hot Gravity Filtration: This step removes insoluble impurities and decolorizing carbon.[5] Place a stemless funnel with fluted filter paper over a clean Erlenmeyer flask on the hot plate. Heat the receiving flask with a small amount of solvent to keep the funnel warm and prevent premature crystallization.[5] Pour the hot solution of dibenzoylmethane through the filter paper quickly.

  • Crystallization: Remove the flask with the clear filtrate from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[4][5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.[5]

  • Isolation of Crystals: Set up a Büchner funnel with filter paper. Turn on the vacuum and wet the filter paper with a small amount of ice-cold 90% methanol. Pour the cold crystal slurry into the funnel.[5]

  • Washing: Wash the crystals with a small portion of ice-cold 90% methanol to remove any remaining soluble impurities from the mother liquor.[5]

  • Drying: Press the crystals firmly on the filter paper with a clean spatula to remove excess solvent. Transfer the purified crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a low temperature until a constant weight is achieved.[5]

  • Purity Assessment: The purity of the recrystallized dibenzoylmethane can be assessed by measuring its melting point. Pure dibenzoylmethane has a sharp melting point in the range of 77-80 °C.[5] A broad or depressed melting range suggests the presence of impurities.[5]

Visualizations

Recrystallization_Workflow crude_dbm Crude Dibenzoylmethane dissolution Dissolve in Minimum Hot 90% Methanol crude_dbm->dissolution decolorize Add Decolorizing Carbon (Optional, if colored) dissolution->decolorize hot_filtration Hot Gravity Filtration (Remove insoluble impurities) dissolution->hot_filtration decolorize->hot_filtration filtrate Clear Filtrate hot_filtration->filtrate slow_cooling Slow Cooling to Room Temperature filtrate->slow_cooling ice_bath Cool in Ice Bath (Maximize crystal formation) slow_cooling->ice_bath vacuum_filtration Isolate Crystals by Vacuum Filtration ice_bath->vacuum_filtration washing Wash Crystals with Ice-Cold Solvent vacuum_filtration->washing drying Dry Purified Crystals washing->drying pure_dbm Pure Dibenzoylmethane Crystals drying->pure_dbm

Caption: Workflow for the purification of dibenzoylmethane by recrystallization.

Troubleshooting_Tree start Problem During Recrystallization? no_crystals No Crystals Form start->no_crystals Yes oiling_out Product 'Oils Out' start->oiling_out Yes low_yield Low Yield start->low_yield Yes sol_no_crystals Too much solvent? Reduce volume by evaporation. Need nucleation? Scratch flask or add seed crystal. no_crystals->sol_no_crystals Solution sol_oiling_out Cooling too fast or wrong solvent? Reheat, add more solvent, cool slowly. oiling_out->sol_oiling_out Solution sol_low_yield Premature crystallization? Pre-heat filtration apparatus. Incomplete crystallization? Cool longer in ice bath. low_yield->sol_low_yield Solution

Caption: Decision tree for troubleshooting common recrystallization issues.

References

identifying common side products in dibenzoylmethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common side products during the synthesis of dibenzoylmethane (B1670423).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dibenzoylmethane?

A1: The most prevalent and well-established method for synthesizing dibenzoylmethane is the Claisen condensation.[1] This reaction involves the base-catalyzed condensation of an ester, typically ethyl benzoate (B1203000) or methyl benzoate, with acetophenone (B1666503).[1]

Q2: What is the general mechanism of the Claisen condensation for dibenzoylmethane synthesis?

A2: The reaction is initiated by a strong base (e.g., sodium ethoxide) that deprotonates acetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzoate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields dibenzoylmethane.[2][3] An acidic workup is then required to neutralize the reaction mixture and obtain the final product.[3]

Q3: Why is a strong base essential for this reaction?

A3: A strong base is crucial for deprotonating acetophenone to generate the enolate anion, which is the key nucleophile in the reaction. The base must be potent enough to drive the reaction forward, as the equilibrium can be unfavorable. It is also critical that the base and reaction conditions are anhydrous, as water can lead to unwanted side reactions.[3]

Troubleshooting Guide: Common Side Products

Issue 1: My final product is contaminated with a significant amount of an unknown impurity. How can I identify and prevent it?

This section addresses the identification and mitigation of the most common side products encountered during dibenzoylmethane synthesis.

Side Product 1: Dypnone (Self-condensation of Acetophenone)

  • Identification: Dypnone (1,3-diphenyl-2-buten-1-one) is a common byproduct formed from the self-condensation of acetophenone. It can be identified by spectroscopic methods such as GC-MS, which would show a molecular ion peak corresponding to its molecular weight (222.29 g/mol ).

  • Cause: The acetophenone enolate, instead of reacting with ethyl benzoate, can react with another molecule of acetophenone. This is an example of an aldol (B89426) condensation reaction.[3]

  • Prevention and Mitigation:

    • Use an excess of the ester: Employing a significant molar excess of ethyl benzoate relative to acetophenone can help to favor the desired Claisen condensation over the self-condensation of acetophenone.[3] Ratios of ethyl benzoate to acetophenone ranging from 2:1 to 8:1 have been reported.[3]

    • Control of reaction temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Maintaining the recommended temperature range (e.g., 150-160°C for the sodium ethoxide method) is crucial.[4]

Side Product 2: Benzoic Acid (Hydrolysis of Ethyl Benzoate)

  • Identification: The presence of benzoic acid can be confirmed during the workup. It is soluble in the aqueous bicarbonate wash and will precipitate upon acidification of this aqueous layer.[4]

  • Cause: This side product arises from the hydrolysis of the starting material, ethyl benzoate, which can be caused by the presence of moisture in the reaction mixture. The strong base used in the reaction can also promote this hydrolysis (saponification).[3][5]

  • Prevention and Mitigation:

    • Ensure anhydrous conditions: All glassware should be thoroughly dried, and anhydrous reagents and solvents should be used to minimize the presence of water.[3]

    • Purification: Benzoic acid can be effectively removed from the organic layer during the workup by washing with a 5% sodium bicarbonate solution.[3][4]

Side Product 3: Unreacted Starting Materials

  • Identification: The presence of unreacted acetophenone and ethyl benzoate in the final product can be detected by chromatographic methods like TLC, HPLC, or GC-MS.[6][7]

  • Cause: Incomplete reaction can be due to several factors, including insufficient reaction time, inadequate temperature, or inactive base.[3] The reaction mixture can also become very thick and viscous, leading to poor mixing and incomplete reaction.[3][4]

  • Prevention and Mitigation:

    • Optimize reaction conditions: Ensure the reaction is carried out for a sufficient duration at the optimal temperature.[3]

    • Use fresh, active base: The activity of the base is critical. Use freshly prepared or properly stored base to ensure its reactivity.[3]

    • Ensure efficient stirring: A robust mechanical stirrer is necessary to handle the viscous nature of the reaction mixture and ensure proper mixing of the reagents.[4]

    • Monitor the reaction: The progress of the reaction can be monitored by TLC to determine when the starting materials have been consumed.[6][8]

Data Presentation

While specific quantitative yields of side products can vary significantly based on the exact reaction conditions, the following table provides an illustrative overview based on typical outcomes.

CompoundRoleTypical Molar Ratio (Ester:Ketone)Expected Yield/Presence
DibenzoylmethaneMain Product-62-95% (based on the limiting reagent, acetophenone)[4][9]
DypnoneSide ProductLow (e.g., 2:1)Can be significant if acetophenone is in excess
Benzoic AcidSide Product-Present in small amounts, especially with moisture
Unreacted AcetophenoneStarting MaterialHigh (e.g., 8:1)Should be minimal if the reaction goes to completion
Unreacted Ethyl BenzoateStarting MaterialHigh (e.g., 8:1)Will be present in excess and is typically recovered

Experimental Protocols

Protocol: Synthesis of Dibenzoylmethane using Sodium Ethoxide

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

  • Ethyl benzoate (freshly distilled)

  • Acetophenone (freshly distilled)

  • Sodium ethoxide (freshly prepared)

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • 5% Sodium Bicarbonate solution

  • Anhydrous Calcium Chloride

  • Methanol (B129727) (for recrystallization)

Procedure:

  • Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer and a condenser for distillation, combine 4 moles of ethyl benzoate and 0.5 moles of acetophenone.

  • Heating: Heat the mixture in an oil bath to 150-160°C.

  • Base Addition: While stirring vigorously, add 0.65 moles of sodium ethoxide in small portions over 20-30 minutes. The reaction mixture will become very viscous.

  • Reaction: Continue to stir and heat the mixture for an additional 15-30 minutes, or until ethanol (B145695) no longer distills from the reaction.

  • Workup:

    • Cool the reaction mixture to room temperature and add water to dissolve the solid mass.

    • Carefully add an ice-cold solution of dilute sulfuric acid to neutralize the mixture.

    • Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution (until CO2 evolution ceases), and again with water.[3][4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride. Remove the diethyl ether and excess ethyl benzoate by distillation under reduced pressure.

  • Purification: Recrystallize the crude dibenzoylmethane from hot methanol to obtain yellow crystals.

Visualizations

Dibenzoylmethane_Synthesis_Pathway Acetophenone Acetophenone Enolate Acetophenone Enolate Acetophenone->Enolate Deprotonation EthylBenzoate Ethyl Benzoate Dibenzoylmethane Dibenzoylmethane EthylBenzoate->Dibenzoylmethane Claisen Condensation Base Strong Base (e.g., NaOEt) Base->Enolate Enolate->Dibenzoylmethane Claisen Condensation

Caption: General reaction pathway for the synthesis of dibenzoylmethane.

Side_Reaction_Pathways cluster_main Main Reaction cluster_side1 Side Reaction 1: Self-Condensation cluster_side2 Side Reaction 2: Hydrolysis Acetophenone_main Acetophenone Dibenzoylmethane Dibenzoylmethane Acetophenone_main->Dibenzoylmethane Desired Condensation EthylBenzoate_main Ethyl Benzoate EthylBenzoate_main->Dibenzoylmethane Desired Condensation Acetophenone1 Acetophenone Dypnone Dypnone Acetophenone1->Dypnone Aldol Condensation Acetophenone2 Acetophenone Acetophenone2->Dypnone Aldol Condensation EthylBenzoate_hydrolysis Ethyl Benzoate BenzoicAcid Benzoic Acid EthylBenzoate_hydrolysis->BenzoicAcid Hydrolysis Water Water Water->BenzoicAcid Hydrolysis

Caption: Common side reactions in dibenzoylmethane synthesis.

Troubleshooting_Workflow Start Problem: Side Products Identified Identify Identify Side Product(s) (TLC, GC-MS, NMR) Start->Identify Dypnone Dypnone Detected? Identify->Dypnone BenzoicAcid Benzoic Acid Detected? Dypnone->BenzoicAcid No IncreaseEster Action: Increase Molar Ratio of Ethyl Benzoate Dypnone->IncreaseEster Yes UnreactedSM Unreacted Starting Materials Detected? BenzoicAcid->UnreactedSM No DryReagents Action: Ensure Anhydrous Conditions BenzoicAcid->DryReagents Yes OptimizeConditions Action: Optimize Reaction Time, Temperature, and Base Activity UnreactedSM->OptimizeConditions Yes End Pure Dibenzoylmethane UnreactedSM->End No IncreaseEster->BenzoicAcid DryReagents->UnreactedSM ImproveMixing Action: Ensure Efficient Mechanical Stirring OptimizeConditions->ImproveMixing ImproveMixing->End

Caption: Troubleshooting workflow for identifying and mitigating side products.

References

Technical Support Center: Troubleshooting Failed Claisen Condensation for β-Diketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Claisen condensation reaction for the synthesis of β-diketones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the Claisen condensation in a question-and-answer format, providing potential causes and actionable solutions.

Q1: I am not observing any product formation. What are the likely reasons for a complete failure of the reaction?

A: A complete lack of product can stem from several critical factors:

  • Inactive Base: The alkoxide or hydride base may have decomposed due to improper storage or exposure to moisture and atmospheric CO₂. Ensure you are using a fresh, active base. For instance, sodium hydride (NaH) should be a fine, grey powder; clumps may indicate deactivation.

  • Wet Reagents or Solvent: The Claisen condensation is highly sensitive to moisture, which will quench the strong base and inhibit the formation of the necessary enolate. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that all solvents and liquid reagents are thoroughly dried before use.

  • Insufficiently Acidic α-Proton: The ketone's α-protons may not be acidic enough to be deprotonated by the chosen base. This can be the case with sterically hindered ketones. Consider using a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA).

  • Ester Lacks an α-Hydrogen (for self-condensation): In a simple Claisen condensation (ester with itself), the ester must possess at least two α-hydrogens for the reaction to proceed to completion.[1] One is required for enolate formation and the second for the final, irreversible deprotonation of the β-keto ester product that drives the reaction forward.[1]

Q2: My reaction yield is very low. How can I improve it?

A: Low yields are a common issue and can often be rectified by optimizing the reaction conditions.

  • Choice of Base: The selection of the base is critical.[2] For reactions involving esters, using an alkoxide base with the same alkyl group as the ester prevents transesterification, a common side reaction.[1] For crossed Claisen condensations, stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) can often increase the yield.[3]

  • Reaction Temperature: The optimal temperature can vary. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy barrier. Conversely, some sensitive substrates may require cooling to prevent side reactions. It is advisable to perform small-scale optimizations to determine the ideal temperature for your specific substrates.

  • Reaction Time: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time. However, be aware that prolonged reaction times can sometimes lead to the formation of byproducts.

  • Stoichiometry of Base: A stoichiometric amount of base is required because the final deprotonation of the β-diketone product is what drives the reaction to completion.[4] Using a catalytic amount of base will result in low yields.

Q3: My reaction mixture is turning into a dark tar, and I can't isolate my product. What is happening?

A: The formation of a dark tar or polymeric material is usually indicative of side reactions or decomposition.

  • Self-Condensation of the Ketone: The enolizable ketone can react with itself in an aldol-type condensation, especially if it is more reactive than the ester. To minimize this, you can try slowly adding the ketone to the mixture of the ester and the base.

  • Cannizzaro Reaction: If you are using an aromatic aldehyde as a precursor to your ester and there is residual aldehyde, it can undergo a disproportionation reaction in the presence of a strong base to yield an alcohol and a carboxylic acid, which can contribute to the complex mixture.

  • High Concentration of Strong Base: Excessively high concentrations of a strong base can promote various side reactions. Consider a slower addition of the base to the reaction mixture to avoid localized high concentrations.

Q4: I am getting a mixture of products that are difficult to separate. How can I improve the selectivity of my reaction?

A: A mixture of products is a common problem in crossed Claisen condensations where both reactants can act as both the enolate and the electrophile.

  • Use a Non-Enolizable Ester: To ensure that only the ketone forms an enolate, use an ester that lacks α-hydrogens, such as ethyl benzoate (B1203000) or ethyl formate.[3] This will prevent self-condensation of the ester.

  • Use a More Reactive Ketone: The ketone should have more acidic α-protons than the ester to ensure it is preferentially deprotonated.

  • Use a Strong, Non-Nucleophilic Base: A strong, sterically hindered base like LDA can be used to irreversibly and quantitatively form the enolate of the ketone before the addition of the ester. This "directed" approach provides excellent control over the reaction.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of β-diketones in Claisen and related condensations.

Table 1: Effect of Base and Solvent on the Synthesis of 4,4′-dimethoxy-dibenzoylmethane [5]

KetoneEsterBaseSolventMolar Ratio (Ketone:Ester:Base)Temperature (°C)Time (min)Yield (%)
p-methoxyacetophenonemethyl-4-methoxybenzoateSodium Hydride (NaH)DMSO/THF1:2:4309078.2

Table 2: Optimization of Conditions for the Synthesis of Dibenzoylmethane (B1670423) [6]

KetoneEsterBaseSolventMolar Ratio (Ketone:Base)Molar Ratio (Ketone:Ester)Temperature (°C)Yield (%)
AcetophenoneMethyl BenzoateSodium MethoxideXylene1:1.61:4140-150High (not specified)

Experimental Protocols

Below are detailed methodologies for the synthesis of dibenzoylmethane, a representative β-diketone, via Claisen condensation.

Protocol 1: Synthesis of Dibenzoylmethane using Sodium Ethoxide [7]

Reactants:

  • Ethyl benzoate (freshly distilled)

  • Acetophenone (freshly distilled)

  • Sodium ethoxide

Procedure:

  • In a dry, three-necked flask equipped with a mechanical stirrer and a condenser for downward distillation, combine 600 g (4 moles) of ethyl benzoate and 60 g (0.5 mole) of acetophenone.[7]

  • Heat the flask in an oil bath to 150-160 °C.[7]

  • While stirring vigorously, gradually add 44 g (0.65 mole) of sodium ethoxide in small portions over 20-30 minutes. The reaction mixture will become gelatinous.[7]

  • Continue to stir and heat the mixture until no more ethanol (B145695) distills over (approximately 15-30 minutes).[7]

  • Remove the oil bath and allow the reaction mixture to cool to room temperature while continuing to stir.[7]

  • The resulting solid mass is then dissolved in water and neutralized with an ice-cold solution of sulfuric acid.

  • The crude dibenzoylmethane can be purified by recrystallization from hot methanol.

Protocol 2: Synthesis of 4,4′-Dimethoxy-dibenzoylmethane using Sodium Hydride [5]

Reactants:

  • p-Methoxyacetophenone

  • Methyl-4-methoxybenzoate

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (B87167) (DMSO) and Tetrahydrofuran (THF) (mixed solvent)

Procedure:

  • The Claisen condensation is performed using a mixed solvent system of DMSO and THF with sodium hydride as the catalyst.[5]

  • The molar ratio of p-methoxyacetophenone to methyl-4-methoxybenzoate to sodium hydride is 1:2:4.[5]

  • The reaction is maintained at a temperature of 30 °C for 90 minutes.[5]

  • Standard aqueous workup and purification procedures are then followed to isolate the product.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding Claisen condensation reaction.

Troubleshooting_Workflow start Low or No Product Yield check_reagents 1. Check Reagent Quality and Stoichiometry start->check_reagents reagent_purity Impure or Wet Starting Materials? check_reagents->reagent_purity Purity check_conditions 2. Evaluate Reaction Conditions temp Suboptimal Temperature? check_conditions->temp check_workup 3. Assess Work-up and Purification end Successful Product Formation check_workup->end base_activity Inactive Base? reagent_purity->base_activity No solution_reagents Solution: - Use pure, dry reagents and solvents. - Use fresh, active base. - Ensure stoichiometric amount of base. reagent_purity->solution_reagents Yes stoichiometry Incorrect Stoichiometry? base_activity->stoichiometry No base_activity->solution_reagents Yes stoichiometry->check_conditions No stoichiometry->solution_reagents Yes time Insufficient Reaction Time? temp->time No solution_conditions Solution: - Optimize temperature. - Monitor reaction by TLC and adjust time. - Choose a suitable solvent. temp->solution_conditions Yes solvent Inappropriate Solvent? time->solvent No time->solution_conditions Yes solvent->check_workup No solvent->solution_conditions Yes solution_reagents->end solution_conditions->end Claisen_Condensation_Pathway ketone Ketone (with α-H) enolate Enolate Formation ketone->enolate base Strong Base (e.g., RO⁻) base->enolate deprotonation Deprotonation (Irreversible) base->deprotonation nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack ester Ester (Electrophile) ester->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Alkoxide tetrahedral_intermediate->elimination beta_diketone β-Diketone Product elimination->beta_diketone beta_diketone->deprotonation final_product Resonance-Stabilized Anion deprotonation->final_product acid_workup Acidic Workup (H₃O⁺) final_product->acid_workup isolated_product Isolated β-Diketone acid_workup->isolated_product

References

Technical Support Center: Optimizing Acetophenone and Methyl Benzoate Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crossed Claisen condensation of acetophenone (B1666503) and methyl benzoate (B1203000) to synthesize β-diketones, such as dibenzoylmethane (B1670423).

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the condensation between acetophenone and methyl benzoate? A1: This is a crossed or mixed Claisen condensation.[1][2] In this reaction, an enolizable ketone (acetophenone) reacts with a non-enolizable ester (methyl benzoate) in the presence of a strong base to form a β-diketone.[1]

Q2: Why is a strong base required, and which one should I choose? A2: A strong base is necessary to deprotonate the α-carbon of acetophenone to form a reactive enolate ion.[2] The choice of base is critical to avoid side reactions.

  • Alkoxides (e.g., Sodium Ethoxide, Sodium Methoxide): These are common choices. It is crucial to use an alkoxide base with the same alkyl group as the ester (e.g., sodium methoxide (B1231860) with methyl benzoate) to prevent transesterification.[3]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that can be used to irreversibly form the ketone enolate before the ester is introduced. This can minimize the self-condensation of acetophenone.[4]

  • Sodium Amide (NaNH₂) or Lithium Amide (LiNH₂): These have also been used effectively for this transformation.

Q3: What are the most common side reactions and how can they be minimized? A3: The most common side reactions are the self-condensation of acetophenone and the saponification (hydrolysis) of the methyl benzoate ester.

  • Self-Condensation of Acetophenone: This occurs when the acetophenone enolate attacks another molecule of acetophenone.[5] To minimize this, you can slowly add the acetophenone to a mixture of the base and an excess of methyl benzoate.[6] Alternatively, using a strong, non-nucleophilic base like Sodium Hydride or Lithium Diisopropylamide (LDA) to pre-form the enolate can improve selectivity.[4][7]

  • Saponification of Methyl Benzoate: This happens if a nucleophilic base like sodium hydroxide (B78521) (NaOH) is used, or if water is present in the reaction mixture.[3] Using a non-nucleophilic base and ensuring anhydrous (dry) reaction conditions are essential to prevent this.

Q4: Why is it recommended to use an excess of methyl benzoate? A4: Using an excess of the non-enolizable reactant (methyl benzoate) increases the probability that the acetophenone enolate will collide with and react with the ester rather than another molecule of acetophenone. This strategy helps to maximize the yield of the desired crossed-condensation product.[6][8]

Troubleshooting Guide

Issue 1: The yield of the desired β-diketone is very low or no product is formed.

  • Question: My reaction is not working, and I am recovering mostly starting materials. What could be the cause?

  • Answer:

    • Ineffective Base: The base may be old, hydrated, or not strong enough to efficiently deprotonate the acetophenone (pKa ≈ 25).[3] Ensure you are using a fresh, potent base (e.g., sodium ethoxide, sodium hydride) under strictly anhydrous conditions.

    • Presence of Water: Traces of water will quench the enolate as it forms and can hydrolyze the ester. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Suboptimal Temperature: The reaction may require heating to proceed. A procedure using sodium ethoxide recommends heating the reaction mixture to 150-160°C to drive the reaction and distill off the ethanol (B145695) byproduct.[9]

    • Insufficient Reaction Time: These condensations can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: The main product isolated is from the self-condensation of acetophenone.

  • Question: My NMR spectrum shows signals corresponding to the self-condensation product of acetophenone instead of the desired β-diketone. How can I fix this?

  • Answer: This indicates that the acetophenone enolate is preferentially reacting with itself.

    • Change the Order of Addition: Instead of mixing the reactants and then adding the base, try adding the acetophenone slowly to a mixture of the methyl benzoate and the base.[6] This keeps the concentration of the enolate low and in the presence of a large excess of the desired electrophile.

    • Use a Large Excess of Methyl Benzoate: A significant excess (e.g., 4-8 equivalents) of methyl benzoate will statistically favor the crossed reaction.[9]

    • Pre-form the Enolate: Use a very strong, non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) at a low temperature to convert all the acetophenone to its enolate before slowly adding the methyl benzoate.[4][7]

Issue 3: The reaction mixture becomes a thick, unstirrable solid.

  • Question: My reaction turned into a solid mass shortly after adding the base. Is this normal?

  • Answer: Yes, this is often normal. The formation of the sodium salt of the β-diketone product can cause the reaction mixture to become a thick, gelatinous solid.[9] It is crucial to have a robust mechanical stirrer that can handle this increase in viscosity to ensure proper mixing throughout the reaction.[9]

Issue 4: I am isolating benzoic acid after the workup.

  • Question: My final product is contaminated with a significant amount of benzoic acid. Where did this come from?

  • Answer: The presence of benzoic acid indicates that the methyl benzoate starting material has been hydrolyzed, a side reaction known as saponification. This is caused by the presence of water or using a nucleophilic base like sodium hydroxide. To prevent this, ensure your reagents and solvents are completely dry and use a non-hydroxide base like sodium methoxide, sodium ethoxide, or sodium hydride.

Data Presentation

Table 1: Example Reaction Conditions for Dibenzoylmethane Synthesis

ParameterConditionRationale / Notes
Ketone Acetophenone0.5 moles
Ester Ethyl Benzoate4.0 moles (8-fold excess)
Base Sodium Ethoxide0.65 moles (1.3 equivalents relative to ketone)
Temperature 150-160 °CTo drive the reaction to completion.
Reaction Time 35-60 minutesUntil ethanol distillation ceases.[9]
Workup Acidification (H₂SO₄)Neutralizes the base and protonates the enolate product.
Reported Yield 80-83%Based on the limiting reagent (acetophenone).[9]

Experimental Protocols

Protocol 1: Crossed Claisen Condensation for the Synthesis of Dibenzoylmethane

This protocol is adapted from a procedure in Organic Syntheses.[9]

Materials:

  • Acetophenone (freshly distilled)

  • Ethyl benzoate or Methyl benzoate (freshly distilled)

  • Sodium ethoxide or Sodium methoxide

  • Anhydrous Ether

  • 5% Sodium bicarbonate solution

  • Calcium chloride (anhydrous)

  • Sulfuric acid (concentrated)

  • Ice

Equipment:

  • Three-necked round-bottom flask (2 L)

  • Robust mechanical stirrer

  • Condenser for distillation

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Setup: In a dry 2 L three-necked flask, place ethyl benzoate (600 g, 4 moles) and acetophenone (60 g, 0.5 mole). Fit the flask with a powerful mechanical stirrer and a condenser for downward distillation.

  • Heating: Heat the flask in an oil bath to 150–160°C.

  • Base Addition: Once the mixture is hot, begin adding sodium ethoxide (44 g, 0.65 mole) in small portions over 20-30 minutes. The mixture will turn orange, and ethanol will begin to distill vigorously. Add the base as rapidly as the ethanol evolution allows.

  • Reaction Completion: After all the base has been added, continue stirring the now gelatinous mixture for an additional 15-30 minutes until no more ethanol distills over.

  • Cooling & Dissolution: Remove the oil bath and cool the reaction mixture to room temperature while maintaining stirring. Add 150 mL of water to dissolve the solid reaction mass.

  • Workup - Acidification: Transfer the mixture to a large separatory funnel. Add an ice-cold solution of concentrated sulfuric acid (25 mL) in water (200 mL) and shake vigorously.

  • Extraction: Separate the layers. Wash the organic (ester) layer with successive 200 mL portions of 5% sodium bicarbonate solution until CO₂ evolution ceases, followed by a final wash with 200 mL of water.

  • Drying and Solvent Removal: Combine all organic layers and dry with anhydrous calcium chloride. Remove the ether by distillation, followed by the excess ethyl benzoate via distillation under reduced pressure.

  • Purification: The resulting crude dibenzoylmethane can be purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination A Acetophenone Enolate Acetophenone Enolate (Nucleophile) A->Enolate Deprotonation Base Base (e.g., -OMe) B Methyl Benzoate (Electrophile) Intermediate Tetrahedral Intermediate B->Intermediate Enolate_ref->Intermediate Attack on Carbonyl Product β-Diketone Product (Dibenzoylmethane) Intermediate_ref->Product Elimination LeavingGroup Methoxide (-OMe)

Caption: Reaction mechanism for the crossed Claisen condensation.

workflow start Start: Define Goal (e.g., >80% Yield) reagents Select Reagents - Anhydrous Solvents - Fresh Base - Pure Starting Materials start->reagents conditions Set Initial Conditions - Base: NaOMe (1.3 eq) - Temp: Reflux - Ratio: 1:4 Acetophenone:Benzoate reagents->conditions run_rxn Run Experiment & Monitor (e.g., by TLC) conditions->run_rxn workup Perform Workup & Isolation run_rxn->workup analyze Analyze Product (Yield, Purity via NMR, MP) workup->analyze goal_met Goal Met? analyze->goal_met end End: Optimized Protocol goal_met->end Yes troubleshoot Troubleshoot / Optimize (See Guide) goal_met->troubleshoot No troubleshoot->conditions Adjust Parameters

Caption: General workflow for reaction optimization.

troubleshooting_tree start Problem: Low Yield check_purity Check Reagent Purity & Dryness? start->check_purity check_base Base Potency / Choice Correct? check_purity->check_base Yes repurify Action: Use fresh, dry reagents & solvents check_purity->repurify No check_side_products Analyze Byproducts (TLC/NMR) check_base->check_side_products Yes change_base Action: Use fresh, strong, non-nucleophilic base (e.g., NaH, NaOMe) check_base->change_base No self_condensation Self-Condensation Product Found check_side_products->self_condensation Acetophenone Dimer hydrolysis Benzoic Acid Found check_side_products->hydrolysis Saponification optimize_self Action: 1. Add Acetophenone slowly 2. Increase Benzoate excess 3. Pre-form enolate with LDA/NaH self_condensation->optimize_self optimize_hydrolysis Action: Ensure strictly anhydrous conditions. Use alkoxide base. hydrolysis->optimize_hydrolysis

Caption: Troubleshooting decision tree for low reaction yield.

References

how to remove unreacted starting materials from dibenzoylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Dibenzoylmethane (B1670423)

This guide provides troubleshooting advice and detailed protocols for removing unreacted starting materials and side products from crude dibenzoylmethane (DBM).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and side products found in crude dibenzoylmethane?

The most common method for synthesizing dibenzoylmethane is the Claisen condensation reaction.[1][2] This reaction typically uses an ester, like ethyl benzoate (B1203000) or methyl benzoate, and a ketone, acetophenone (B1666503), in the presence of a strong base such as sodium ethoxide.[1][3] Consequently, the primary impurities in your crude product are often unreacted acetophenone and the benzoate ester. Additionally, a common acidic side product is benzoic acid, which can form if the benzoate ester is hydrolyzed by moisture present during the reaction or workup.[1]

Q2: How can I remove acidic impurities like benzoic acid from my crude product?

Acid-base extraction is a highly effective method for removing benzoic acid. By washing an ethereal solution of the crude product with an aqueous basic solution, such as 5% sodium bicarbonate, the acidic benzoic acid is converted to its water-soluble sodium salt and enters the aqueous layer.[1][4][5] The unreacted starting materials and the desired dibenzoylmethane, which are not acidic, remain in the organic layer. The layers can then be separated.[6]

Q3: What is the best way to remove unreacted acetophenone and ethyl/methyl benzoate?

Recrystallization is the most common and effective method for removing residual starting materials from dibenzoylmethane after any acidic impurities have been removed.[7][8][9] An ideal solvent will dissolve dibenzoylmethane well at high temperatures but poorly at low temperatures, leaving the more soluble impurities behind in the mother liquor.[9][10]

Q4: My product appears as an oil during recrystallization and will not form crystals. What should I do?

This phenomenon, known as "oiling out," can occur if the concentration of the product is too high or if the cooling is too rapid.[7] To troubleshoot this, try the following steps:

  • Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[7]

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.[7][8]

  • Add a "seed crystal" of pure dibenzoylmethane to the cooled solution to initiate crystallization.[7]

Q5: After purification, my dibenzoylmethane is still yellow. How can I remove the color?

A persistent yellow color indicates the presence of colored impurities.[7]

  • Activated Charcoal: You can add a small amount of activated charcoal to the hot solution during recrystallization, before the hot filtration step.[8] The charcoal will adsorb the colored impurities, which are then removed by filtration.[7]

  • Column Chromatography: If recrystallization and charcoal treatment are not sufficient, column chromatography is a more rigorous purification technique that can separate the colored impurities from your product.[7]

Data Summary for Dibenzoylmethane Purification

The following table summarizes key quantitative data for the purification of dibenzoylmethane.

ParameterValueSource(s)
Melting Point (Pure) 77-80 °C[3][9]
Appearance White to light yellow crystalline solid[3][9]
Primary Recrystallization Solvents Methanol (B129727), Ethanol, Ethyl Acetate (B1210297), Toluene[8]
Binary Recrystallization Solvents 90% Methanol, Methanol/Water, Ethanol/Water[4][8][9]
Washing Solution for Benzoic Acid 5% Sodium Bicarbonate Solution[4][5]
Column Chromatography Eluent System Hexane:Ethyl Acetate (e.g., 9:1 ratio)[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is the standard method for purifying crude dibenzoylmethane after major acidic impurities have been removed.

  • Dissolution: Place the crude dibenzoylmethane in an Erlenmeyer flask. In a separate flask, heat a suitable solvent, such as methanol or ethanol, to boiling. Add the minimum amount of hot solvent to the crude product until it is completely dissolved.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7][8]

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and fluted filter paper). Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities or activated charcoal.[8][9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.[7][8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7][8]

  • Drying: Dry the crystals in a vacuum oven or by air drying to remove residual solvent. The melting point of pure dibenzoylmethane is typically 77-79 °C.[7]

Protocol 2: Removal of Benzoic Acid via Acid-Base Extraction

This protocol is designed to remove acidic side products like benzoic acid before final purification.

  • Dissolution: Dissolve the crude dibenzoylmethane product in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure from any carbon dioxide gas that forms.[5][6]

  • Separation: Allow the two layers to separate. Drain the lower aqueous layer, which contains the sodium salt of benzoic acid. The desired dibenzoylmethane will remain in the upper organic layer.[6]

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the acidic impurity.

  • Washing: Wash the organic layer with water to remove any residual sodium bicarbonate.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude dibenzoylmethane, now free of benzoic acid, which can be further purified by recrystallization (Protocol 1).

Protocol 3: Purification by Column Chromatography

This method is recommended when recrystallization is ineffective, particularly for removing impurities with similar polarity to the product.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica (B1680970) gel in the chosen eluent (e.g., a 9:1 mixture of hexane:ethyl acetate).[7]

  • Column Packing: Pour the silica gel slurry into a chromatography column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica.[7]

  • Sample Loading: Dissolve the crude dibenzoylmethane in a minimal amount of the eluent and carefully load it onto the top of the silica gel.[7]

  • Elution: Add fresh eluent to the top of the column and begin collecting fractions as the solvent runs through the column. Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure dibenzoylmethane.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dibenzoylmethane.

Visual Guides

PurificationWorkflow Start Crude Dibenzoylmethane Product CheckAcid Is Benzoic Acid a likely impurity? Start->CheckAcid AcidBase Perform Acid-Base Extraction (Protocol 2) CheckAcid->AcidBase Yes Recrystallize Recrystallize from suitable solvent (Protocol 1) CheckAcid->Recrystallize No AcidBase->Recrystallize CheckColor Is the product colored (yellowish)? Charcoal Recrystallize with Activated Charcoal CheckColor->Charcoal Yes CheckPurity Is the product pure (check melting point/TLC)? CheckColor->CheckPurity No Recrystallize->CheckColor Charcoal->CheckPurity ColumnChrom Perform Column Chromatography (Protocol 3) CheckPurity->ColumnChrom No End Pure Dibenzoylmethane CheckPurity->End Yes ColumnChrom->End

Caption: Troubleshooting workflow for dibenzoylmethane purification.

LogicalFlow cluster_0 Initial Purification cluster_1 Primary Purification Crude Crude Product (DBM, Starting Materials, Benzoic Acid) Wash Wash with NaHCO3 Solution Crude->Wash Washed_Product DBM + Starting Materials Wash->Washed_Product Recrystallization Recrystallization Washed_Product->Recrystallization Pure_DBM Pure Solid DBM Recrystallization->Pure_DBM Impurities Impurities in Mother Liquor Recrystallization->Impurities

Caption: Logical relationship of purification steps.

References

Technical Support Center: Stability and Degradation of 1,3-Diphenylpropane-1,3-dione Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane) under acidic experimental conditions.

Troubleshooting Guide

Researchers may encounter issues related to the stability and degradation of this compound in acidic environments. This guide addresses common problems in a question-and-answer format.

Q1: I am observing a decrease in the concentration of my this compound solution over time during an experiment in an acidic buffer. What could be the cause?

A1: this compound, a β-diketone, can be susceptible to degradation under acidic conditions. The primary mechanism of degradation is likely an acid-catalyzed retro-Claisen condensation. This reaction involves the cleavage of a carbon-carbon bond, leading to the formation of acetophenone (B1666503) and a benzoic acid derivative (or its corresponding ester if an alcohol is present as the solvent).

Q2: What are the expected degradation products of this compound in an acidic aqueous solution?

A2: Under acidic aqueous conditions, the likely degradation products from a retro-Claisen condensation are acetophenone and benzoic acid .

Q3: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks appearing over time in my acidic sample of this compound. How can I identify them?

A3: The new peaks likely correspond to the degradation products mentioned above. To confirm their identity, you can:

  • Run authentic standards: Inject pure samples of acetophenone and benzoic acid into your analytical system to compare their retention times with the unknown peaks.

  • Mass Spectrometry (MS): If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. Acetophenone has a molecular weight of 120.15 g/mol , and benzoic acid has a molecular weight of 122.12 g/mol .

  • NMR Spectroscopy: For a more detailed structural confirmation, you can attempt to isolate the degradation products and analyze them using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: How can I minimize the degradation of this compound in my acidic experiments?

A4: To enhance the stability of your compound, consider the following strategies:

  • pH Control: If your experimental design allows, use the mildest acidic conditions possible. The rate of degradation is often dependent on the acid concentration.

  • Temperature: Perform your experiments at the lowest feasible temperature, as higher temperatures can accelerate the degradation process.

  • Solvent Choice: The polarity of the solvent can influence stability. While this compound is more soluble in organic solvents, aqueous acidic conditions promote hydrolysis. If possible, explore the use of co-solvents to balance solubility and stability.

  • Time: Prepare fresh solutions of this compound immediately before use and minimize the duration of the experiment.

Frequently Asked Questions (FAQs)

Q5: What is the proposed mechanism for the acid-catalyzed degradation of this compound?

A5: The most probable degradation pathway is an acid-catalyzed retro-Claisen condensation. The mechanism involves the protonation of one of the carbonyl oxygens, followed by the nucleophilic attack of a water molecule on the same carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the C-C bond between the carbonyl groups and ultimately yielding acetophenone and benzoic acid.

Q6: Is this compound more stable in acidic or basic conditions?

A6: While this compound can degrade under both acidic and basic conditions, the mechanisms differ. In acidic media, retro-Claisen condensation is a key concern. In basic media, it can also undergo degradation. The relative stability depends on the specific pH, temperature, and solvent. For instance, a related compound, curcumin, has been shown to be less stable under certain acidic conditions compared to neutral or basic pH.

Q7: What analytical methods are suitable for monitoring the stability of this compound?

A7: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its degradation products. A reversed-phase C18 column is typically used. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide additional structural information for identifying degradation products.

Data Presentation

Table 1: Predicted Degradation Products of this compound in Acidic Aqueous Solution

Parent CompoundDegradation Product 1Degradation Product 2
This compoundAcetophenoneBenzoic Acid

Table 2: Example HPLC Method Parameters for Stability Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 340 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocols

Protocol 1: General Procedure for Assessing the Acidic Stability of this compound

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution with the acidic aqueous buffer of interest (e.g., phosphate (B84403) buffer at pH 3, 4, 5) to a final desired concentration (e.g., 10 µg/mL).

  • Incubation: Incubate the working solutions at a controlled temperature (e.g., room temperature or 37 °C).

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Sample Quenching (Optional): To stop the degradation reaction at the time of sampling, immediately neutralize the aliquot with a suitable base if necessary.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (as described in Table 2) to determine the concentration of the remaining this compound and the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.

Visualizations

degradation_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Degradation Products This compound This compound Protonated Dione Protonated Dione This compound->Protonated Dione + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Dione->Tetrahedral Intermediate + H2O Acetophenone Acetophenone Tetrahedral Intermediate->Acetophenone C-C Cleavage Benzoic Acid Benzoic Acid Tetrahedral Intermediate->Benzoic Acid C-C Cleavage

Caption: Proposed degradation pathway of this compound.

experimental_workflow prep_stock Prepare Stock Solution (1 mg/mL in MeCN) prep_working Prepare Working Solution (10 µg/mL in Acidic Buffer) prep_stock->prep_working incubation Incubate at Controlled Temperature prep_working->incubation sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling analysis HPLC Analysis sampling->analysis data_analysis Determine Degradation Rate analysis->data_analysis

Caption: Experimental workflow for a stability study.

troubleshooting_guide start Inconsistent Results or Decreased Concentration? check_stability Is Compound Stability a Concern? start->check_stability run_control Run Stability Control Experiment (Protocol 1) check_stability->run_control Yes no_issue Stability is Not the Primary Issue. Investigate Other Experimental Variables. check_stability->no_issue No degradation_observed Degradation Observed? run_control->degradation_observed optimize_conditions Optimize Experimental Conditions: - Lower Temperature - Milder pH - Shorter Duration degradation_observed->optimize_conditions Yes degradation_observed->no_issue No identify_products Identify Degradation Products (HPLC-MS, Standards) optimize_conditions->identify_products

Caption: Troubleshooting logic for stability issues.

Technical Support Center: Scaling Up 1,3-Diphenylpropane-1,3-dione Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the large-scale synthesis of 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the Claisen condensation for this compound synthesis?

A1: The primary challenges in scaling up the Claisen condensation for this synthesis include:

  • Handling of Strong Bases: Traditional methods use strong bases like sodium ethoxide, sodium amide, or sodium hydride.[1] At an industrial scale, handling these reagents can be hazardous and costly.[1]

  • Reaction Control: The reaction can be exothermic, and maintaining precise temperature control in large reactors is critical to prevent runaway reactions and the formation of byproducts.

  • Byproduct Formation: A significant challenge is the formation of byproducts, such as phenylacetic acid, which can result from a retro-Claisen reaction, especially during the workup phase at elevated temperatures.

  • Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity on a large scale can be difficult. Issues like "oiling out" during crystallization are common.

Q2: Are there safer and more cost-effective alternatives to strong bases for industrial-scale production?

A2: Yes, calcium oxide (CaO) has been identified as a viable, safer, and more cost-effective alternative to strong bases for the large-scale production of this compound.[1] It is less hazardous to handle in large quantities and can provide high yields.[1]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproduct formation, consider the following:

  • Temperature Control: Carefully control the temperature during the reaction and, crucially, during the quenching step. Quenching at a lower temperature (ideally below 30°C) can help prevent the retro-Claisen reaction that leads to phenylacetic acid formation.

  • Reaction Conditions: Optimize the molar ratios of reactants and catalyst. For example, using an excess of methyl benzoate (B1203000) can help drive the reaction to completion.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can prevent side reactions.[1]

Q4: What are the best practices for purifying this compound at a large scale?

A4: For large-scale purification, recrystallization is a common method. To address common issues:

  • Solvent Selection: Choose a solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Methanol (B129727) is a commonly used solvent.

  • Preventing "Oiling Out": If the product separates as an oil instead of crystals, try using a larger volume of solvent, cooling the solution more slowly, or using a seed crystal to induce crystallization.

  • Decolorization: If the product has a yellow tint, activated carbon can be used to remove colored impurities.

  • Solvent Recovery: Implement a solvent recovery system, such as distillation, to reduce waste and operational costs.[2][3]

Troubleshooting Guides

Issue 1: Low Yield
Symptom Possible Cause Troubleshooting Steps
Lower than expected yield of this compound.Retro-Claisen Reaction: The intermediate β-keto ester is hydrolyzing back to starting materials or byproducts during workup.- Quench the reaction mixture at a lower temperature (below 30°C).- Add the reaction mixture to a pre-cooled acidic solution for neutralization.
Incomplete Reaction: The reaction has not gone to completion.- Increase the reaction time.- Ensure efficient mixing, especially in large reactors, to avoid dead zones.- Verify the quality and activity of the base.
Moisture in Reagents or Solvents: Water can react with the strong base and inhibit the reaction.- Use anhydrous solvents and reagents.- Dry all glassware and equipment thoroughly before use.
Issue 2: Product Purification Challenges
Symptom Possible Cause Troubleshooting Steps
"Oiling out" during recrystallization: The product separates as an oil instead of solid crystals.- The solution is too concentrated.- The cooling rate is too fast.- The presence of impurities is depressing the melting point.- Add more hot solvent to fully dissolve the oil and then cool slowly.- Use a seed crystal to induce proper crystallization.- Consider a different recrystallization solvent or a solvent mixture.
Persistent yellow color in the final product. Presence of colored impurities.- Treat the hot solution with activated carbon before filtration to adsorb colored impurities.- Perform a second recrystallization.
Difficulty in filtering large volumes. Clogging of the filter due to fine particles or viscous solution.- Use a larger filter apparatus.- Apply a filter aid if necessary.- Ensure the product has fully crystallized before filtration to avoid a gummy consistency.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
Method Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Key Considerations
Claisen Condensation Sodium MethoxideXylene140-15059099High yield and purity, but requires careful handling of sodium methoxide.
Claisen Condensation Calcium OxideToluene (B28343) or Xylene150-2003-6up to 89Not specifiedSafer and more cost-effective for industrial scale, but requires higher temperatures.[1]
Microwave-Assisted Sodium MethoxideNoneNot specified1.25Not specified99.7Very high purity and short reaction time, but scalability may be a challenge.
Claisen Condensation Sodium EthoxideExcess Ethyl Benzoate150-1600.5-162-71Not specifiedA traditional method with moderate yield.

Experimental Protocols

Protocol 1: Synthesis using Calcium Oxide Catalyst (Industrial Scale Adaptation)
  • Reactor Setup: Charge a suitable reactor with acetophenone, 5 to 10 molar equivalents of methyl benzoate, and 1 to 2 molar equivalents of calcium oxide under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 150-200°C with stirring for 3 to 6 hours. Continuously remove the methanol byproduct by distillation.

  • Workup: Cool the reaction mixture and add an organic solvent such as toluene or xylene.

  • Acidification: Acidify the mixture with hydrochloric acid.

  • Extraction: Separate the organic layer and wash it with an aqueous sodium carbonate solution, followed by water.

  • Isolation: Isolate the this compound by removing the solvent via distillation.[1]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Charge Reactor: - Acetophenone - Methyl Benzoate - Calcium Oxide react Heat to 150-200°C (3-6 hours) Under Nitrogen start->react distill Continuously Remove Methanol react->distill cool Cool Reaction Mixture distill->cool add_solvent Add Toluene or Xylene cool->add_solvent acidify Acidify with HCl add_solvent->acidify separate Separate Organic Layer acidify->separate wash Wash with Na2CO3 and Water separate->wash distill_solvent Solvent Removal (Distillation) wash->distill_solvent product This compound distill_solvent->product

Caption: Experimental workflow for the scaled-up synthesis of this compound using a calcium oxide catalyst.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Purification Troubleshooting start Low Yield or Purity Issue check_temp Verify Quench Temperature start->check_temp Yield Issue oiling_out Address 'Oiling Out' (Slower Cooling, Seeding) start->oiling_out Purity Issue check_time Evaluate Reaction Time & Mixing check_temp->check_time check_reagents Check for Moisture check_time->check_reagents color_issue Decolorize with Activated Carbon oiling_out->color_issue filter_issue Optimize Filtration Technique color_issue->filter_issue

Caption: A logical decision tree for troubleshooting common issues in this compound production.

References

preventing byproduct formation in dibenzoylmethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of dibenzoylmethane (B1670423), with a focus on preventing byproduct formation and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing dibenzoylmethane?

A1: The most common method for synthesizing dibenzoylmethane is the Claisen condensation.[1][2] This reaction involves the condensation of an ester, typically ethyl benzoate (B1203000) or methyl benzoate, with acetophenone (B1666503) in the presence of a strong base.[1] The base deprotonates acetophenone to form a reactive enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzoate ester.[3] Subsequent elimination of an alkoxide group results in the formation of dibenzoylmethane.[3] An acidic workup is required in the final step to neutralize the enolate and any remaining base to yield the final product.[3][4]

Q2: Why is the use of a strong, anhydrous base crucial in this synthesis?

A2: A strong base, such as sodium ethoxide or sodium hydride, is essential to deprotonate acetophenone and generate the enolate anion necessary for the reaction to proceed.[3] The base must be strong enough to drive the reaction forward.[3] It is critical that the base and all reagents and glassware are anhydrous. Strong bases react readily with water, which deactivates them and can also lead to the hydrolysis (saponification) of the ester starting material, reducing the overall yield.[3]

Q3: What are the common byproducts in dibenzoylmethane synthesis and how can they be minimized?

A3: Common byproducts include benzoic acid (from hydrolysis of the ester), products from the self-condensation of acetophenone, and unreacted starting materials.[3] To minimize these, it is recommended to use an excess of the benzoate ester, ensure all reagents and equipment are dry, and maintain optimal reaction conditions such as temperature and time.[3]

Q4: My final product is off-color (brown or dark yellow). How can I purify it?

A4: A common purification method for dibenzoylmethane is recrystallization from hot methanol (B129727).[3][5] If the product is particularly dark, activated carbon, such as Norit, can be added during the recrystallization process to remove colored impurities.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of dibenzoylmethane.

Issue Potential Cause Recommended Solution Explanation
Low or No Product Yield Moisture in reagents or glassware.Thoroughly dry all glassware in an oven before use. Use freshly distilled reagents and anhydrous solvents.[3][5]The strong bases used (e.g., sodium ethoxide) are highly reactive with water, which neutralizes them. Water can also hydrolyze the ester starting material.[3]
Inactive base.Use freshly prepared sodium ethoxide or a new, properly stored container of the base.[3][5]Sodium alkoxides can degrade upon exposure to air and moisture, leading to a loss of basicity and inability to catalyze the reaction.[3]
Incorrect stoichiometry.An excess of the benzoate ester is often employed to drive the reaction to completion. Molar ratios of ester to ketone ranging from 2:1 to 8:1 have been reported.[3]Le Chatelier's principle suggests that increasing the concentration of one reactant (the ester) will push the equilibrium towards the product side.
Insufficient reaction temperature.The reaction is typically heated to temperatures between 120°C and 160°C for optimal results.[3]Higher temperatures increase the reaction rate. However, temperatures that are too high can promote side reactions and decomposition.[3]
Poor mixing.Use a robust mechanical stirrer. A standard magnetic stir bar may not be sufficient.[3]As the sodium salt of dibenzoylmethane forms, the reaction mixture can become a very thick, viscous, or gelatinous mass that requires powerful stirring to ensure homogeneity.[3][5][6]
Presence of Unexpected Products Self-condensation of acetophenone.Use an excess of the benzoate ester.The acetophenone enolate can react with another molecule of acetophenone. This side reaction is less favorable when there is a higher concentration of the more electrophilic ester available.[3]
Saponification of ester.Ensure anhydrous conditions.The presence of water can lead to the hydrolysis of the ester (e.g., ethyl benzoate) into its corresponding carboxylic acid (benzoic acid), especially in the presence of a base.
Unreacted starting materials.Ensure optimal reaction time, temperature, and base activity. Monitor reaction progress using Thin Layer Chromatography (TLC).[3]Incomplete reactions result in the presence of starting materials in the final product, complicating purification and reducing yield.

Experimental Protocols

Protocol 1: Claisen Condensation using Sodium Ethoxide

This protocol is adapted from a procedure reported in Organic Syntheses.[5]

Reagents:

  • Ethyl Benzoate (freshly distilled)

  • Acetophenone (freshly distilled)

  • Sodium Ethoxide (freshly prepared)[5]

  • Concentrated Sulfuric Acid

  • Methanol

  • Diethyl Ether

  • Anhydrous Calcium Chloride

  • 5% Sodium Bicarbonate solution

Procedure:

  • Setup: In a dry 2-liter three-necked flask, place 600 g (4 moles) of freshly distilled ethyl benzoate and 60 g (0.5 mole) of freshly distilled acetophenone. Equip the flask with a robust mechanical stirrer and a condenser for downward distillation.[5]

  • Heating and Base Addition: Heat the flask in an oil bath to 150–160°C. Once the mixture is hot, add 44 g (0.65 mole) of sodium ethoxide in small portions over 20–30 minutes with vigorous stirring. The reaction mixture will become orange and very viscous as ethanol (B145695) begins to distill.[5]

  • Reaction Completion: Continue stirring and heating for an additional 15–30 minutes, or until no more ethanol distills over.[5]

  • Workup: Cool the reaction mixture to room temperature while maintaining stirring. Add 150 ml of water to dissolve the solid mass. Transfer the mixture to a separatory funnel and add an ice-cold solution of 25 ml of concentrated sulfuric acid in 200 ml of water. Shake the funnel vigorously.[5]

  • Extraction and Washing: Separate the organic (ester) layer. Wash it sequentially with water and then with 200-ml portions of 5% sodium bicarbonate solution until the evolution of carbon dioxide ceases. This removes acidic byproducts like benzoic acid.[5] Follow with a final wash with 200 ml of water.[5]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride. Remove the ether and excess ethyl benzoate by distillation under reduced pressure.[3][5]

  • Purification: The crude dibenzoylmethane is then purified by recrystallization from hot methanol to yield yellow crystals.[3][5] The reported yield is 62–71%.[5]

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction time.[3]

Reagents:

  • Methyl Benzoate

  • Acetophenone

  • Powdered Sodium Methoxide

Procedure:

  • Setup: In a microwave reactor equipped with an effective stirring system and a condenser, add methyl benzoate and powdered sodium methoxide.[3]

  • Inert Atmosphere: Make the reactor inert with a slow stream of nitrogen and maintain a partial vacuum.[3]

  • Heating and Addition: Bring the mixture to a boil under total reflux and then turn on the microwave source. Add acetophenone over one hour while continuously drawing off the methanol that is formed.[3]

  • Reaction Completion: After the addition is complete, continue the reaction for another 15 minutes.[3]

  • Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1.

Visual Guides

Experimental Workflow: Dibenzoylmethane Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dry Glassware & Prepare Anhydrous Reagents reactants Charge Flask: Ethyl Benzoate + Acetophenone prep->reactants heat Heat to 150-160°C reactants->heat base Add Sodium Ethoxide (Vigorous Stirring) heat->base distill Distill off Ethanol base->distill cool Cool & Quench with Water distill->cool acidify Acidify with H₂SO₄ cool->acidify extract Extract Organic Layer acidify->extract wash Wash with NaHCO₃ & Water extract->wash dry Dry & Evaporate Solvent wash->dry purify Recrystallize from Methanol dry->purify product Pure Dibenzoylmethane purify->product

Workflow for dibenzoylmethane synthesis.
Troubleshooting Logic for Low Yield

G start Low or No Yield q_moisture Were all reagents and glassware completely dry? start->q_moisture a_moisture_no Action: Thoroughly dry all components & repeat. q_moisture->a_moisture_no No a_moisture_yes q_moisture->a_moisture_yes Yes q_base Was the base (e.g., NaOEt) freshly prepared or new? a_moisture_yes->q_base a_base_no Action: Use fresh, active base. q_base->a_base_no No a_base_yes q_base->a_base_yes Yes q_stir Was stirring vigorous enough to mix the viscous mass? a_base_yes->q_stir a_stir_no Action: Use a mechanical stirrer. q_stir->a_stir_no No a_stir_yes q_stir->a_stir_yes Yes q_temp Was the temperature maintained at 120-160°C? a_stir_yes->q_temp a_temp_no Action: Optimize temperature control. q_temp->a_temp_no No a_temp_yes Consider other factors: stoichiometry, reaction time. q_temp->a_temp_yes Yes

Troubleshooting decision tree for low yield.

References

Technical Support Center: 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the proper methods for drying and storing 1,3-diphenylpropane-1,3-dione crystals, including troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for drying freshly synthesized this compound crystals?

A1: After isolating the crystals by filtration, the most effective method is drying under vacuum, preferably in a vacuum oven at a low temperature or in a vacuum desiccator.[1][2] This ensures the complete removal of residual solvents without causing thermal degradation. Air drying on a watch glass is also a viable option for small quantities, though it may be slower.[2][3]

Q2: My crystals have a yellowish or brownish tint after synthesis. Is this normal and how can I fix it?

A2: Yes, it is common for crude this compound to appear as a yellow or even brown solid.[4][5] This coloration is typically due to impurities. Purification via recrystallization, often from methanol (B129727) or petroleum ether, will yield the desired light yellow or off-white crystals.[1][6] For significant discoloration, adding activated carbon to the hot solution during recrystallization can help remove colored impurities.[5]

Q3: What are the ideal long-term storage conditions for this compound?

A3: For long-term stability, the crystals should be stored in a tightly sealed container to protect them from moisture and air.[7][8] The container should be placed in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances like strong oxidizing agents.[7][8][9] Storage at room temperature (15-25°C) or below +30°C is generally recommended.[4][10][11]

Q4: How can I tell if my stored crystals have started to degrade?

A4: Signs of degradation can include a noticeable change in color, the appearance of liquid in the solid, or a change in the material's texture.[9] A key indicator of purity and stability is the melting point; pure this compound has a sharp melting range of approximately 77-80°C.[2] A broadened or depressed melting range suggests the presence of impurities or degradation products.[2]

Q5: The crystals are not drying completely and remain "clumpy". What could be the cause?

A5: Clumping or the formation of hard agglomerates during drying can indicate that residual solvent is trapped within the crystal lattice.[12] This can happen if the initial filtration was not sufficient to remove the bulk of the mother liquor. Before drying, press the crystals firmly on the filter paper to remove as much solvent as possible.[2] If the problem persists, redissolving the crystals in a minimal amount of appropriate hot solvent and re-precipitating them may be necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
"Oiling Out" During Recrystallization The boiling point of the solvent is higher than the crystal's melting point (~78°C).High concentration of impurities depressing the melting point.Re-heat the mixture and add more of the "soluble solvent" to ensure the compound stays in solution at a lower temperature.[13]Attempt purification with an activated carbon step to remove impurities.[13]
No Crystal Formation After Cooling The solution is not sufficiently saturated (too much solvent was used).Try scratching the inside of the flask with a glass rod to induce nucleation.[13]If few or no crystals form, gently heat the solution to boil off some of the solvent, then allow it to cool again.[13]
Incomplete Solvent Removal Insufficient drying time or vacuum.Solvent trapped within larger crystals.Dry the crystals until a constant weight is achieved.[2]Ensure the vacuum source is adequate. For larger crystals, gently grinding them (if mechanically stable) before final drying can release trapped solvent.
Crystals Discolor Over Time in Storage Exposure to light, oxygen, or incompatible materials (e.g., strong oxidants).[7][11]Ensure the storage container is opaque or stored in the dark.[9]Consider storing under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive applications.[11] Check for and remove any nearby oxidizing agents.

Data Presentation: Physicochemical Properties

PropertyValueReference(s)
Appearance White to light yellow crystalline powder[1][4]
Melting Point 77-80 °C[2][4][10]
Boiling Point 219-221 °C (at 18-24 mmHg)[1][4]
Solubility Soluble in ether, chloroform, methanol, petroleum ether, and aqueous sodium hydroxide. Insoluble in water.[1][4][14]
Chemical Stability Stable under normal temperatures and pressures.[7][10]
Storage Temperature Room temperature; Store below +30°C.[4][10]
Incompatibilities Strong oxidizing agents.[4][7][10]

Experimental Protocols

Protocol 1: Drying Crystals Using a Vacuum Oven
  • Preparation: After filtration, press the crystals between two pieces of filter paper to remove excess solvent.

  • Transfer: Spread the crystals in a thin layer on a clean, dry watch glass or petri dish.

  • Drying: Place the dish in a vacuum oven. Set the temperature to a low value (e.g., 40-50°C) to avoid melting the crystals.

  • Vacuum Application: Gradually apply vacuum to the oven.

  • Monitoring: Dry the crystals until a constant weight is achieved, which indicates all solvent has been removed.[2] This may take several hours.

  • Completion: Once dry, turn off the vacuum pump, and carefully vent the oven with dry air or nitrogen before removing the sample.

Protocol 2: Long-Term Storage of Crystals
  • Container Selection: Choose a clean, dry glass vial or bottle with a tightly fitting cap. For light-sensitive applications, use an amber-colored vial.[9]

  • Transfer: Transfer the fully dried crystals into the container.

  • Inert Atmosphere (Optional): For maximum stability and to prevent oxidation, the container can be flushed with an inert gas like nitrogen or argon before sealing.[11]

  • Sealing: Seal the container tightly. For extra protection against moisture, the cap can be wrapped with parafilm.

  • Labeling and Storage: Clearly label the container with the compound name, date, and any other relevant information. Store in a cool, dry, and dark location away from incompatible chemicals.[7][8]

Mandatory Visualization

Below is a logical workflow for determining the appropriate drying and storage procedure for this compound crystals post-synthesis.

G start Crystals Isolated (Post-Filtration) press Press Crystals to Remove Bulk Solvent start->press check_purity Assess Purity/ Color press->check_purity recrystallize Recrystallize with Activated Carbon check_purity->recrystallize Impure/ Discolored drying_method Select Drying Method check_purity->drying_method Pure/ Acceptable Color filter_wash Filter and Wash with Cold Solvent recrystallize->filter_wash filter_wash->press air_dry Air Dry on Watch Glass drying_method->air_dry Small Scale/ Non-Hygroscopic vac_oven Vacuum Oven Drying (< 60°C) drying_method->vac_oven Standard/ Efficient desiccator Vacuum Desiccator drying_method->desiccator Gentle/ Room Temp check_dryness Verify Dryness (Constant Weight) air_dry->check_dryness vac_oven->check_dryness desiccator->check_dryness check_dryness->drying_method Not Dry storage Store in Tightly Sealed Container in Cool, Dry Place check_dryness->storage Dry finish End storage->finish

Caption: Workflow for drying and storing this compound.

References

Validation & Comparative

A Comparative Guide to ¹H NMR Characterization of 1,3-Diphenylpropane-1,3-dione and its Saturated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of ¹H NMR Spectroscopy for the Structural Confirmation of 1,3-Diphenylpropane-1,3-dione.

This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data of this compound (also known as dibenzoylmethane) and its saturated analogue, 1,3-diphenylpropane (B92013). The presence of the β-diketone functionality in this compound leads to a distinctive tautomerism and unique spectral features that are absent in the simple alkyl-chained 1,3-diphenylpropane. This comparison is invaluable for researchers in organic synthesis, medicinal chemistry, and drug development for the unambiguous structural elucidation of related compounds.

Data Presentation: ¹H NMR Spectral Data Comparison

The following table summarizes the key ¹H NMR spectral data for this compound and 1,3-diphenylpropane. This compound exists as a mixture of keto and enol tautomers in solution, with the enol form often being the major species due to the formation of a stable intramolecular hydrogen bond.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound (Enol Tautomer) Enolic OH~16.0 - 17.0Broad Singlet1H
Vinylic CH~6.85Singlet1H
Aromatic CH~7.45 - 8.00Multiplet10H
This compound (Keto Tautomer) Methylene (B1212753) CH₂~4.8Singlet2H
Aromatic CH~7.4 - 8.0Multiplet10H
1,3-Diphenylpropane Aromatic CH~7.00 - 7.43Multiplet10H
Benzylic CH₂ (C1 & C3)~2.64Triplet4H
Methylene CH₂ (C2)~1.97Quintet2H

Note: The exact chemical shifts can vary depending on the solvent, concentration, and spectrometer frequency.

Analysis and Interpretation

The ¹H NMR spectrum of this compound is characterized by the signals corresponding to its keto and enol forms.[1] The most downfield signal, a broad singlet typically found between 16-17 ppm, is a definitive indicator of the enolic hydroxyl proton, which is strongly deshielded due to intramolecular hydrogen bonding.[1] The sharp singlet around 6.85 ppm corresponds to the vinylic proton of the enol form.[2] The methylene protons of the minor keto form appear as a singlet around 4.8 ppm.[1] The aromatic protons for both tautomers typically overlap and appear as a complex multiplet in the range of 7.4-8.0 ppm.[1][2]

In stark contrast, the ¹H NMR spectrum of 1,3-diphenylpropane is much simpler. The aromatic protons appear as a multiplet in the more upfield region of 7.00-7.43 ppm. The two equivalent benzylic methylene groups (at C1 and C3) give rise to a triplet at approximately 2.64 ppm, coupled to the central methylene group. The central methylene protons (at C2) appear as a quintet around 1.97 ppm, being coupled to the four adjacent benzylic protons. The absence of the highly deshielded enolic proton and the vinylic proton signals are key differentiators from its diketone analogue.

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H NMR spectra is crucial for accurate structural determination.

Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of the compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is suitable for routine analysis.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the entire range of proton signals.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

Mandatory Visualization

The following diagrams illustrate the key structural features and the corresponding ¹H NMR signals for both this compound (enol form) and 1,3-diphenylpropane.

References

Interpreting the Mass Spectrum of Dibenzoylmethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation of β-diketones, a thorough understanding of their fragmentation patterns is paramount. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of dibenzoylmethane (B1670423) and compares its fragmentation behavior with three alternative β-diketones: acetylacetone (B45752), benzoylacetone (B1666692), and 3-methyl-2,4-pentanedione.

Comparison of Mass Spectra Data

The mass spectral data for dibenzoylmethane and its alternatives are summarized in the table below. The fragments are represented by their mass-to-charge ratio (m/z), and their relative abundance is normalized to the base peak (100%).

m/zDibenzoylmethane (Relative Abundance %)Acetylacetone (Relative Abundance %)Benzoylacetone (Relative Abundance %)3-Methyl-2,4-pentanedione (Relative Abundance %)
43~1510048.7100
51~20---
57---45
77~60-71.6-
105100-99.9-
114---30
120~5---
147~10---
162--33.0-
223~5---
224~20---

Note: Relative abundances for dibenzoylmethane are estimated from the NIST graphical spectrum.

Fragmentation Pathway of Dibenzoylmethane

The fragmentation of dibenzoylmethane under electron ionization follows a characteristic pattern dominated by cleavages adjacent to the carbonyl groups and the stability of the resulting benzoyl and phenyl cations.

fragmentation_pathway M Dibenzoylmethane (M) m/z = 224 F1 [M-H]+ m/z = 223 M->F1 - H• F2 Benzoyl cation [C6H5CO]+ m/z = 105 M->F2 - C7H7O• F4 [C6H5COCHCO]+ m/z = 147 M->F4 - C6H5• F3 Phenyl cation [C6H5]+ m/z = 77 F2->F3 - CO F5 Loss of CO from Benzoyl cation

Caption: Fragmentation pathway of dibenzoylmethane.

Experimental Protocols

The mass spectra discussed in this guide are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with the following experimental parameters:

Gas Chromatography (GC):

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

Mass Spectrometer (MS):

  • Ion Source Temperature: 230°C

  • Interface Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-500

  • Scan Mode: Full Scan

Detailed Interpretation and Comparison

Dibenzoylmethane (C15H12O2, MW: 224.25 g/mol ): The mass spectrum of dibenzoylmethane is characterized by a prominent molecular ion peak at m/z 224. The base peak at m/z 105 corresponds to the highly stable benzoyl cation ([C6H5CO]+), formed by α-cleavage. Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation leads to the formation of the phenyl cation ([C6H5]+) at m/z 77. Another significant fragment is observed at m/z 147, which can be attributed to the loss of a phenyl radical. A small peak at m/z 223 represents the loss of a single hydrogen atom from the molecular ion.[1]

Acetylacetone (C5H8O2, MW: 100.12 g/mol ): In contrast to the aromatic dibenzoylmethane, the aliphatic acetylacetone shows a much different fragmentation pattern. The base peak is at m/z 43, corresponding to the acetyl cation ([CH3CO]+). The molecular ion peak at m/z 100 is present but less intense than the base peak.

Benzoylacetone (C10H10O2, MW: 162.19 g/mol ): As a hybrid of the previous two, benzoylacetone exhibits fragmentation characteristics of both. The base peak is at m/z 105, again corresponding to the stable benzoyl cation. A strong peak at m/z 77 for the phenyl cation is also observed. The presence of the acetyl group is indicated by a peak at m/z 43. The molecular ion peak is found at m/z 162.

3-Methyl-2,4-pentanedione (C6H10O2, MW: 114.14 g/mol ): This branched-chain β-diketone shows a base peak at m/z 43, representing the acetyl cation. The presence of the methyl group on the backbone leads to a significant fragment at m/z 57, corresponding to the loss of the acetyl group and the formation of the [M-CH3CO]+ ion. The molecular ion is observed at m/z 114.

Conclusion

The mass spectrum of dibenzoylmethane is dominated by fragments resulting from the stability of the aromatic rings and the benzoyl cation. This contrasts with aliphatic β-diketones like acetylacetone and 3-methyl-2,4-pentanedione, where the fragmentation is driven by the formation of smaller, stable acylium ions. Benzoylacetone provides an intermediate case, displaying fragments characteristic of both its aromatic and aliphatic moieties. Understanding these distinct fragmentation patterns is crucial for the accurate identification and structural analysis of β-diketones in complex mixtures.

References

A Comparative Analysis of Dibenzoylmethane and Acetylacetone as Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of coordination chemistry and its applications in catalysis, materials science, and drug development, the choice of an effective chelating agent is paramount. Among the versatile β-diketone class of ligands, dibenzoylmethane (B1670423) (DBM) and acetylacetone (B45752) (acac) are two of the most prominent, known for their ability to form stable complexes with a wide range of metal ions. This guide presents a comprehensive comparative study of their performance as chelating agents, supported by quantitative data and detailed experimental protocols to inform selection for specific research and development applications.

At a Glance: Key Physicochemical and Chelating Properties

Dibenzoylmethane, with its two phenyl groups, and acetylacetone, a simpler β-diketone, exhibit distinct properties that influence their chelation behavior and the stability of the resulting metal complexes.[1][2] The electron-withdrawing nature of the phenyl groups in DBM enhances the acidity of its enolic proton, leading to the formation of more stable metal-ligand bonds compared to acetylacetone.[3]

PropertyDibenzoylmethane (DBM)Acetylacetone (acac)References
Molecular Formula C₁₅H₁₂O₂C₅H₈O₂[1][2]
Molar Mass 224.25 g/mol 100.12 g/mol [2][4]
Appearance White to light yellow crystalline powderColorless to slightly yellow liquid[2][5]
Melting Point 77-79 °C-23 °C[2][6]
Boiling Point 219-221 °C (at 18 mm Hg)140.4 °C[6][7]
Solubility in Water Insoluble16 g/100 mL (20 °C)[6][8]
Solubility in Organic Solvents Soluble in ethanol, benzene, chloroform, etherMiscible with alcohol, ether, chloroform, acetone[2][5]
pKa 8.57~8.9[6][9]

Comparative Performance in Metal Chelation

The stability of the metal complexes formed is a critical parameter for evaluating the performance of a chelating agent. This is often quantified by the overall stability constant (log β), where a higher value indicates a more stable complex.[3]

Stability Constants (log β) of Divalent and Trivalent Metal Complexes

The following table summarizes the logarithmic overall stability constants for complexes of dibenzoylmethane and acetylacetone with several metal ions. It is important to note that experimental conditions such as temperature, ionic strength, and solvent system can significantly influence these values.

Metal IonDibenzoylmethane (log β)Acetylacetone (log β)ConditionsReferences
Cu(II) 18.314.675% dioxane, 30°C[3]
Ni(II) 15.410.675% dioxane, 30°C[3]
Co(II) 14.810.075% dioxane, 30°C[3]
Zn(II) 14.69.075% dioxane, 30°C[3]
Fe(III) -26.5Aqueous[3]

From the available data, a clear trend emerges: dibenzoylmethane consistently forms significantly more stable complexes with divalent transition metals compared to acetylacetone .[3] This enhanced stability is attributed to the electronic effects of the two phenyl groups in DBM, which increase the stability of the resulting metal chelate.[10] This makes dibenzoylmethane a superior choice for applications requiring robust metal sequestration.[10]

Solvent Extraction Efficiency

The efficiency of a chelating agent in solvent extraction systems is often evaluated by the extraction constant (Kex). A higher Kex value indicates a greater ability to extract the metal ion from the aqueous phase into the organic phase.

Metal IonDibenzoylmethane (log Kex)Acetylacetone (log Kex)ConditionsReferences
Cu(II) -3.86-CCl₄/H₂O, 1 M NaClO₄, 298 K[9][10]
Co(II) -12.73-CCl₄/H₂O, 1 M NaClO₄, 298 K[9][10]
Ni(II) -13.40-CCl₄/H₂O, 1 M NaClO₄, 298 K[9][10]
Zn(II) -11.36-CCl₄/H₂O, 1 M NaClO₄, 298 K[9][10]

While direct comparative Kex values under identical conditions are scarce in the literature, studies indicate that the extraction ability for copper ions increases in the order of acetylacetone < benzoylacetone (B1666692) < dibenzoylmethane.[10] This further supports the superior chelation efficiency of dibenzoylmethane in solvent extraction systems.[10]

Experimental Protocols

To ensure reproducible and comparable results when evaluating chelating agents, standardized experimental protocols are essential.[10]

Synthesis of Metal-Acetylacetonate Complexes

A general method for the synthesis of metal acetylacetonate (B107027) complexes involves the reaction of a metal salt with acetylacetone in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the ligand.[11]

Synthesis_Workflow A Dissolve Metal Salt in Solvent B Add Acetylacetone (acacH) A->B C Add Base (e.g., Sodium Acetate) B->C D Heat and Stir C->D E Cool and Precipitate D->E F Filter and Wash E->F G Dry the Complex F->G

General workflow for the synthesis of metal-acetylacetonate complexes.

Example Protocol: Synthesis of Tris(acetylacetonato)iron(III) (Fe(acac)₃) [12][13]

  • Dissolve 1.3 g of FeCl₃·6H₂O in 7.0 mL of distilled water in a 50-mL Erlenmeyer flask.

  • With stirring, add a solution of 1.0 mL of acetylacetone in 7.0 mL of methanol (B129727).

  • Add a solution of 1.3 g of sodium acetate (B1210297) trihydrate in 7.0 mL of distilled water.

  • Briefly heat the mixture on a hotplate until some of the methanol has evaporated.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for approximately 15 minutes to induce precipitation.

  • Collect the red precipitate by filtration, wash with cold distilled water, and dry.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[3] The principle involves monitoring the change in pH of a solution containing the ligand and a metal ion upon the addition of a standard base.[3]

Potentiometric_Titration_Workflow cluster_solutions Prepare Solutions A A: Mineral Acid D Titrate with Standard Base A->D B B: A + Ligand B->D C C: B + Metal Ion C->D E Record pH vs. Volume of Base D->E F Calculate Protonation Constants (from A & B) E->F G Calculate Stepwise Stability Constants (from C) E->G

Workflow for determining stability constants via potentiometric titration.

Methodology: [14]

  • Prepare three solutions for titration: (A) a known concentration of mineral acid, (B) solution A plus a known concentration of the chelating agent, and (C) solution B plus a known concentration of the metal ion.

  • Titrate each solution with a standardized solution of a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the base.

  • The titration data are used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion.

  • The protonation constants of the ligand are determined from the titration curves of solutions A and B.

  • The stepwise stability constants (K₁, K₂, etc.) of the metal complexes are then calculated from the data of titration C using computational methods.[14]

Determination of Extraction Constants by Solvent Extraction

Solvent extraction experiments are used to determine the distribution of a metal ion between an aqueous phase and an immiscible organic phase containing the chelating agent.[15]

Solvent_Extraction_Workflow A Prepare Aqueous Phase (Metal Ion, Buffer) C Mix and Equilibrate Aqueous and Organic Phases A->C B Prepare Organic Phase (Chelating Agent, Solvent) B->C D Separate Phases C->D E Analyze Metal Concentration in Each Phase D->E F Calculate Distribution Ratio (D) and Extraction Constant (Kex) E->F

Workflow for determining extraction constants via solvent extraction.

Methodology: [10][16]

  • An aqueous solution containing the metal ion at a known concentration and a buffer to maintain a specific pH is prepared.

  • An organic solvent containing the chelating agent at a known concentration is also prepared.

  • Equal volumes of the aqueous and organic phases are mixed and shaken vigorously for a set time to reach equilibrium.

  • The two phases are separated.

  • The concentration of the metal ion in both the aqueous and organic phases is determined using a suitable analytical technique (e.g., atomic absorption spectroscopy).

  • The distribution ratio (D) is calculated as the ratio of the total metal concentration in the organic phase to that in the aqueous phase.[10]

  • The extraction constant (Kex) can then be determined by analyzing the distribution ratio as a function of pH and ligand concentration.[10]

Spectroscopic Characterization

UV-Visible spectroscopy is a valuable tool for characterizing the formation and properties of metal-chelate complexes.

  • Dibenzoylmethane Complexes: Ferric dibenzoylmethane chelate exhibits absorption maxima at approximately 320 nm and 410 nm, while the uranyl chelate shows maxima at 270 nm, 340 nm, and 400 nm.[16] The absorption bands in the UV-Vis spectra of tris(β-diketonato)iron(III) complexes are generally observed in the range of 270–380 nm.[17]

  • Acetylacetone Complexes: The free acetylacetone ligand in DMSO shows an absorption maximum at 672 nm, which shifts to 391 nm and 497 nm upon complexation with Mn(II) and Co(II), respectively.[18] The UV-Vis spectra of acetylacetone-modified zirconia sol-gel materials show bands at 315 nm (assigned to partial ligand-metal transitions) and at 298/288 nm (assigned to intra-/inter-AcAc ligand transitions).[19]

Conclusion

The choice between dibenzoylmethane and acetylacetone as a chelating agent is highly dependent on the specific application. The experimental data clearly indicates that dibenzoylmethane forms more stable complexes with a range of divalent transition metals and exhibits superior extraction efficiency compared to acetylacetone .[3][10] This enhanced performance is attributed to the electronic properties conferred by its phenyl groups.[10] Therefore, for applications demanding high stability and efficient metal sequestration, such as in the development of certain metal-based drugs or for the effective removal of metal ions, dibenzoylmethane is the preferred choice.[10]

However, acetylacetone remains a versatile and widely used chelating agent, particularly in industrial applications such as catalysis and as a precursor for the synthesis of various materials, where its lower cost and different solubility profile may be advantageous.[1][20] The final selection should always be guided by empirical data generated under the specific experimental conditions of the intended application. The protocols provided herein offer a robust framework for conducting such comparative studies.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 1,3-Diphenylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount for the reliability and reproducibility of experimental data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1,3-diphenylpropane-1,3-dione, also known as dibenzoylmethane (B1670423). The performance of HPLC is contrasted with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The choice of an analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the need for quantitation or structural elucidation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and polarity, followed by mass-based detection and identification.Intrinsic quantitative property where the signal intensity is directly proportional to the number of atomic nuclei.
Primary Use Quantitative analysis of the main component and both known and unknown impurities.[1]Identification and quantification of volatile impurities and by-products.Absolute purity determination of the main component without the need for a specific certified reference material of the compound itself.[2][3]
**Linearity (R²) **> 0.999> 0.999Not applicable in the same way; linearity is inherent.
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mLDependent on sample concentration and instrument sensitivity.
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mLDependent on sample concentration and instrument sensitivity.
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%Highly accurate, considered a primary ratio method.[2]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[4]Requires volatile or thermally stable compounds.[5]Independent of volatility.[5]
Impurity Identification Possible with reference standards or by coupling to a mass spectrometer (LC-MS).[4]Excellent, based on mass spectral libraries and fragmentation patterns.[5]Possible for structurally related impurities.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (B52724) and Water (with 0.1% formic acid).

  • Gradient: 60% Acetonitrile to 95% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 335 nm.[7]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Chromatographic Conditions:

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50-400.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Filter the solution through a 0.22 µm syringe filter if necessary.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute purity value by comparing the integral of an analyte signal to that of a certified internal standard.[8][9]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

Experimental Parameters:

  • Solvent: A suitable deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d or DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A single pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for accurate integration.[2]

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a specific amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (335 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis of this compound.

Method_Selection start Start: Purity Assessment of This compound q1 Need for absolute purity without a specific reference standard? start->q1 q2 Are impurities volatile and thermally stable? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 Routine quantitative analysis of known/unknown impurities? q2->q3 No ans_gcms Use GC-MS q2->ans_gcms Yes ans_hplc Use HPLC q3->ans_hplc Yes end End q3->end No ans_qnmr->end ans_gcms->end ans_hplc->end

Caption: Decision tree for selecting an analytical method for purity assessment.

References

A Comparative Guide to Single-Crystal X-ray Diffraction of Metal-Dibenzoylmethane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Single-crystal X-ray diffraction (SCXRD) is an essential analytical technique for the precise determination of the three-dimensional atomic and molecular structure of crystalline materials. In the field of coordination chemistry and drug development, SCXRD provides invaluable insights into the geometry, bond lengths, and bond angles of metal complexes, such as those formed with dibenzoylmethane (B1670423) (dbm). This guide offers a comparative overview of the crystallographic data for various metal-dibenzoylmethane complexes and provides a detailed experimental protocol for their analysis.

Comparative Crystallographic Data

The coordination of dibenzoylmethane with different metal ions results in complexes with diverse geometries and crystal packing arrangements. The following table summarizes key crystallographic data for selected transition metal-dibenzoylmethane complexes, offering a basis for comparison.

Parameter [Cu(dbm)₂] [1][2][Ni(dbm)₂] (brown form) [3][Co(dbm)₂(H₂O)₂] [4][5][Zn(dbm)₂] [3][6]
Formula C₃₀H₂₂CuO₄C₃₀H₂₂NiO₄C₃₀H₂₆CoO₆C₃₀H₂₂O₄Zn
Metal Ion Copper (II)Nickel (II)Cobalt (II)Zinc (II)
Crystal System MonoclinicMonoclinicOrthorhombicTriclinic
Space Group C2/cC2/cPnmaP-1
a (Å) 25.936(3)26.502(3)7.944(2)10.288(2)
b (Å) 5.9806(8)5.774(1)14.346(3)10.716(2)
c (Å) 16.4908(16)16.456(2)16.544(3)12.243(2)
α (˚) 90909089.19(1)
β (˚) 114.998(8)116.03(1)9075.39(1)
γ (˚) 90909064.18(1)
Coordination No. 4464
Coordination Geo. Square PlanarSquare PlanarOctahedralDistorted Tetrahedral
M-O Bond (Å) 1.892(3), 1.914(3)(Not specified)(Not specified)(Not specified)
O-M-O Angle (˚) 92.88(13)(Not specified)(Not specified)(Not specified)

Note: Data is compiled from multiple sources and represents common polymorphs. The specific values can vary based on crystallization conditions and co-crystallized solvents.

Experimental Protocol for Single-Crystal X-ray Diffraction

A successful SCXRD experiment relies on the growth of high-quality single crystals and a systematic approach to data collection and analysis.

Synthesis and Crystallization
  • Synthesis : Metal-dibenzoylmethane complexes are typically synthesized by reacting a metal salt (e.g., chloride, nitrate (B79036), or acetate) with dibenzoylmethane in a suitable solvent, often with a base to deprotonate the ligand. For instance, Cu(dbm)₂ can be synthesized by reacting copper chloride, dibenzoylmethane, and sodium methoxide (B1231860) in methanol.[1] Similarly, cobalt(II) complexes can be prepared by reacting cobalt nitrate with Hdbm.[4][5]

  • Crystal Growth : Growing diffraction-quality single crystals is a critical step. Common methods include:

    • Slow Evaporation : A saturated solution of the complex is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

    • Solvent Diffusion : A solution of the complex is layered with a miscible "anti-solvent" in which the complex is less soluble. Crystals form at the interface as the solvents slowly mix.

    • Hydrothermal/Solvothermal Synthesis : The reaction is carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures, which can promote the growth of high-quality crystals.

Data Collection
  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using cryo-oil and flash-cooling under a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

  • Instrumentation : Data is collected using a single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).

  • X-ray Source : The choice of X-ray source is crucial. Molybdenum (Mo Kα, λ ≈ 0.7107 Å) is common for general-purpose diffraction, while Copper (Cu Kα, λ ≈ 1.5418 Å) may be preferred for smaller crystals or to obtain anomalous signal from lighter atoms.

  • Data Collection Strategy : A series of diffraction images are collected as the crystal is rotated. The strategy is designed to collect a complete and redundant dataset, measuring the intensities of as many unique reflections as possible.

Structure Solution and Refinement
  • Data Processing : The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects and absorption.

  • Structure Solution : The "phase problem" is solved to obtain an initial electron density map. This can be achieved through direct methods or Patterson methods, which identify the positions of the heaviest atoms (the metal centers).

  • Structure Refinement : The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The final refined structure provides precise bond lengths, angles, and other geometric parameters.

Visualization of the SCXRD Workflow

The following diagram illustrates the logical workflow from the synthesis of a metal-dibenzoylmethane complex to its final structural characterization.

SCXRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output synthesis 1. Complex Synthesis (Metal Salt + Dibenzoylmethane) crystallization 2. Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Purification mounting 3. Crystal Selection & Mounting crystallization->mounting data_collection 4. X-ray Diffraction Data Collection (Diffractometer) mounting->data_collection processing 5. Data Processing & Reduction data_collection->processing solution 6. Structure Solution (Phase Problem) processing->solution refinement 7. Structure Refinement solution->refinement final_model 8. Final Structural Model (CIF File, Data Tables) refinement->final_model

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

A Comparative Analysis of the UV Absorption Spectra of Dibenzoylmethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the ultraviolet (UV) absorption properties of dibenzoylmethane (B1670423) and its derivatives is crucial for applications such as sunscreen formulation and photostability studies. This guide provides a detailed comparison of their UV spectral data, supported by experimental methodologies.

Dibenzoylmethane and its derivatives are β-diketones recognized for their capacity to absorb UVA radiation. This characteristic is primarily attributed to the enol form of the molecule, which is stabilized by intramolecular hydrogen bonding and is the principal chromophore responsible for the strong absorption observed in the UVA range.[1] The position and intensity of the maximum absorption wavelength (λmax) can be significantly influenced by the presence of various substituent groups on the aromatic rings.[2][3][4]

Quantitative UV Absorption Data

The UV absorption characteristics of dibenzoylmethane and several of its derivatives are summarized in the table below. The data highlights how different substituents alter the spectral properties of the parent molecule. Electron-donating groups, for instance, have been observed to cause a hyperchromic effect.[2][3][4]

CompoundSubstituent(s)λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
Dibenzoylmethane-~343Not readily availableEthanol (B145695)
Avobenzone4-tert-butyl, 4'-methoxy35731,600Ethanol
Fluoro-BF₂DBMp-Fluoro on one phenyl ring (boron difluoride complex)~380Not specifiedTHF
Chloro-BF₂DBMp-Chloro on one phenyl ring (boron difluoride complex)~382Not specifiedTHF
Bromo-BF₂DBMp-Bromo on one phenyl ring (boron difluoride complex)~383Not specifiedTHF
Iodo-BF₂DBMp-Iodo on one phenyl ring (boron difluoride complex)~384Not specifiedTHF
Structural and Spectral Relationships

The addition of substituents to the dibenzoylmethane backbone can induce a bathochromic (red) or hypsochromic (blue) shift in the λmax. For example, avobenzone, which has a tert-butyl group and a methoxy (B1213986) group, exhibits a bathochromic shift to 357 nm, enhancing its protective capacity in the UVA I range (340-400 nm).[1] Similarly, halogenated derivatives of (dibenzoylmethanato)boron difluoride also show a red-shift in their absorption maxima.[5][6] This modulation of the absorption spectrum through chemical modification is a key area of research in the development of new and more effective UVA filters.[7]

Experimental Protocols

General Methodology for UV-Visible Absorption Spectroscopy

The following is a standardized protocol for determining the UV absorption spectra of dibenzoylmethane derivatives.

1. Materials and Instrumentation:

  • Dibenzoylmethane derivative (sample)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, tetrahydrofuran)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Visible spectrophotometer

2. Preparation of Standard Solutions:

  • Prepare a stock solution of the dibenzoylmethane derivative of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • From the stock solution, prepare a series of dilutions of varying concentrations in volumetric flasks. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

3. Spectrophotometric Measurement:

  • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

  • Set the desired wavelength range for scanning (e.g., 200-500 nm).

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Place the reference cuvette in the reference beam path of the spectrophotometer and run a baseline correction.

  • Fill a matched quartz cuvette with the sample solution.

  • Place the sample cuvette in the sample beam path and record the absorbance spectrum.

4. Data Analysis:

  • From the recorded spectrum, determine the wavelength of maximum absorbance (λmax).

  • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm), the molar absorptivity (ε) can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the UV absorption spectrum of a dibenzoylmethane derivative.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions baseline Run Baseline Correction (Blank) dilutions->baseline measure Measure Sample Absorbance baseline->measure find_lambda Determine λmax measure->find_lambda calc_epsilon Calculate Molar Absorptivity (ε) find_lambda->calc_epsilon

Caption: Experimental workflow for UV-Vis absorption spectral analysis.

References

Validating Synthesis: A Comparative Guide to Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the identity and purity of a synthesized compound is a cornerstone of rigorous scientific practice. Melting point analysis, a long-established technique, remains a valuable tool in this process. This guide provides an objective comparison of melting point analysis with other common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate validation strategy.

At a Glance: Comparing Purity Determination Methods

The choice of an analytical method for validating a chemical synthesis is a critical decision, balancing the need for accuracy and detail with practical considerations like speed and cost. While melting point analysis provides a rapid and inexpensive preliminary assessment, techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer more definitive and quantitative data.

Below is a summary of key performance indicators for common analytical techniques used in purity determination.

FeatureMelting Point AnalysisHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Thin-Layer Chromatography (TLC)
Principle Observation of the temperature range over which a solid transitions to a liquid.[1]Differential partitioning of components between a mobile and a stationary phase.[1]Signal intensity of atomic nuclei in a magnetic field is directly proportional to the number of nuclei.[2]Differential migration of components up a stationary phase via a mobile phase.
Purity Indication A sharp, narrow melting range close to the literature value indicates high purity. A broad, depressed range suggests the presence of impurities.[1][3]The area of the main peak relative to the total area of all peaks indicates purity.[1]The integral of signals from the compound of interest relative to an internal standard of known purity.A single spot indicates a likely pure compound, while multiple spots suggest a mixture.
Quantitative? Primarily qualitative; can be semi-quantitative under specific conditions.[1]Yes, highly quantitative.[1]Yes, highly quantitative and can provide absolute purity without a specific reference standard of the analyte.[2]Primarily qualitative; can be semi-quantitative.
Sensitivity Lower; generally requires >1% impurity to cause a significant change.[1]High; can detect trace impurities.[1]Moderate; dependent on concentration and acquisition time.[4]Low to moderate.
Specificity Low; different compounds can have similar melting points.[1]High; can separate closely related compounds and isomers.[1]Excellent; provides detailed structural information for unambiguous identification.[4]Low; separation is based on polarity, and different compounds can have similar Rf values.
Estimated LOD Not typically defined.0.1 - 1.0 µg/mL.[2]~0.1 - 1.0%.[2]Varies widely with compound and visualization method.
Estimated LOQ Not a standard quantitative technique with a defined LOQ.[1]0.3 - 3.0 µg/mL.[2]~0.3 - 3.0%.[2]Not typically used for precise quantification.
Analysis Time ~10-30 minutes per sample.~10-30 minutes per sample.[4]~5-15 minutes per sample (plus sample preparation).[4]~5-20 minutes per plate.
Estimated Cost Low instrument and per-sample cost.High initial instrument cost; moderate per-sample cost (ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
5050-50−
200 for routine analysis).[5][6]
Very high initial instrument cost; moderate to high per-sample cost ($95 - $250 for standard analysis).Very low instrument and per-sample cost.
Sample State Solid.[1]Liquid (solid samples must be dissolved).[1]Liquid (solid samples must be dissolved).Liquid (solid samples must be dissolved).
Destructive? Yes.[7]Yes.[1]No.[4]Yes.

Experimental Protocols: A Step-by-Step Guide

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are methodologies for each of the discussed analytical techniques.

Melting Point Analysis

This protocol describes the determination of a melting point range using a standard capillary melting point apparatus.

Instrumentation:

  • Melting point apparatus with a heating block, thermometer, and viewing lens.

  • Glass capillary tubes (one end sealed).

Procedure:

  • Sample Preparation:

    • Ensure the crystalline solid sample is completely dry.

    • Finely powder a small amount of the sample.

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[8]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known, set the starting temperature to about 10-15°C below the expected value.

    • For an unknown substance, a rapid preliminary measurement with a fast heating rate (e.g., 10°C/minute) can be performed to determine an approximate range.[9]

    • For an accurate measurement, heat at a slow, constant rate of 1-2°C per minute near the expected melting point.[1][9]

  • Data Recording:

    • Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).[1]

    • The melting point is reported as this range. A pure compound will typically have a sharp melting range of 0.5-2°C.[3][10]

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for purity determination.

Instrumentation:

  • HPLC system with a pump, injector, column oven, and detector (e.g., UV-Vis or Diode Array).

  • Reversed-phase C18 column.

  • Data acquisition and processing software.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase, typically a mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Degas the mobile phase to prevent air bubbles in the system.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (e.g., 1-5 mg).

    • Dissolve the sample in a suitable solvent, which is often the mobile phase, to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a specific volume of the sample solution (e.g., 10 µL) onto the column.

    • Run the analysis using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution.

  • Data Analysis:

    • Identify the peak corresponding to the main compound.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the determination of purity using ¹H NMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

  • Analytical balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the synthesized compound (e.g., 10-20 mg) into a vial.[4]

    • Select a suitable internal standard that has a known purity, is stable, does not react with the sample, and has a simple spectrum with at least one signal that does not overlap with the sample signals.

    • Accurately weigh a precise amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions, which typically involves a calibrated 90° pulse and a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to ensure full relaxation.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for the compound of interest and a signal for the internal standard.

    • Calculate the purity of the sample using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Thin-Layer Chromatography (TLC)

This protocol is for the qualitative assessment of purity and reaction monitoring.

Instrumentation:

  • TLC plates (e.g., silica (B1680970) gel on aluminum backing).

  • Developing chamber with a lid.

  • Capillary tubes for spotting.

  • Visualization method (e.g., UV lamp, iodine chamber, or chemical stain).

Procedure:

  • Preparation:

    • Pour a small amount of the chosen eluent (solvent system) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor and close the lid.

    • On a TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin).

  • Spotting:

    • Dissolve a small amount of the sample in a volatile solvent.

    • Using a capillary tube, apply a small spot of the sample solution onto the origin line.

    • If monitoring a reaction, it is common to spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same spot) on the same plate.

  • Development:

    • Carefully place the TLC plate in the developing chamber, ensuring the eluent level is below the origin line. Close the lid.

    • Allow the eluent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Dry the plate.

    • Visualize the spots using an appropriate method (e.g., under a UV lamp for UV-active compounds). Circle the visible spots with a pencil.

    • A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities.

    • The retention factor (Rf) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Visualizing the Validation Workflow

The decision of which analytical technique to use for synthesis validation can be represented as a logical workflow. The following diagrams, generated using the DOT language for Graphviz, illustrate this process.

Synthesis_Validation_Workflow synthesis Synthesized Compound prelim_purity Preliminary Purity Check synthesis->prelim_purity mp_analysis Melting Point Analysis prelim_purity->mp_analysis Solid tlc_analysis TLC Analysis prelim_purity->tlc_analysis Soluble is_pure_qual Qualitatively Pure? mp_analysis->is_pure_qual tlc_analysis->is_pure_qual purification Purification (e.g., Recrystallization, Chromatography) is_pure_qual->purification No quant_purity Quantitative Purity & Identity Confirmation is_pure_qual->quant_purity Yes purification->prelim_purity hplc_analysis HPLC Analysis quant_purity->hplc_analysis High Sensitivity Needed qnmr_analysis qNMR Analysis quant_purity->qnmr_analysis Absolute Purity & Structural Info other_analysis Other Spectroscopic/Spectrometric Analysis (e.g., MS, IR) quant_purity->other_analysis Identity Confirmation final_product Validated Pure Compound hplc_analysis->final_product qnmr_analysis->final_product other_analysis->final_product

Caption: Workflow for the validation of a synthesized compound.

Method_Selection_Logic goal Analytical Goal qual_purity Qualitative Purity/ Reaction Monitoring goal->qual_purity quant_purity Quantitative Purity goal->quant_purity identity Identity Confirmation goal->identity mp Melting Point qual_purity->mp Solid tlc TLC qual_purity->tlc hplc HPLC quant_purity->hplc qnmr qNMR quant_purity->qnmr identity->mp with known standard spectroscopy Spectroscopy (NMR, IR, MS) identity->spectroscopy

Caption: Logic for selecting an analytical method for synthesis validation.

References

Distinguishing Keto and Enol Forms of Dibenzoylmethane Using FTIR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzoylmethane (DBM), a β-diketone, is a classic example of a compound exhibiting keto-enol tautomerism, a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" and an "enol" form.[1] The ability to distinguish and quantify these tautomers is crucial, as each form can possess unique chemical reactivity and biological activity. Fourier-transform infrared (FTIR) spectroscopy offers a rapid, sensitive, and powerful method to identify and differentiate these tautomers by probing their distinct vibrational modes.[2][3][4] This guide provides an objective comparison of the keto and enol forms of DBM using FTIR, supported by spectral data and a detailed experimental protocol.

The Keto-Enol Equilibrium in Dibenzoylmethane

Dibenzoylmethane exists in a dynamic equilibrium between its keto form (1,3-diphenyl-1,3-propanedione) and its enol form (3-hydroxy-1,3-diphenylprop-2-en-1-one). The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, which creates a stable, pseudo-aromatic six-membered ring, and by conjugation with the two phenyl rings.[1] In non-polar solvents, DBM exists almost completely in the mono-enolic form.[2][5]

FTIR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Spectrum Acquisition cluster_analysis 3. Data Analysis solid Solid State (KBr Pellet) grind Grind 1-2 mg DBM with ~150 mg KBr solid->grind solution Solution State dissolve Dissolve DBM in IR-grade Solvent solution->dissolve press Press into Transparent Pellet grind->press place_sample Place Sample in Spectrometer press->place_sample fill_cell Fill Liquid IR Cell dissolve->fill_cell fill_cell->place_sample bg_scan Acquire Background Spectrum (Air or Pure Solvent) place_sample->bg_scan sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹) bg_scan->sample_scan identify_peaks Identify Key Vibrational Bands sample_scan->identify_peaks compare_data Compare Peak Positions with Reference Table identify_peaks->compare_data determine_form Determine Predominant Tautomeric Form compare_data->determine_form

References

A Comparative Analysis of Chelation Efficiency: Benzoylacetone vs. Dibenzoylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision influenced by factors such as binding affinity, stability, and the specific metal ion of interest.[1] Among the versatile class of β-diketones, benzoylacetone (B1666692) (BZA) and dibenzoylmethane (B1670423) (DBM) are two prominent ligands known for their ability to form stable complexes with a variety of metal ions.[1][2] This guide provides an objective comparison of their chelation efficiency, supported by experimental data and detailed methodologies.

Comparative Performance Analysis

Both benzoylacetone and dibenzoylmethane are effective chelating agents that exist in equilibrium between keto and enol tautomeric forms.[3][4][5] The enol form is stabilized by conjugation and an intramolecular hydrogen bond, and it is this form's conjugate base that chelates metal ions, typically forming a stable six-membered ring.[6][7] The primary structural difference between the two is that benzoylacetone has one phenyl group and one methyl group attached to the carbonyl carbons, while dibenzoylmethane has two phenyl groups.[3][4]

This structural difference significantly influences their chelation performance. The two electron-withdrawing phenyl groups in dibenzoylmethane enhance the stability of the resulting metal chelate compared to benzoylacetone.[1][2] This leads to a generally higher chelation efficiency for dibenzoylmethane, particularly for divalent transition metals in solvent extraction systems.[1] While their pKa values are similar, suggesting they chelate metals over a comparable pH range, available data indicates that dibenzoylmethane forms more stable complexes.[1] For instance, the extraction ability for copper ions has been shown to increase in the order of acetylacetone (B45752) < benzoylacetone < dibenzoylmethane.[1]

Data Presentation: Key Chelation Parameters

The efficiency of a chelating agent is linked to its acidity (pKa) and the stability of the complexes it forms, which is quantified by the stability constant (log K) or the extraction constant (log Kex).[1] A lower pKa value indicates a more acidic ligand that can chelate metal ions at a lower pH.[1] A higher stability or extraction constant signifies a stronger metal-ligand complex and thus, greater chelation efficiency.[1][2]

ParameterBenzoylacetoneDibenzoylmethaneMetal IonReference
pKa 8.78.57-[1][4]
log K₁ (Stepwise Stability Constant) 8.42 (at 30°C)9.00 (at 30°C)Dimethyltin(IV)[8]
log K₂ (Stepwise Stability Constant) 7.42 (at 30°C)8.02 (at 30°C)Dimethyltin(IV)[8]
log K₁ (Stepwise Stability Constant) 8.80 (at 30°C)9.50 (at 30°C)Dipropyltin(IV)[8]
log K₂ (Stepwise Stability Constant) 7.90 (at 30°C)8.60 (at 30°C)Dipropyltin(IV)[8]
log Kex (Extraction Constant) Not Available-3.86Copper(II)[1]
log Kex (Extraction Constant) Not Available-12.73Cobalt(II)[1]
log Kex (Extraction Constant) Not Available-13.40Nickel(II)[1]
log Kex (Extraction Constant) Not Available-11.36Zinc(II)[1]

Note: The stability constants for dialkyltin(IV) were determined potentiometrically in a 75% (v/v) dioxane-water medium.[8] The extraction constants for dibenzoylmethane are for a carbon tetrachloride/water system.[1] A direct side-by-side comparison of extraction constants for benzoylacetone under the exact same conditions was not available in the reviewed literature.[1]

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following are detailed methodologies for determining key parameters of chelation efficiency for β-diketones like benzoylacetone and dibenzoylmethane.

Potentiometric Titration for Stability Constant (log K) Determination

This method is widely used to determine the acidity of the ligand and the stability of the metal-ligand complexes in solution.[1][8][9] It is based on the Calvin-Bjerrum titration technique, as modified by Irving & Rossotti.[10][11]

Methodology:

  • Solution Preparation: Prepare stock solutions of the ligand (BZA or DBM), a standard acid (e.g., HClO₄ or HNO₃), a standard carbonate-free strong base (e.g., NaOH), a background electrolyte to maintain constant ionic strength (e.g., NaClO₄ or KNO₃), and the metal salt of interest in deionized water or a suitable mixed solvent (e.g., 75% dioxane-water).[8][9]

  • Titration Setup: Use a calibrated pH meter with a combined glass electrode capable of 0.01 pH unit accuracy.[9][12] Perform titrations in a double-walled vessel connected to a water bath to maintain a constant temperature (e.g., 25°C or 30°C).[8][13]

  • Titration Procedure: Perform three separate titrations:

    • (A) Acid alone: Titrate the standard acid with the standard base.

    • (B) Acid + Ligand: Titrate a mixture of the standard acid and the ligand with the standard base.

    • (C) Acid + Ligand + Metal Ion: Titrate a mixture of the standard acid, ligand, and metal salt with the standard base.[14]

  • Data Analysis:

    • Plot the pH readings against the volume of base added for all three titrations. The metal-ligand titration curve (C) will be displaced from the ligand titration curve (B), indicating complex formation.[14]

    • From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached per metal ion (n̄).

    • Calculate the free ligand exponent (pL).

    • Construct a formation curve by plotting n̄ versus pL.

    • The stepwise stability constants (log K₁, log K₂, etc.) can be determined from this curve, for example, at half-integral values of n̄ (n̄ = 0.5, 1.5, etc.).[10]

Solvent Extraction for Extraction Constant (Kex) Determination

This method determines the efficiency of a chelating agent in transferring a metal ion from an aqueous phase to an immiscible organic phase.[1][15]

Methodology:

  • Phase Preparation: Prepare an aqueous phase containing the metal ion of interest at a known concentration and a buffer to control the pH. Prepare an organic phase (e.g., butyl acetate, chloroform, or carbon tetrachloride) containing the chelating agent (BZA or DBM) at a known concentration.[1][15]

  • Extraction: In a series of separatory funnels, mix equal volumes of the aqueous and organic phases across a range of desired pH values.

  • Equilibration: Shake the funnels for a sufficient time to allow the extraction equilibrium to be reached.

  • Phase Separation: Allow the layers to separate completely. Measure the final pH of the aqueous layer.

  • Concentration Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or UV-Vis spectrophotometry after forming a colored complex.[15] The concentration in the organic phase can be calculated by difference.

  • Data Analysis:

    • Calculate the distribution ratio (D), which is the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase.

    • The extraction constant (Kex) can be determined by analyzing the distribution ratio as a function of pH and ligand concentration.[1]

UV-Vis Spectrophotometry for Stoichiometry Determination (Job's Method)

This method, also known as the method of continuous variations, is used to determine the stoichiometry (ligand-to-metal ratio) of the formed complex in solution.[2]

Methodology:

  • Solution Preparation: Prepare equimolar stock solutions of the metal salt and the ligand (BZA or DBM).

  • Mixing Series: Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1. The total volume of each solution should be kept constant.

  • Spectrophotometric Measurement: Allow the solutions to equilibrate. Record the UV-Vis absorption spectrum for each solution to identify the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. Measure the absorbance of each solution at this λ_max.[2][16]

  • Data Analysis: Plot the absorbance at λ_max against the mole fraction of the ligand. The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex.[2] For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative evaluation of chelating agents.

G cluster_ligands Chelating Agents cluster_exp Experimental Evaluation cluster_data Performance Metrics cluster_comp Comparative Analysis L1 Dibenzoylmethane (DBM) Pot Potentiometric Titration L1->Pot Sol Solvent Extraction L1->Sol UV UV-Vis Spectrophotometry L1->UV L2 Benzoylacetone (BZA) L2->Pot L2->Sol L2->UV Stab Stability Constants (log K) Pot->Stab Ext Extraction Constants (log Kex) Sol->Ext Stoich Stoichiometry (M:L ratio) UV->Stoich Comp Chelation Efficiency DBM vs. BZA Stab->Comp Ext->Comp Stoich->Comp

Caption: Workflow for the comparative evaluation of chelating agents.

Conclusion

Both benzoylacetone and dibenzoylmethane are valuable β-diketone chelating agents. However, the available experimental evidence suggests that dibenzoylmethane exhibits superior chelation efficiency, particularly for divalent transition metals and organotin species.[1][8] This enhanced performance is attributed to the electronic effects of its two phenyl groups, which lead to the formation of more stable metal complexes.[1] For applications demanding high stability and efficient metal sequestration, such as in the development of metal-based drugs or for the removal of metal ions from biological systems, dibenzoylmethane may be the preferred choice.[1] The selection between the two will ultimately depend on the specific metal ion, the required stability of the complex, the solvent system, and the overall application.

References

Assessing the Free Radical Scavenging Activity of 1,3-Diphenylpropane-1,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the free radical scavenging activity of 1,3-diphenylpropane-1,3-dione. Due to limited publicly available data on its activity in standardized antioxidant assays, this document summarizes existing research and provides a comparative context using well-established antioxidant standards.

Overview of this compound's Antioxidant Potential

This compound, also known as dibenzoylmethane, has been investigated for its potential antioxidant and free radical scavenging properties. Research indicates that this β-diketone possesses the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting its potential as a protective agent against oxidative stress.

A key study employed pulse radiolysis to investigate the one-electron oxidation of this compound with various radicals. The findings demonstrated that the compound reacts with radicals at almost diffusion-controlled rates.[1] Furthermore, in a biological system, this compound showed significant inhibitory activity against Fe²⁺-mediated lipid peroxidation.[1] These results strongly suggest that this compound has inherent free radical scavenging capabilities.

Comparative Data of Standard Antioxidants

For a comprehensive understanding of antioxidant efficacy, it is crucial to compare the activity of a test compound with that of well-established standards. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of an antioxidant required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates a higher antioxidant activity.

The table below summarizes the typical IC50 values for standard antioxidants—Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT)—in the DPPH and ABTS assays.

Antioxidant StandardAssayTypical IC50 Value (µg/mL)
Trolox DPPH3.77[2]
ABTS2.93[2]
Ascorbic Acid DPPH4.97[3], 10.65[4]
ABTS50[5]
BHT DPPH32.06[4]
ABTS32.36[6]

Note: IC50 values can vary depending on specific experimental conditions, such as solvent, concentration of the radical, and incubation time.

Experimental Protocols for Standard Assays

To facilitate further research and direct comparative studies, detailed protocols for the widely accepted DPPH and ABTS radical scavenging assays are provided below.

3.1. DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[7][8][9][10]

  • Reagents and Equipment:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (B129727) or ethanol (B145695)

    • Test compound (this compound)

    • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

    • Spectrophotometer or microplate reader

    • 96-well plates (for microplate reader)

  • Procedure:

    • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Preparation of test solutions: Prepare a stock solution of this compound and the standard antioxidant in a suitable solvent. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

    • Reaction: In a test tube or a 96-well plate, add a specific volume of the test or standard solution to a defined volume of the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH).

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of the solution at 517 nm.

    • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound or standard to determine the IC50 value.

3.2. ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is monitored by the decrease in its absorbance.[11][12][13][14]

  • Reagents and Equipment:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

    • Potassium persulfate

    • Methanol or ethanol

    • Test compound (this compound)

    • Standard antioxidant (e.g., Trolox)

    • Spectrophotometer or microplate reader

    • 96-well plates (for microplate reader)

  • Procedure:

    • Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

    • Dilution of ABTS radical solution: Before use, dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Preparation of test solutions: Prepare a stock solution of this compound and the standard antioxidant in a suitable solvent. From the stock solutions, prepare a series of dilutions.

    • Reaction: Add a small volume of the test or standard solution to a larger volume of the diluted ABTS radical solution (e.g., 10 µL of sample to 200 µL of ABTS solution).

    • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measurement: Measure the absorbance of the solution at 734 nm.

    • Calculation: The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.

    • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound or standard to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the free radical scavenging activity of a compound using a spectrophotometric assay like DPPH or ABTS.

Free_Radical_Scavenging_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Data Acquisition & Analysis prep_radical Prepare Radical Solution (e.g., DPPH or ABTS•+) mix Mix Radical Solution with Test/Standard Solutions prep_radical->mix prep_sample Prepare Test Compound and Standard Solutions (Serial Dilutions) prep_sample->mix incubate Incubate in the Dark at Room Temperature mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow of a typical free radical scavenging assay.

Conclusion

While direct comparative data from standardized assays are currently lacking for this compound, existing evidence strongly supports its free radical scavenging and antioxidant properties.[1] To definitively establish its potency relative to other antioxidants, further studies employing standardized methods such as the DPPH and ABTS assays are warranted. The protocols and comparative data for standard antioxidants provided in this guide offer a framework for such future investigations, which will be invaluable for researchers and professionals in the field of drug development.

References

Safety Operating Guide

Proper Disposal of 1,3-Diphenylpropane-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of 1,3-diphenylpropane-1,3-dione, also known as dibenzoylmethane, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial, as this compound is managed as a hazardous chemical waste.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential.

Key Hazards:

  • Health Hazards: May cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] The toxicological properties have not been fully investigated.[1]

  • Reactivity: The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[1][2][3] Hazardous decomposition products include carbon monoxide and carbon dioxide.[1][2]

  • Flammability: It is a combustible solid.[1] While not highly flammable, dust clouds have the potential to form an explosive mixture with air.[1]

Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Under normal use conditions, no respiratory protection is needed. However, if dust is generated, a particle filter respirator is recommended.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Step 1: Waste Collection and Container Selection

  • Appropriate Container: Use a clean, dry, and sealable container that is chemically compatible with this compound. The container must be in good condition and free of leaks.[1]

  • Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".

Step 2: Waste Segregation and Storage

  • Avoid Mixing: Do not mix this compound with other waste materials.

  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation, such as a designated area on a benchtop or within a chemical fume hood.[1]

Step 3: Disposal Method

The primary recommended disposal method for this compound is through a licensed chemical disposal service.

  • Licensed Chemical Destruction: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Step 4: Handling Spills

In the event of a spill, follow these procedures:

  • Ventilation: Ensure adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Cleanup: Sweep up the spilled solid material and shovel it into a suitable container for disposal.[2] Avoid generating dust.

Important "Don'ts":

  • Do Not Dispose Down the Drain: Never dispose of this compound down the drain or in regular trash. This is illegal and harmful to the environment.[1]

  • Do Not Mix with Other Waste: Leave the chemical in its original container if possible and do not mix it with other waste.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and safety data for this compound.

PropertyValueSource
Molecular FormulaC15H12O2[2]
Molecular Weight224.26 g/mol [2]
Melting Point77-79 °C
Boiling Point219-221 °C at 18 mmHg
Incompatible MaterialsStrong oxidizing agents[1][2][3]
Hazardous DecompositionCarbon monoxide (CO), Carbon dioxide (CO2)[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazards Assess Hazards (Health, Reactivity, Flammability) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select & Label Approved Waste Container don_ppe->select_container collect_waste Collect Waste in Container (Do Not Mix Wastes) select_container->collect_waste store_waste Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_waste spill_check Spill Occurred? store_waste->spill_check spill_procedure Follow Spill Cleanup Procedure spill_check->spill_procedure Yes contact_ehs Contact Institutional EHS for Pickup spill_check->contact_ehs No spill_procedure->store_waste disposal Disposal by Licensed Chemical Waste Vendor contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 1,3-Diphenylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is a cornerstone of experimental integrity and personal safety. This document provides a comprehensive, step-by-step guide to the safe operational and disposal procedures for 1,3-diphenylpropane-1,3-dione (also known as Dibenzoylmethane).

Hazard Identification and Safety Precautions

This compound is a light yellow crystalline solid.[1] While it is stable under normal conditions, it is crucial to be aware of its potential hazards to ensure safe handling.[1] The primary risks associated with this compound are irritation to the eyes, skin, and respiratory system.

Summary of Hazards:

Hazard TypeDescription
Eye Irritation May cause irritation upon contact.
Skin Irritation May cause irritation and redness.
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.
Ingestion May be harmful if swallowed.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Recommended Personal Protective Equipment:

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Chemical safety goggles or a face shield.[1]Must meet OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Nitrile gloves and a lab coat.[2][3]Gloves should be inspected before use. A fully buttoned lab coat is required.
Respiratory Protection N95 or FFP2 dust mask if dust is generated.[4][5]Use in a well-ventilated area. If dust is likely, a respirator is necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to prevent contamination and accidental exposure.

Experimental Workflow for Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and Prepare Work Area gather_materials Gather All Necessary Materials and Equipment prep_area->gather_materials verify_safety Verify Functionality of Safety Equipment gather_materials->verify_safety don_ppe Don Appropriate PPE verify_safety->don_ppe weigh Weigh Compound in a Vented Enclosure don_ppe->weigh transfer Transfer Compound Carefully weigh->transfer dissolve Dissolve in Appropriate Solvent if Necessary transfer->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Protocol for Handling:

  • Preparation:

    • Designate a specific, well-ventilated work area, preferably within a chemical fume hood.

    • Assemble all necessary equipment, such as glassware, spatulas, and weighing paper, before handling the chemical.

    • Ensure that an eyewash station and safety shower are easily accessible and have been recently tested.

    • Put on all required personal protective equipment as specified in the PPE table above.

  • Handling:

    • When weighing the solid, do so in a fume hood or on a balance with a draft shield to minimize dust dispersal.

    • Use a spatula to handle the solid, avoiding direct contact with gloves.

    • Keep the container tightly closed when not in use.[1]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used with an appropriate solvent, followed by soap and water.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then goggles, and finally the lab coat).

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Procedure

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Disposal collect_solid Collect Unused Solid and Contaminated Materials label_solid Label Solid Waste Container collect_solid->label_solid collect_liquid Collect Contaminated Solvents Separately label_liquid Label Liquid Waste Container collect_liquid->label_liquid seal_containers Securely Seal All Waste Containers label_solid->seal_containers label_liquid->seal_containers store_waste Store Waste in a Designated Secondary Containment Area seal_containers->store_waste contact_ehs Contact Environmental Health and Safety for Pickup store_waste->contact_ehs document Maintain Disposal Records contact_ehs->document

Caption: Workflow for the proper disposal of this compound waste.

Protocol for Disposal:

  • Waste Collection:

    • Do not dispose of this compound down the drain.[6]

    • Collect any unused solid material and any materials contaminated with the compound (e.g., weighing paper, gloves) in a designated, sealed container.

    • Contaminated solvents should be collected in a separate, appropriately labeled hazardous waste container.

  • Containerization:

    • All waste containers must be clearly labeled with the chemical name and associated hazards.

    • Ensure that waste containers are kept tightly sealed to prevent leaks or spills.

  • Disposal:

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Handle empty containers as you would the product itself and do not reuse them.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.